molecular formula C22H26N2O4 B15587898 N1-Methoxymethyl picrinine

N1-Methoxymethyl picrinine

Cat. No.: B15587898
M. Wt: 382.5 g/mol
InChI Key: FGSDKFHHOWCXOD-YIXHJXPBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-Methoxymethyl picrinine is a useful research compound. Its molecular formula is C22H26N2O4 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

methyl (14Z)-14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate

InChI

InChI=1S/C22H26N2O4/c1-4-13-11-23-17-9-14(13)19(20(25)27-3)21-10-18(23)28-22(17,21)24(12-26-2)16-8-6-5-7-15(16)21/h4-8,14,17-19H,9-12H2,1-3H3/b13-4+

InChI Key

FGSDKFHHOWCXOD-YIXHJXPBSA-N

Origin of Product

United States

Foundational & Exploratory

Elucidation of the Molecular Architecture of N¹-Methoxymethyl Picrinine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N¹-Methoxymethyl picrinine (B199341) is a monoterpenoid indole (B1671886) alkaloid, a derivative of the natural product picrinine. Picrinine was first isolated from the leaves of Alstonia scholaris, a plant with a history of use in traditional medicine. The addition of a methoxymethyl group at the N¹ position of the indole nucleus modifies the chemical properties of the parent compound, potentially influencing its biological activity. This document provides a technical guide to the structure elucidation of N¹-Methoxymethyl picrinine, consolidating available data and outlining the key experimental methodologies employed in its characterization.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₂₂H₂₆N₂O₄N/A
Molecular Weight 382.5 g/mol N/A
CAS Number 1158845-78-3N/A
Class Indole AlkaloidN/A

Structure Elucidation Workflow

The structural determination of N¹-Methoxymethyl picrinine relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The logical workflow for its structure elucidation is outlined below.

structure_elucidation cluster_extraction Isolation cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Plant_Material Alstonia scholaris (Leaves) Extraction Hydro-alcoholic Extraction Plant_Material->Extraction Chromatography Silica (B1680970) Gel Column Chromatography Extraction->Chromatography Pure_Compound N¹-Methoxymethyl Picrinine Chromatography->Pure_Compound MS Mass Spectrometry (HR-ESI-MS) Pure_Compound->MS NMR NMR Spectroscopy (1H, 13C, COSY, HMBC) Pure_Compound->NMR Data_Analysis Spectral Data Analysis MS->Data_Analysis NMR->Data_Analysis Final_Structure Final Structure Confirmation Data_Analysis->Final_Structure

Caption: Workflow for the structure elucidation of N¹-Methoxymethyl picrinine.

Experimental Protocols

Detailed experimental data for the structure elucidation of N¹-Methoxymethyl picrinine is primarily attributed to the work of Wang et al. (2009), who isolated the compound from a hydro-alcoholic extract of Alstonia scholaris leaves. While the full publication containing the detailed experimental procedures and raw data is not widely accessible, the general methodologies can be inferred from standard practices in natural product chemistry.

Isolation of N¹-Methoxymethyl Picrinine
  • Plant Material and Extraction: Air-dried and powdered leaves of Alstonia scholaris are subjected to extraction with a hydro-alcoholic solvent system (e.g., 70-80% ethanol (B145695) in water) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.

  • Chromatographic Separation: The crude extract is subjected to silica gel column chromatography. The column is typically eluted with a gradient solvent system of increasing polarity, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), followed by ethyl acetate and methanol (B129727). Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to afford pure N¹-Methoxymethyl picrinine.

Spectroscopic Analysis

Mass Spectrometry (MS):

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a critical technique for determining the elemental composition of a molecule.

  • Instrumentation: A high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) equipped with an electrospray ionization source is used.

  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

  • Data Acquisition: The mass spectrum is acquired in positive ion mode. The accurate mass of the protonated molecule [M+H]⁺ is measured.

  • Data Analysis: The measured accurate mass is used to calculate the elemental formula. For N¹-Methoxymethyl picrinine (C₂₂H₂₆N₂O₄), the expected monoisotopic mass of the protonated molecule is approximately 383.1965.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A suite of NMR experiments is necessary to elucidate the complex polycyclic structure of N¹-Methoxymethyl picrinine.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD).

  • 1D NMR Spectra:

    • ¹H NMR: Provides information about the number of different types of protons and their chemical environments. Key signals would include those for the aromatic protons of the indole ring, the methoxymethyl group (a singlet for the OCH₃ and a singlet or AB quartet for the OCH₂N), the ethylidene group, and the various aliphatic protons of the polycyclic core.

    • ¹³C NMR and DEPT: Reveals the number of carbon atoms and distinguishes between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

  • 2D NMR Spectra:

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, establishing connectivity between adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates proton signals with their directly attached carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assembling the carbon skeleton and placing substituents.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

Spectroscopic Data

Detailed ¹H and ¹³C NMR data, as well as HR-ESI-MS data for N¹-Methoxymethyl picrinine, are not publicly available in detail at the time of this writing. The primary reference (Wang et al., 2009) is not readily accessible. The following tables are placeholders for the expected data based on the proposed structure.

Table 1: Hypothetical ¹H NMR Data for N¹-Methoxymethyl Picrinine (in CDCl₃)

δ (ppm)MultiplicityJ (Hz)IntegrationAssignment
[Expected aromatic region]m-4HAr-H
[Expected methoxy (B1213986) region]s-3HN-CH₂-O-CH
[Expected methylene region]s or d, d-2HN-CH ₂-O-CH₃
[Expected ester methoxy]s-3HCOOCH
[Various aliphatic signals]m, d, t, etc.--Polycyclic core protons
[Expected ethylidene signals]q, d--=CH-CH ₃, =CH -CH₃

Table 2: Hypothetical ¹³C NMR Data for N¹-Methoxymethyl Picrinine (in CDCl₃)

δ (ppm)Carbon TypeAssignment
[Expected carbonyl region]CC=O (ester)
[Expected aromatic/olefinic region]C, CHAromatic and ethylidene carbons
[Expected N-CH₂-O region]CH₂N-C H₂-O-CH₃
[Expected methoxy region]CH₃N-CH₂-O-C H₃
[Expected ester methoxy region]CH₃COOC H₃
[Various aliphatic signals]C, CH, CH₂, CH₃Polycyclic core carbons

Conclusion

The structure elucidation of N¹-Methoxymethyl picrinine is a representative example of the analytical chemistry workflow for natural products. It relies on the synergistic application of isolation techniques and advanced spectroscopic methods. While the specific data from the primary literature remains elusive, the established methodologies provide a clear path for the confirmation of its complex molecular architecture. Further research to obtain and publish the complete spectral data would be of significant value to the natural products and medicinal chemistry communities.

Unraveling the Assembly Line: A Technical Guide to the N1-Methoxymethyl Picrinine Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-methoxymethyl picrinine (B199341), a complex monoterpenoid indole (B1671886) alkaloid (MIA) found in the medicinal plant Alstonia scholaris, belongs to the akuammiline (B1256633) family of alkaloids.[1] Members of this family exhibit a range of biological activities, and picrinine itself has demonstrated anti-inflammatory properties through the inhibition of the 5-lipoxygenase enzyme.[2][3] Understanding the biosynthetic pathway of N1-methoxymethyl picrinine is crucial for the potential metabolic engineering of this and related compounds for pharmaceutical applications. This technical guide provides a comprehensive overview of the current knowledge of its biosynthetic pathway, details key experimental protocols for its study, and outlines future research directions to elucidate the remaining unknown steps.

The this compound Biosynthetic Pathway: A Partially Illuminated Road

The biosynthesis of this compound begins with the universal precursor for monoterpenoid indole alkaloids, strictosidine, which is formed from the condensation of tryptamine (B22526) and secologanin. The pathway then proceeds through the key intermediate geissoschizine. Recent groundbreaking research in Alstonia scholaris has identified the initial committed steps towards the akuammiline scaffold, from which picrinine is derived.[4]

The known and proposed steps are as follows:

  • Formation of the Akuammiline Skeleton: The pathway diverges from other MIA pathways at the intermediate geissoschizine . A specialized cytochrome P450 enzyme, rhazimal synthase (AsRHS) , catalyzes an intramolecular cyclization of geissoschizine to form rhazimal , the gateway to the akuammiline alkaloids.[4][5] This transformation is a critical branching point.

  • Reduction and Acetylation: Following the formation of rhazimal, an oxidoreductase reduces the aldehyde group to an alcohol, forming rhazimol . Subsequently, a BAHD acyltransferase acetylates rhazimol to yield akuammiline .[4]

  • Late-Stage Modifications to Picrinine (Hypothetical): The precise enzymatic transformations from the akuammiline scaffold to the picrinine core structure have not yet been elucidated. This likely involves a series of oxidative rearrangements to form the characteristic cage-like structure of picrinine.

  • The Final N1-Methoxymethylation Step (Uncharacterized): The final step in the biosynthesis is the addition of a methoxymethyl group at the N1 position of the indole nucleus of picrinine. The enzyme responsible for this unusual modification, a putative N1-methoxymethyltransferase , has not been identified.

The following diagram illustrates the known portion of the this compound biosynthetic pathway.

N1-Methoxymethyl_Picrinine_Biosynthesis Geissoschizine Geissoschizine Rhazimal Rhazimal Geissoschizine->Rhazimal AsRHS (Cytochrome P450) Rhazimol Rhazimol Rhazimal->Rhazimol Oxidoreductase Akuammiline Akuammiline Rhazimol->Akuammiline BAHD Acyltransferase Picrinine_Core Picrinine Core (unelucidated steps) Akuammiline->Picrinine_Core Picrinine Picrinine Picrinine_Core->Picrinine N1_MeO_Picrinine This compound Picrinine->N1_MeO_Picrinine N1-Methoxymethyltransferase (Hypothetical)

Figure 1. Known and proposed biosynthetic pathway of this compound.

Quantitative Data

While kinetic data for the biosynthetic enzymes is not yet available, studies on the distribution of picrinine in Alstonia scholaris provide valuable quantitative insights.

Plant TissuePicrinine Content (% of total isolated alkaloids)Reference
FruitHighest concentration[6]
Trunk BarkPresent[6]
LeavesPresent[6]
StemsPresent[6]
FlowersNot detected[6]

Table 1: Tissue-Specific Distribution of Picrinine in Alstonia scholaris.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of transcriptomics, enzymology, and analytical chemistry. Below are detailed methodologies for key experiments.

Identification of Candidate Genes via Transcriptome Analysis

This protocol outlines a general workflow for identifying candidate genes for the uncharacterized steps in the pathway.

Gene_Discovery_Workflow cluster_0 In Silico Analysis cluster_1 In Vitro / In Vivo Validation RNA_Seq RNA Sequencing of Alstonia scholaris Tissues De_Novo_Assembly De Novo Transcriptome Assembly RNA_Seq->De_Novo_Assembly Gene_Annotation Gene Annotation and Functional Prediction De_Novo_Assembly->Gene_Annotation Co_expression_Analysis Co-expression Analysis with Known Pathway Genes Gene_Annotation->Co_expression_Analysis Candidate_Selection Candidate Gene Selection (e.g., P450s, Methyltransferases) Co_expression_Analysis->Candidate_Selection Heterologous_Expression Heterologous Expression in E. coli or Yeast Candidate_Selection->Heterologous_Expression VIGS Virus-Induced Gene Silencing in A. scholaris Candidate_Selection->VIGS Enzyme_Assay Enzyme Assays with Hypothesized Substrates Heterologous_Expression->Enzyme_Assay Product_Identification Product Identification (LC-MS/MS, NMR) Enzyme_Assay->Product_Identification Metabolite_Profiling Metabolite Profiling of Silenced Plants VIGS->Metabolite_Profiling

Figure 2. Workflow for biosynthetic gene discovery.

Methodology:

  • RNA Extraction and Sequencing: Extract total RNA from various tissues of A. scholaris (e.g., leaves, bark, roots, flowers) and perform high-throughput RNA sequencing (RNA-Seq).[7][8]

  • Transcriptome Assembly and Annotation: Assemble the transcriptome de novo and annotate the resulting transcripts by sequence homology to known enzymes, particularly cytochrome P450s, oxidoreductases, and methyltransferases.[8]

  • Co-expression Analysis: Identify genes whose expression patterns correlate with the known pathway genes (e.g., AsRHS) across different tissues.

  • Candidate Gene Selection: Prioritize candidate genes based on their annotation and co-expression data for functional characterization.

Heterologous Expression and Characterization of Biosynthetic Enzymes

Methodology:

  • Gene Cloning and Vector Construction: Amplify the open reading frame of the candidate gene from A. scholaris cDNA and clone it into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for Saccharomyces cerevisiae).

  • Heterologous Expression: Transform the expression construct into the chosen host and induce protein expression.[9]

  • Protein Purification: Purify the recombinant enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assays:

    • Prepare a reaction mixture containing the purified enzyme, the hypothesized substrate (e.g., akuammiline or picrinine), and necessary cofactors (e.g., NADPH for P450s, S-adenosylmethionine for methyltransferases).

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

    • Quench the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

  • Product Analysis: Analyze the reaction products by LC-MS/MS and NMR to confirm the identity of the product.

Quantitative Analysis of Pathway Intermediates and Products by LC-MS/MS

Methodology:

  • Sample Preparation:

    • Homogenize plant tissue in a suitable extraction solvent (e.g., methanol).

    • Centrifuge to remove cell debris.

    • Perform solid-phase extraction (SPE) for sample cleanup and concentration.[10]

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for targeted quantification of known compounds (geissoschizine, rhazimal, picrinine, this compound).[11][12]

  • Method Validation: Validate the method for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision using authentic standards.

Future Outlook and Research Directions

The elucidation of the complete this compound biosynthetic pathway presents an exciting frontier in plant biochemistry and metabolic engineering. Key areas for future research include:

  • Identification of Late-Stage Biosynthetic Genes: A focused effort combining transcriptomics and functional genomics is required to identify the enzymes responsible for the conversion of the akuammiline scaffold to picrinine.

  • Discovery of the N1-Methoxymethyltransferase: The identification of the enzyme catalyzing the final N1-methoxymethylation step is of high priority. This may represent a novel class of plant methyltransferases.

  • In Vitro Reconstitution of the Pathway: Once all the enzymes are identified, the entire pathway can be reconstituted in vitro to study its kinetics and regulation.[13][14]

  • Metabolic Engineering: The identified genes can be used to engineer the production of this compound and related alkaloids in microbial or plant-based expression systems, facilitating a sustainable supply for pharmacological research and development.[15][16]

By systematically addressing these research questions, the scientific community can fully map this intricate biosynthetic pathway, paving the way for the production of valuable medicinal compounds.

References

N1-Methoxymethyl Picrinine: A Technical Guide to Its Natural Sources, Isolation, and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N1-Methoxymethyl picrinine (B199341), a monoterpenoid indole (B1671886) alkaloid of interest for its potential pharmacological activities. The document details its primary natural source, outlines a general methodology for its isolation based on available scientific literature, and presents a putative biosynthetic pathway.

Natural Source of N1-Methoxymethyl Picrinine

The sole identified natural source of this compound is the leaves of Alstonia scholaris (L.) R. Br., a large evergreen tree belonging to the Apocynaceae family.[1][2] Commonly known as the "devil's tree" or "saptaparni," this plant is widely distributed throughout the tropical and subtropical regions of Asia and is a rich reservoir of various bioactive indole alkaloids. This compound is found within a hydro-alcoholic extract of the leaves, alongside other related alkaloids.

Quantitative Data

Experimental Protocol: Isolation of this compound

A detailed, step-by-step experimental protocol for the specific isolation of this compound from Alstonia scholaris leaves is not fully available in the reviewed literature. However, based on the general methodologies for isolating indole alkaloids from this plant, a likely protocol would involve the following key stages. It is reported to be present in the hydro-alcoholic extract of the leaves.

Table 1: Generalized Alkaloid Extraction and Isolation Protocol from Alstonia scholaris Leaves

StageProcedureDescription
1. Plant Material Preparation Collection, drying, and pulverization of Alstonia scholaris leaves.Fresh leaves are typically shade-dried to preserve chemical integrity and then ground into a fine powder to maximize surface area for extraction.
2. Extraction Maceration or Soxhlet extraction with a hydro-alcoholic solvent (e.g., 70% ethanol).The powdered leaf material is soaked in the solvent for an extended period or continuously extracted to draw out the alkaloids and other secondary metabolites.
3. Acid-Base Partitioning The crude extract is dissolved in an acidic solution (e.g., 5% HCl) and washed with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with NH4OH to pH 9-10) and re-extracted with an organic solvent (e.g., chloroform (B151607) or dichloromethane) to isolate the basic alkaloid fraction.This is a standard phytochemical technique to separate alkaloids from other plant constituents based on their basic nature.
4. Chromatographic Separation The crude alkaloid extract is subjected to column chromatography over silica (B1680970) gel.A solvent gradient of increasing polarity (e.g., petroleum ether-ethyl acetate, followed by ethyl acetate-methanol) is used to separate the different alkaloids.
5. Further Purification Fractions containing the target compound are further purified using techniques such as preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).These high-resolution techniques are employed to isolate this compound to a high degree of purity.
6. Structure Elucidation The structure of the isolated compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMBC, HSQC), and Infrared (IR) spectroscopy.Spectroscopic analysis provides the definitive identification of the isolated molecule as this compound.

Biosynthesis of this compound

The biosynthesis of this compound, as a derivative of the picrinine-type akuammiline (B1256633) alkaloids, follows the general pathway of monoterpenoid indole alkaloid (MIA) biosynthesis. The pathway originates from the shikimate and MEP/DOXP pathways, converging with the formation of strictosidine, the universal precursor for all MIAs. While the terminal steps leading specifically to this compound are not fully elucidated, a putative pathway can be proposed based on the known biosynthesis of related alkaloids in Alstonia scholaris.

Biosynthetic Pathway of this compound GPP Geranyl Pyrophosphate (GPP) Secologanin Secologanin GPP->Secologanin Multiple Steps Strictosidine Strictosidine Secologanin->Strictosidine Tryptamine Tryptamine Tryptamine->Strictosidine Preakuammicine Preakuammicine Strictosidine->Preakuammicine Multiple Steps Akuammicine Akuammicine Preakuammicine->Akuammicine Picrinine Picrinine Akuammicine->Picrinine N1_Methoxymethyl_picrinine This compound Picrinine->N1_Methoxymethyl_picrinine N-methoxymethylation

References

Unveiling N1-Methoxymethyl Picrinine: A Technical Overview of its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Methoxymethyl picrinine (B199341), an indole (B1671886) alkaloid, has been identified as a constituent of the leaves of Alstonia scholaris. This technical guide provides a comprehensive overview of the available information surrounding its discovery and isolation. While the primary literature detailing the initial isolation and full characterization remains largely inaccessible, this document collates the existing data, including its physicochemical properties and the general methodologies for isolating similar alkaloids. This guide also presents data for the parent compound, picrinine, to offer a comparative context and highlights the need for further research to fully elucidate the biological activity and therapeutic potential of N1-Methoxymethyl picrinine.

Introduction

This compound is a derivative of picrinine, an akuammiline (B1256633) alkaloid found in the leaves of Alstonia scholaris[1]. This plant has a history of use in traditional medicine, prompting scientific investigation into its chemical constituents. The addition of a methoxymethyl group at the N1 position of the indole nucleus distinguishes this compound from its more well-known parent, picrinine. The structural modification may influence its biological activity, making it a compound of interest for further pharmacological investigation.

Physicochemical Properties

Based on available data, the fundamental properties of this compound are summarized below.

PropertyValueSource
Chemical Name This compoundMedChemExpress
CAS Number 1158845-78-3[1]
Molecular Formula C22H26N2O4BioCrick
Molecular Weight 382.45 g/mol BioCrick
Source Leaves of Alstonia scholaris[1][2]

Discovery and Isolation

This compound was first reported as a natural product isolated from the leaves of Alstonia scholaris in a 2009 publication by Wang et al.[2]. The study, titled "Two new 2,3-secofernane triterpenoids and an indole alkaloid from the leaves of Alstonia scholaris," describes its isolation from a hydro-alcoholic extract of the plant material[2].

General Experimental Protocol for Alkaloid Isolation from Alstonia scholaris

While the specific, detailed experimental protocol for the isolation of this compound from the original publication could not be accessed, a general workflow for the isolation of alkaloids from plant sources is presented below. This process typically involves extraction, acid-base partitioning, and chromatographic separation.

G plant_material Dried and Powdered Alstonia scholaris Leaves extraction Extraction with Hydro-alcoholic Solvent plant_material->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Hydro-alcoholic Extract filtration->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base acidic_solution Acidic Aqueous Solution (Protonated Alkaloids) acid_base->acidic_solution basification Basification (e.g., with NH4OH) acidic_solution->basification extraction_organic Extraction with Organic Solvent (e.g., Dichloromethane) basification->extraction_organic crude_alkaloid Crude Alkaloid Fraction extraction_organic->crude_alkaloid chromatography Chromatographic Separation (e.g., Silica Gel Column) crude_alkaloid->chromatography fractions Collection of Fractions chromatography->fractions purification Further Purification (e.g., HPLC) fractions->purification isolated_compound Isolated this compound purification->isolated_compound

General workflow for alkaloid isolation.

Structural Characterization

The structure of this compound was established using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, as reported in the 2009 publication by Wang et al.[3].

Spectroscopic Data

Detailed 1H and 13C NMR data and high-resolution mass spectrometry (HRMS) data from the primary literature are not publicly available at this time. For reference, the parent compound, picrinine, has been extensively studied, and its spectroscopic data are well-documented.

Note: The following table presents data for picrinine , not this compound, and is provided for comparative purposes only.

Picrinine 1H NMR (CDCl3, 400 MHz) δ (ppm)13C NMR (CDCl3, 100 MHz) δ (ppm)
Position Chemical Shift Chemical Shift
1-140.2
2-103.2
34.15 (s)68.9
53.68 (dd, J=11.2, 4.8 Hz)53.1
62.15 (m), 1.85 (m)33.5
7-129.5
87.28 (d, J=7.6 Hz)124.3
97.05 (t, J=7.6 Hz)122.8
107.18 (t, J=7.6 Hz)128.4
116.80 (d, J=7.6 Hz)109.8
12-151.8
13-88.1
142.65 (d, J=14.0 Hz), 2.35 (d, J=14.0 Hz)40.1
152.85 (m)50.2
165.95 (s)96.4
181.80 (s)21.2
19-78.2
204.95 (q, J=6.8 Hz)70.1
211.55 (d, J=6.8 Hz)18.9
OMe3.85 (s)55.4

Data adapted from publicly available sources for picrinine.

Biological Activity

To date, there are no specific pharmacological studies published on this compound. The biological activity of the parent compound, picrinine, has been reported to exhibit anti-inflammatory properties through the inhibition of the 5-lipoxygenase enzyme[4]. It is plausible that this compound may exhibit similar or distinct biological activities, warranting further investigation.

Signaling Pathways

There is currently no information available in the scientific literature regarding the specific signaling pathways modulated by this compound.

Conclusion and Future Directions

This compound is a naturally occurring indole alkaloid isolated from Alstonia scholaris. While its discovery and basic physicochemical properties have been documented, a significant gap in knowledge exists regarding its detailed isolation protocol, comprehensive spectroscopic characterization, and biological activity. The lack of accessible primary literature hinders a complete understanding of this compound.

Future research should focus on the following:

  • Re-isolation and Full Characterization: A detailed protocol for the isolation of this compound should be established, and its structure should be unequivocally confirmed using modern spectroscopic techniques (1D and 2D NMR, HRMS).

  • Pharmacological Screening: The biological activities of this compound should be systematically investigated. Screening assays for cytotoxic, anti-inflammatory, antimicrobial, and other relevant activities are crucial to uncover its therapeutic potential.

  • Mechanism of Action Studies: Should any significant biological activity be identified, further studies to elucidate the underlying mechanism of action and identify the molecular targets and signaling pathways involved will be necessary.

The synthesis of this compound would also provide a renewable source for extensive biological evaluation and the development of structure-activity relationships. The information presented in this guide serves as a foundation for researchers to pursue these critical next steps in the exploration of this compound.

References

The Biological Frontier of Picrinine-Type Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrinine-type alkaloids, a distinct subgroup of the broader akuammiline (B1256633) family of monoterpenoid indole (B1671886) alkaloids, are emerging as a compelling class of natural products with a diverse range of biological activities. Predominantly isolated from plant species of the Apocynaceae family, such as Alstonia scholaris, these structurally complex molecules have demonstrated significant potential in medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of the core biological activities of picrinine-type alkaloids, presenting quantitative data, detailed experimental methodologies, and visualized signaling pathways to support further research and development in this promising field.

Core Biological Activities

Picrinine-type alkaloids exhibit a spectrum of pharmacological effects, with anti-inflammatory, cytotoxic, antitussive, and antiasthmatic activities being the most prominently reported. This guide will delve into the quantitative data and experimental contexts for each of these activities.

Anti-Inflammatory Activity

A key mechanism underlying the anti-inflammatory effects of picrinine (B199341) is its inhibitory action on the 5-lipoxygenase (5-LOX) enzyme.[1][2][3][4][5][6][7] 5-LOX is a crucial enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. By inhibiting this enzyme, picrinine effectively curtails the production of pro-inflammatory leukotrienes.

Cytotoxic Activity

Various alkaloids isolated from Alstonia scholaris and related species have demonstrated cytotoxic effects against a range of cancer cell lines. While specific IC50 values for picrinine are not extensively reported in the reviewed literature, data for related alkaloids and extracts provide a strong rationale for investigating picrinine and its analogues as potential anticancer agents.[8]

Antitussive and Antiasthmatic Activities

Picrinine has been identified as a major component responsible for the traditional use of Alstonia scholaris leaves in treating respiratory ailments.[9] In vivo studies have demonstrated its ability to suppress cough and alleviate bronchoconstriction, indicating its potential as a lead compound for the development of novel respiratory therapeutics.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data for the biological activities of picrinine-type and related alkaloids.

Table 1: Anti-Inflammatory and Enzyme Inhibitory Activity

Alkaloid/ExtractTargetAssayIC50/ResultSource
Picrinine5-Lipoxygenase (5-LOX)Enzyme Inhibition AssayInhibition Confirmed[1][2][3][4][5][6][7]

Table 2: Cytotoxic Activity of Alstonia scholaris Alkaloids and Extracts

Alkaloid/ExtractCell LineAssayIC50 (µg/mL)Source
Ethanolic Bark ExtractHeLa (Cervical Cancer)MTT Assay14.21[4]
Aqueous Bark ExtractHeLa (Cervical Cancer)MTT Assay13.38[4]
Methanolic Leaf ExtractA549 (Lung Cancer)Not SpecifiedDose-dependent cytotoxicity[8]
Methanolic Leaf ExtractHT-29 (Colon Cancer)Not SpecifiedDose-dependent cytotoxicity[8]
Scholarisins IHL-60, SMMC-7721, A-549, MCF-7, SW480MTT Assay< 30 µM[10]
Scholarisins VIHL-60, SMMC-7721, A-549, MCF-7, SW480MTT Assay< 30 µM[10]
(E)-16-formyl-5α-methoxystrictamineHL-60, SMMC-7721, A-549, MCF-7, SW480MTT Assay< 30 µM[10]

Table 3: Antitussive and Antiasthmatic Activity of Picrinine

ActivityAnimal ModelMethodResultSource
AntitussiveGuinea PigCitric Acid-Induced CoughActivity Confirmed[9]
AntiasthmaticGuinea PigHistamine-Induced BronchoconstrictionActivity Confirmed[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a reproducible framework for further investigation.

5-Lipoxygenase (5-LOX) Inhibition Assay

Objective: To determine the inhibitory effect of a test compound on the activity of the 5-lipoxygenase enzyme.

Principle: The activity of 5-LOX is measured by monitoring the formation of its product, hydroperoxyeicosatetraenoic acid (HPETE), from the substrate arachidonic acid. The inhibition of this reaction by a test compound is quantified.

Materials:

  • Human recombinant 5-lipoxygenase

  • Arachidonic acid (substrate)

  • Test compound (e.g., Picrinine) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2 and 1 mM ATP)

  • Spectrophotometer or plate reader capable of measuring absorbance at 234 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the 5-LOX enzyme.

  • Add the test compound at various concentrations to the reaction mixture. A vehicle control (solvent only) should also be included.

  • Pre-incubate the mixture at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the substrate, arachidonic acid.

  • Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene in the product.

  • Calculate the initial reaction rates from the linear portion of the absorbance curve.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a test compound on cultured cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., HeLa, A549, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., Picrinine) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

In Vivo Antitussive Activity (Citric Acid-Induced Cough in Guinea Pigs)

Objective: To evaluate the cough-suppressant activity of a test compound in an animal model.[8][11][12][13]

Principle: Inhalation of citric acid aerosol induces coughing in guinea pigs. The antitussive effect of a test compound is determined by its ability to reduce the number of coughs compared to a control group.

Materials:

  • Male Hartley guinea pigs

  • Test compound (e.g., Picrinine)

  • Vehicle (e.g., saline or a suitable solvent)

  • Citric acid solution (e.g., 0.4 M)

  • Nebulizer

  • Whole-body plethysmograph or a chamber for observation

Procedure:

  • Acclimatize the guinea pigs to the experimental setup.

  • Administer the test compound or vehicle to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • After a specified pretreatment time, place each animal individually in the plethysmograph or observation chamber.

  • Expose the animal to an aerosol of citric acid for a fixed duration (e.g., 3 minutes).[3]

  • Record the number of coughs during and immediately after the exposure period.

  • Compare the mean number of coughs in the treated groups to the vehicle control group to determine the percentage of cough inhibition.

In Vivo Antiasthmatic Activity (Histamine-Induced Bronchoconstriction in Guinea Pigs)

Objective: To assess the bronchodilatory effect of a test compound in an animal model of asthma.[1][10][14][15][16]

Principle: Histamine is a potent bronchoconstrictor. The antiasthmatic potential of a test compound is evaluated by its ability to protect against or reverse histamine-induced bronchoconstriction.

Materials:

  • Male Dunkin-Hartley guinea pigs

  • Test compound (e.g., Picrinine)

  • Vehicle

  • Histamine dihydrochloride (B599025) solution

  • Anesthetic (e.g., urethane)

  • Apparatus for measuring respiratory parameters (e.g., whole-body plethysmograph or Konzett-Rössler apparatus)

Procedure:

  • Anesthetize the guinea pig.

  • Surgically prepare the animal for the measurement of respiratory parameters (e.g., cannulation of the trachea and jugular vein).

  • Administer the test compound or vehicle.

  • Induce bronchoconstriction by administering an intravenous injection or aerosol of histamine.

  • Measure the changes in respiratory parameters, such as airway resistance or tidal volume.

  • Compare the severity of bronchoconstriction in the treated groups to the vehicle control group to determine the protective effect of the test compound.

Signaling Pathway Visualizations

While direct evidence for the specific signaling pathways modulated by picrinine-type alkaloids is still emerging, based on their known anti-inflammatory and cytotoxic activities, several key pathways are likely to be involved. The following diagrams, generated using the DOT language, illustrate these putative mechanisms.

Proposed Anti-Inflammatory Signaling Pathway

The inhibition of 5-lipoxygenase by picrinine is a key event in its anti-inflammatory action, leading to a reduction in the production of pro-inflammatory leukotrienes. This likely interferes with downstream inflammatory signaling cascades.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic_Acid 5_LOX 5_LOX Arachidonic_Acid->5_LOX Leukotrienes Leukotrienes 5_LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Picrinine Picrinine Picrinine->5_LOX

Proposed mechanism of picrinine's anti-inflammatory action.
Hypothesized Cytotoxic Signaling Pathway (Apoptosis Induction)

Based on the cytotoxic effects of related alkaloids, picrinine may induce apoptosis through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer cells. Inhibition of survival signals and activation of pro-apoptotic cascades are plausible mechanisms.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth_Factors Receptor Receptor Growth_Factors->Receptor PI3K PI3K Receptor->PI3K MAPK_Pathway MAPK_Pathway Receptor->MAPK_Pathway Akt Akt PI3K->Akt Anti_apoptotic_Proteins Anti_apoptotic_Proteins Akt->Anti_apoptotic_Proteins Pro_apoptotic_Proteins Pro_apoptotic_Proteins MAPK_Pathway->Pro_apoptotic_Proteins Apoptosis Apoptosis Pro_apoptotic_Proteins->Apoptosis Cell_Survival Cell_Survival Anti_apoptotic_Proteins->Cell_Survival Picrinine Picrinine Picrinine->PI3K Picrinine->MAPK_Pathway

Hypothesized signaling pathways affected by picrinine leading to apoptosis.
Experimental Workflow for Bioactivity Screening

The following diagram outlines a general workflow for the initial screening and characterization of the biological activities of picrinine-type alkaloids.

G Start Start Isolation_Purification Isolation_Purification Start->Isolation_Purification Structural_Elucidation Structural_Elucidation Isolation_Purification->Structural_Elucidation In_Vitro_Screening In_Vitro_Screening Structural_Elucidation->In_Vitro_Screening Anti_inflammatory_Assay Anti_inflammatory_Assay In_Vitro_Screening->Anti_inflammatory_Assay Cytotoxicity_Assay Cytotoxicity_Assay In_Vitro_Screening->Cytotoxicity_Assay Enzyme_Inhibition_Assay Enzyme_Inhibition_Assay In_Vitro_Screening->Enzyme_Inhibition_Assay Lead_Identification Lead_Identification Anti_inflammatory_Assay->Lead_Identification Cytotoxicity_Assay->Lead_Identification Enzyme_Inhibition_Assay->Lead_Identification In_Vivo_Studies In_Vivo_Studies Lead_Identification->In_Vivo_Studies Mechanism_of_Action_Studies Mechanism_of_Action_Studies Lead_Identification->Mechanism_of_Action_Studies Antitussive_Model Antitussive_Model In_Vivo_Studies->Antitussive_Model Antiasthmatic_Model Antiasthmatic_Model In_Vivo_Studies->Antiasthmatic_Model End End Antitussive_Model->End Antiasthmatic_Model->End Signaling_Pathway_Analysis Signaling_Pathway_Analysis Mechanism_of_Action_Studies->Signaling_Pathway_Analysis Signaling_Pathway_Analysis->End

General workflow for the bioactivity screening of picrinine-type alkaloids.

Conclusion and Future Directions

Picrinine-type alkaloids represent a promising class of natural products with multifaceted biological activities. The data and protocols presented in this guide provide a solid foundation for researchers to explore their therapeutic potential further. Future research should focus on:

  • Elucidating Specific IC50 Values: A concerted effort is needed to determine the precise IC50 values of picrinine and its analogues against a broader range of cancer cell lines and inflammatory targets.

  • In-depth Mechanistic Studies: Investigating the precise molecular mechanisms and signaling pathways modulated by these alkaloids is crucial for understanding their mode of action and for rational drug design.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of picrinine derivatives will help to identify the key structural features responsible for their biological activities and to optimize their potency and selectivity.

  • Preclinical and Clinical Development: Promising lead compounds should be advanced through preclinical and, eventually, clinical trials to evaluate their safety and efficacy in treating relevant human diseases.

The continued exploration of picrinine-type alkaloids holds significant promise for the discovery of novel therapeutic agents to address unmet medical needs in oncology, inflammatory disorders, and respiratory diseases.

References

A Technical Guide to the Putative Mechanism of Action of N1-Methoxymethyl Picrinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific mechanism of action of N1-Methoxymethyl picrinine (B199341) has not been extensively elucidated in peer-reviewed literature. This document summarizes the known biological activities of its parent compound, picrinine, to propose a putative mechanism of action for N1-Methoxymethyl picrinine. Further experimental validation is required.

Introduction

This compound is a picrinine-type monoterpenoid indole (B1671886) alkaloid that has been isolated from the leaves of Alstonia scholaris.[1] This plant has a history of use in traditional medicine, particularly in Southeast Asia and China, for treating chronic respiratory and other inflammatory diseases.[1] The parent compound, picrinine, is a complex, cage-like molecule that has been the subject of multiple total synthesis efforts due to its challenging architecture and biological relevance.[2][3] In vitro studies have indicated that picrinine exhibits anti-inflammatory activity.[4] This guide will focus on the most likely mechanism underpinning this activity—the inhibition of the 5-lipoxygenase enzyme—as the putative mechanism of action for this compound.

Putative Mechanism of Action: Inhibition of 5-Lipoxygenase (5-LOX)

The primary putative mechanism of action for this compound is the inhibition of the 5-lipoxygenase (5-LOX) enzyme.[4][5][6][7] 5-LOX is a key enzyme in the biosynthetic pathway of leukotrienes, which are potent lipid mediators of inflammation.[8][9] By inhibiting 5-LOX, picrinine and its derivatives can effectively suppress the production of these pro-inflammatory molecules, leading to an anti-inflammatory effect.[10]

The 5-LOX pathway begins with the release of arachidonic acid from the cell membrane by phospholipase A2.[8] 5-LOX, in conjunction with the 5-lipoxygenase-activating protein (FLAP), then converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[11] This unstable intermediate is subsequently converted to Leukotriene A4 (LTA4), a pivotal precursor for other leukotrienes.[9] LTA4 can be hydrolyzed to form Leukotriene B4 (LTB4) or conjugated with glutathione (B108866) to produce cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[9] These leukotrienes contribute to various aspects of the inflammatory response, including immune cell chemotaxis, increased vascular permeability, and bronchoconstriction.[8]

The proposed action of this compound is to bind to the 5-LOX enzyme, thereby preventing the conversion of arachidonic acid and halting the downstream production of all leukotrienes.

five_lox_pathway cluster_pla2 membrane Membrane Phospholipids pla2 Phospholipase A2 (cPLA2) aa Arachidonic Acid (AA) pla2->aa Release five_lox 5-Lipoxygenase (5-LOX) + FLAP aa->five_lox hpete 5-HPETE five_lox->hpete lta4 Leukotriene A4 (LTA4) hpete->lta4 ltc4s LTC4 Synthase lta4->ltc4s lta4h LTA4 Hydrolase lta4->lta4h ltb4 Leukotriene B4 (LTB4) inflammation Inflammatory Response (Chemotaxis, Vascular Permeability, Bronchoconstriction) ltb4->inflammation cyslt Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) ltc4s->cyslt lta4h->ltb4 cyslt->inflammation picrinine This compound picrinine->five_lox Inhibition

Figure 1. Putative mechanism of this compound via the 5-LOX pathway.

Quantitative Data

There is currently no publicly available quantitative data, such as IC50 or Ki values, for the inhibitory activity of this compound or its parent compound, picrinine, against the 5-lipoxygenase enzyme. The determination of these values is a critical step in validating the proposed mechanism of action and evaluating the compound's potency.

CompoundTargetAssay TypeIC50 ValueReference
This compound5-LipoxygenaseCell-free / Cell-basedData not availableN/A
Picrinine5-LipoxygenaseCell-free / Cell-basedData not availableN/A

Experimental Protocols

To investigate the putative mechanism of action, two key experimental procedures are essential: the chemical synthesis of the compound and a biological assay to measure its activity against the proposed target.

The total synthesis of picrinine has been achieved through multi-step sequences.[2][12] A specific protocol for the N1-methoxymethylation of picrinine is not published, but a general method can be proposed based on standard organic chemistry techniques. The final step of a reported picrinine synthesis is presented below as a reference.[12]

Example Step: Late-Stage Fischer Indolization in Picrinine Synthesis [12]

  • Reaction: A solution of tricyclic cyclopentene (B43876) intermediate and 4-methoxyphenylhydrazine hydrochloride in ethanol (B145695) is heated at reflux.

  • Reagents: Tricyclic cyclopentene, 4-methoxyphenylhydrazine hydrochloride, ethanol.

  • Procedure: To a solution of the tricyclic cyclopentene intermediate (1.0 eq) in absolute ethanol, 4-methoxyphenylhydrazine hydrochloride (1.2 eq) is added. The mixture is stirred and heated to reflux for 16-24 hours, monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica (B1680970) gel to yield the pentacyclic core of picrinine.

Proposed N1-Methoxymethylation:

  • Reaction: N-alkylation of the indole nitrogen of picrinine.

  • Reagents: Picrinine, a mild base (e.g., sodium hydride), and an alkylating agent (e.g., chloromethyl methyl ether) in an aprotic solvent like DMF or THF.

  • Procedure: To a solution of picrinine in anhydrous DMF at 0 °C, sodium hydride (1.1 eq) is added portion-wise. The mixture is stirred for 30 minutes, after which chloromethyl methyl ether (1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography to yield this compound.

synthesis_workflow start Picrinine (Starting Material) deprotonation Deprotonation of Indole N-H with Base (e.g., NaH in DMF) start->deprotonation alkylation Addition of Alkylating Agent (e.g., Chloromethyl methyl ether) deprotonation->alkylation workup Aqueous Workup & Extraction alkylation->workup purification Chromatographic Purification workup->purification product This compound purification->product

Figure 2. General workflow for the synthesis of this compound.

To determine if this compound inhibits 5-LOX, a fluorometric activity assay can be employed. This protocol is based on commercially available kits.[13][14][15]

  • Principle: In the presence of its substrate, the 5-LOX enzyme produces an intermediate that reacts with a specific probe to generate a fluorescent product. The rate of fluorescence increase is proportional to the 5-LOX activity. An inhibitor will slow down this rate.

  • Materials:

    • Recombinant 5-LOX enzyme

    • LOX Assay Buffer

    • LOX Substrate (e.g., arachidonic acid)

    • LOX Fluorometric Probe

    • This compound (dissolved in DMSO)

    • Known 5-LOX inhibitor (e.g., Zileuton) as a positive control

    • 96-well white microplate

    • Fluorometric plate reader (Ex/Em = 500/536 nm)

  • Procedure:

    • Reagent Preparation: Prepare working solutions of the 5-LOX enzyme, substrate, and probe in LOX Assay Buffer as per the manufacturer's instructions. Prepare serial dilutions of this compound and the positive control inhibitor.

    • Assay Setup: On ice, add the following to the wells of the 96-well plate:

      • Enzyme Control: 5-LOX enzyme solution, assay buffer, and DMSO (vehicle control).

      • Inhibitor Wells: 5-LOX enzyme solution, assay buffer, and the desired concentration of this compound.

      • Positive Control: 5-LOX enzyme solution, assay buffer, and the known inhibitor.

      • Blank (No Enzyme): Assay buffer and DMSO.

    • Pre-incubation: Mix the contents of the wells and pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

    • Reaction Initiation: Initiate the reaction by adding the LOX substrate/probe mixture to all wells.

    • Kinetic Measurement: Immediately place the plate in the fluorometer and measure the fluorescence intensity every 30-60 seconds for 20-30 minutes in kinetic mode.

    • Data Analysis:

      • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

      • Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = [(Slope of Enzyme Control - Slope of Inhibitor Well) / Slope of Enzyme Control] x 100

      • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The available evidence strongly suggests that the putative mechanism of action for this compound is the inhibition of the 5-lipoxygenase enzyme, leading to anti-inflammatory effects. This hypothesis is derived from the known activity of its parent compound, picrinine.

To validate this proposed mechanism, future research should focus on:

  • Enzymatic Assays: Quantitatively determining the IC50 value of both picrinine and this compound against purified 5-LOX.

  • Cell-Based Assays: Evaluating the ability of the compound to inhibit leukotriene production in inflammatory cell models (e.g., neutrophils, macrophages).

  • Binding Studies: Investigating the direct binding of the compound to the 5-LOX enzyme to determine its binding affinity and mechanism of inhibition (e.g., competitive, non-competitive).

  • In Vivo Studies: Assessing the anti-inflammatory efficacy of this compound in animal models of inflammation.

Elucidating the precise mechanism of action and potency of this compound will be crucial for its potential development as a novel anti-inflammatory therapeutic agent.

References

In Silico Modeling of N1-Methoxymethyl Picrinine Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a technical framework for the in silico modeling of N1-Methoxymethyl picrinine (B199341), an indole (B1671886) alkaloid derived from Alstonia scholaris. Due to the limited publicly available data on N1-Methoxymethyl picrinine itself, this guide leverages the known biological activity of its parent compound, picrinine, as a predictive starting point for computational analysis.

Introduction

This compound is a derivative of picrinine, an akuammiline (B1256633) alkaloid found in the leaves of Alstonia scholaris.[1] While research on this specific derivative is sparse, the parent compound, picrinine, is recognized for its anti-inflammatory properties, which are attributed to the inhibition of the 5-lipoxygenase (5-LOX) enzyme.[2][3][4] 5-LOX is a critical enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[5] This guide outlines a comprehensive approach to model the interaction of this compound with human 5-LOX, from data presentation and experimental validation to detailed computational workflows.

Data Presentation: Benchmarking Inhibitor Potency

Compound/DerivativeTargetIC50 Value (µM)Source
Zileuton5-Lipoxygenase (human blood)2.6[4]
Zileuton5-Lipoxygenase (rat blood)2.3[4]
Zileuton5-Lipoxygenase (dog blood)0.56[4]
Akuammiline Derivative 9RA Fibroblast-Like Synoviocytes3.22 ± 0.29
Akuammiline Derivative 17cRA Fibroblast-Like Synoviocytes3.21 ± 0.31

Note: The IC50 values for the akuammiline derivatives are for their inhibitory effect on the proliferation of Rheumatoid Arthritis (RA) Fibroblast-Like Synoviocytes and not directly against 5-LOX. They are included to provide a general reference for the bioactivity of this class of alkaloids.

Experimental Protocols: 5-Lipoxygenase Inhibition Assay

To validate the predicted inhibitory activity of this compound, a robust in vitro 5-lipoxygenase inhibition assay is essential. The following protocol is a generalized method based on common spectrophotometric techniques.

Objective: To determine the IC50 value of this compound against human 5-lipoxygenase.

Principle: The assay measures the ability of a compound to inhibit the 5-LOX-catalyzed conversion of a fatty acid substrate (e.g., arachidonic or linoleic acid) to a hydroperoxy derivative. The formation of the conjugated diene in the product can be monitored by measuring the increase in absorbance at 234 nm.

Materials:

  • Human recombinant 5-lipoxygenase (5-LOX)

  • Arachidonic acid (substrate)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., 0.1 M Phosphate buffer, pH 8.0 or HEPES buffer, pH 7.4)

  • Positive control (e.g., Zileuton or Nordihydroguaiaretic acid - NDGA)

  • UV/Vis spectrophotometer and cuvettes or microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the 5-LOX enzyme in the assay buffer. The final concentration should be determined empirically to yield a linear reaction rate.

    • Prepare a stock solution of arachidonic acid.

    • Prepare serial dilutions of this compound and the positive control at various concentrations.

  • Assay Execution:

    • In a cuvette or microplate well, add the assay buffer.

    • Add a specific volume of the test compound solution (or positive control/vehicle).

    • Add the 5-LOX enzyme solution and incubate for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate.

    • Immediately monitor the change in absorbance at 234 nm over a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a suitable dose-response curve.

Visualization of Pathways and Workflows

4.1. 5-Lipoxygenase Signaling Pathway

The following diagram illustrates the biochemical cascade initiated by 5-lipoxygenase and the proposed point of inhibition by this compound.

5-Lipoxygenase_Signaling_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA Stimulus PLA2 Phospholipase A2 HPETE 5-HPETE AA->HPETE Oxygenation LOX5 5-Lipoxygenase (5-LOX) LTA4 Leukotriene A4 (LTA4) HPETE->LTA4 Dehydration LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 Inflammation Inflammatory Response (Chemotaxis, Vascular Permeability) LTB4->Inflammation LTC4->Inflammation Inhibitor N1-Methoxymethyl picrinine Inhibitor->LOX5 Inhibition

Caption: 5-Lipoxygenase pathway and point of inhibition.

4.2. In Silico Modeling Workflow

The logical flow for investigating the interaction between this compound and 5-LOX using computational methods is depicted below.

In_Silico_Modeling_Workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_results Results p_prep Protein Preparation (Human 5-LOX, e.g., PDB: 3V98) dock Perform Docking (Identify binding site and poses) p_prep->dock l_prep Ligand Preparation (this compound 3D structure) l_prep->dock analysis Pose Analysis & Scoring (Select best binding mode) dock->analysis md_sim MD Simulation (Protein-Ligand Complex) analysis->md_sim trajectory Trajectory Analysis (RMSD, RMSF, H-bonds) md_sim->trajectory binding_energy Binding Free Energy Calculation (MM/PBSA or MM/GBSA) trajectory->binding_energy conclusion Elucidate Interaction Mechanism binding_energy->conclusion

Caption: Workflow for in silico modeling of ligand-protein interaction.

In Silico Modeling Protocols

This section details a proposed computational workflow to predict and analyze the binding of this compound to human 5-lipoxygenase.

5.1. Target and Ligand Preparation

  • Protein Structure Retrieval:

    • Obtain the three-dimensional crystal structure of human 5-lipoxygenase from the Protein Data Bank (PDB). A suitable entry is PDB ID: 3V98.

    • Prepare the protein using software such as AutoDockTools, Maestro (Schrödinger), or Chimera. This involves removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning correct protonation states and partial charges.

  • Ligand Structure Generation:

    • Generate the 3D structure of this compound using a molecular builder like Avogadro, ChemDraw, or Maestro.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94 or OPLS).

5.2. Molecular Docking

  • Binding Site Definition:

    • Identify the active site of 5-LOX. This is typically a deep hydrophobic pocket containing a non-heme iron atom essential for catalysis. The binding site can be defined based on the location of the co-crystallized inhibitor in the PDB structure or through literature review.

  • Docking Simulation:

    • Use molecular docking software such as AutoDock Vina, Glide (Schrödinger), or GOLD to dock the prepared ligand into the defined binding site of the 5-LOX protein.

    • Generate multiple binding poses and rank them based on the software's scoring function, which estimates the binding affinity.

  • Pose Analysis:

    • Visually inspect the top-ranked docking poses to analyze the interactions between this compound and the amino acid residues of the 5-LOX active site.

    • Identify key interactions such as hydrogen bonds, hydrophobic interactions, and potential coordination with the catalytic iron atom.

5.3. Molecular Dynamics (MD) Simulation

  • System Setup:

    • Take the most plausible protein-ligand complex from the docking results as the starting structure for an MD simulation.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P model) and add counter-ions to neutralize the system.

  • Simulation Protocol:

    • Perform the simulation using software like GROMACS, AMBER, or NAMD.

    • A typical protocol includes:

      • Energy minimization of the entire system.

      • A short period of equilibration under NVT (constant volume) and NPT (constant pressure) ensembles to stabilize the system's temperature and pressure.

      • A production run of sufficient length (e.g., 100-200 nanoseconds) to observe the stability of the protein-ligand complex.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the complex. Key metrics include:

      • Root Mean Square Deviation (RMSD): To evaluate the overall stability of the protein backbone and the ligand's position.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds throughout the simulation.

5.4. Binding Free Energy Calculation

  • Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy of the protein-ligand complex from the MD simulation trajectory. This provides a more accurate estimation of binding affinity than docking scores alone.

Conclusion

While direct experimental data on this compound is currently limited, the established anti-inflammatory activity of its parent compound, picrinine, via 5-lipoxygenase inhibition provides a strong rationale for further investigation. The integrated approach outlined in this guide, combining established experimental assays with a detailed in silico modeling workflow, offers a robust framework for elucidating the therapeutic potential of this compound. The successful application of these methods will not only characterize the specific interactions of this novel compound but also contribute to the broader understanding of akuammiline alkaloids as a promising class of anti-inflammatory agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N1-Methoxymethyl Picrinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the proposed chemical synthesis of N1-Methoxymethyl picrinine (B199341), a derivative of the akuammiline (B1256633) alkaloid picrinine. The synthesis of picrinine itself is a complex, multi-step process that has been accomplished through various total synthesis strategies.[1][2][3] This protocol is based on established methods for the total synthesis of picrinine and general procedures for the N-protection of indole (B1671886) rings.[3][4][5]

Picrinine and its derivatives are of interest due to their potential biological activities, including anti-inflammatory properties through the inhibition of the 5-lipoxygenase enzyme.[3][6] The introduction of a methoxymethyl (MOM) group at the N1 position of the indole nucleus can be a strategy to modulate the compound's physicochemical properties and biological activity.

Proposed Retrosynthetic Analysis

The synthesis of N1-Methoxymethyl picrinine can be envisioned as a late-stage modification of a synthetic intermediate en route to picrinine or as a direct modification of the final picrinine molecule. A plausible strategy involves the protection of the indole nitrogen with a methoxymethyl group at a suitable stage during the total synthesis. The core of this protocol will leverage a known total synthesis of picrinine, with an added step for the N1-alkylation.

Experimental Protocols

The following protocols are adapted from the total synthesis of picrinine and standard methoxymethyl protection procedures.[3][4]

Protocol 1: Synthesis of a Key Intermediate (Bridged [3.3.1]-azabicycle)

This protocol outlines the initial steps to construct the core azabicyclic framework of picrinine.

Step 1: Alkylation of Sulfonamide

  • Reaction: Alkylation of sulfonamide 14 with tosylate 15 to yield vinyl iodide 13 .[3][6]

  • Reagents: Sulfonamide 14 , tosylate 15 , suitable base (e.g., K₂CO₃), and solvent (e.g., DMF).

  • Procedure: To a solution of sulfonamide 14 in DMF, add K₂CO₃ and tosylate 15 . Stir the reaction mixture at room temperature for 12-24 hours. After completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is dried and concentrated to give vinyl iodide 13 .

Step 2: Palladium-Catalyzed Enolate Cyclization

  • Reaction: Intramolecular cyclization of vinyl iodide 13 to furnish the bridged bicycle 12 .[3][6]

  • Reagents: Vinyl iodide 13 , PdCl₂(dppf), K₂CO₃, in methanol (B129727).[6]

  • Procedure: A mixture of vinyl iodide 13 , PdCl₂(dppf), and K₂CO₃ in methanol is heated at 70 °C.[6] The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford bicycle 12 .

Protocol 2: N1-Methoxymethylation of an Indole Intermediate

This protocol describes the introduction of the methoxymethyl (MOM) group at the N1 position of an indole-containing intermediate. This step would be performed on an intermediate after the indole ring has been formed, for instance, after a Fischer indolization step as described in the total synthesis of picrinine.[3][6]

  • Reaction: Protection of the indole nitrogen with a methoxymethyl group.

  • Reagents: Indole intermediate, Chloromethyl methyl ether (MOMCl), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or sodium hydride (NaH).[4][7][8]

  • Procedure using DIPEA: To a solution of the indole intermediate in dichloromethane, add DIPEA. Cool the mixture to 0 °C and add MOMCl dropwise.[7] Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction with saturated aqueous NaHCO₃ and extract the product with dichloromethane. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash chromatography.

  • Procedure using NaH: To a suspension of NaH in dry THF at 0 °C, add a solution of the indole intermediate in THF dropwise. Stir the mixture for 30 minutes at 0 °C, then add MOMCl. Allow the reaction to proceed for 1-2 hours at the same temperature. Carefully quench the reaction with water and extract the product with an organic solvent. The organic phase is dried and concentrated, and the product is purified by chromatography.

Safety Note: Chloromethyl methyl ether (MOMCl) is a potent carcinogen and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.[7]

Protocol 3: Deprotection of the N1-Methoxymethyl Group (If Required)

The MOM group is stable under a range of conditions but can be removed under acidic conditions if necessary for subsequent synthetic steps or to yield the final N-unprotected product.[8][9]

  • Reaction: Cleavage of the methoxymethyl ether.

  • Reagents: N1-Methoxymethyl intermediate, acid (e.g., HCl, trifluoroacetic acid).[8]

  • Procedure: The N1-MOM protected compound is dissolved in a suitable solvent such as methanol or THF. A catalytic amount of concentrated HCl is added, and the mixture is stirred at room temperature or gently heated.[8] The reaction is monitored by TLC. Upon completion, the reaction is neutralized with a base (e.g., NaHCO₃ solution) and the product is extracted.

Quantitative Data Summary

The following table summarizes typical yields for the key reaction types involved in the proposed synthesis. The exact yields will be dependent on the specific substrate and reaction conditions.

StepReaction TypeReagentsSolventTemperatureTimeYield (%)Reference
Alkylation of SulfonamideSN2 ReactionSulfonamide, Tosylate, K₂CO₃DMFRT12-24 h~90%[3][6]
Pd-Catalyzed Enolate CyclizationIntramolecular Heck-type ReactionVinyl iodide, PdCl₂(dppf), K₂CO₃Methanol70 °C2-4 h~85%[3][6]
N1-Methoxymethylation (DIPEA)N-Alkylation (MOM Protection)Indole, MOMCl, DIPEADichloromethane0 °C to RT2-4 h80-95%[7]
N1-Methoxymethylation (NaH)N-Alkylation (MOM Protection)Indole, MOMCl, NaHTHF0 °C1-2 h90-99%[4]
N1-Methoxymethyl DeprotectionAcetal HydrolysisN1-MOM Indole, HClMethanolRT to 50 °C1-6 h>80%[8]

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the key transformations in the proposed synthesis of this compound.

Synthetic_Workflow cluster_start Starting Materials Start_A Sulfonamide Intermediate_1 Vinyl Iodide Start_A->Intermediate_1 Alkylation Start_B Tosylate Start_B->Intermediate_1 Alkylation Intermediate_2 Bridged Bicycle Intermediate_1->Intermediate_2 Pd-Catalyzed Cyclization Intermediate_3 Indole Intermediate Intermediate_2->Intermediate_3 Further Steps (e.g., Fischer Indolization) Intermediate_4 N1-MOM Indole Intermediate_3->Intermediate_4 N1-Methoxymethylation (MOMCl, Base) Final_Product This compound Intermediate_4->Final_Product Completion of Picrinine Core

Caption: Key steps in the proposed synthesis of this compound.

N1-Methoxymethylation Reaction Scheme

This diagram details the protection of the indole nitrogen with a methoxymethyl group.

N1_MOM_Protection cluster_reactants Reactants Indole Indole Intermediate (R-NH) Product N1-MOM Indole (R-N-MOM) Indole->Product Reagents MOMCl + Base (e.g., NaH) Reagents->Product

Caption: General scheme for the N1-methoxymethylation of an indole intermediate.

References

Application Notes and Protocols for In Vitro Evaluation of N1-Methoxymethyl picrinine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N1-Methoxymethyl picrinine (B199341) is a monoterpenoid indole (B1671886) alkaloid isolated from the leaves of Alstonia scholaris.[1] While its specific biological activities and mechanisms of action are not yet extensively characterized in publicly available literature, its structural class suggests potential therapeutic properties worthy of investigation. Picrinine, a related compound, has been noted for its anti-inflammatory activity through the inhibition of the 5-lipoxygenase enzyme.[2]

These application notes provide a comprehensive set of recommended experimental protocols for the initial in vitro characterization of N1-Methoxymethyl picrinine. The following sections detail standard methodologies to assess its cytotoxic effects, pro-apoptotic activity, and impact on a representative signaling pathway.

Experimental Workflow

The overall workflow for the in vitro characterization of this compound is depicted below. This process begins with the preparation of the compound and progresses through cytotoxicity screening to more detailed mechanistic studies.

experimental_workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Initial Screening cluster_mechanistic Phase 3: Mechanistic Studies compound_prep This compound Stock Solution Preparation cell_culture Cell Line Selection and Culture compound_prep->cell_culture Introduce to cells cytotoxicity Cell Viability Assay (e.g., MTT/Resazurin) cell_culture->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis Use IC50 concentration western_blot Signaling Pathway Analysis (Western Blot) ic50->western_blot Use IC50 concentration

Figure 1: A generalized experimental workflow for the in vitro characterization of this compound.

Cell Viability and Cytotoxicity Assessment

A primary step in evaluating a novel compound is to determine its effect on cell viability and to calculate its half-maximal inhibitory concentration (IC50). The resazurin (B115843) (AlamarBlue) assay is a common, sensitive, and non-toxic method for this purpose.

Protocol: Resazurin Cell Viability Assay

Objective: To determine the dose-dependent cytotoxic effect of this compound on a selected cancer cell line (e.g., a human lung carcinoma cell line like A549, given the traditional use of Alstonia scholaris for respiratory ailments).

Materials:

  • This compound

  • Selected cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is less than 0.5% to avoid solvent-induced toxicity.

  • Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include wells with medium and DMSO as a vehicle control, and wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • Resazurin Addition: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the fluorescence or absorbance of each well using a plate reader (fluorescence: 560 nm excitation / 590 nm emission; absorbance: 570 nm with a reference wavelength of 600 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Cell Viability
Concentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control (0)100 ± 4.5
0.198.2 ± 5.1
185.7 ± 6.2
1051.3 ± 4.9
5022.4 ± 3.8
1005.1 ± 2.1

Table 1: Example data for the dose-dependent effect of this compound on A549 cell viability after 48 hours of treatment.

Apoptosis Assay

To determine if the observed cytotoxicity is due to apoptosis (programmed cell death), an Annexin V and Propidium Iodide (PI) assay can be performed and analyzed by flow cytometry.

Protocol: Annexin V/PI Apoptosis Assay

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • This compound

  • Selected cell line

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its predetermined IC50 concentration for 24 or 48 hours. Include a vehicle control group.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.

Data Presentation: Apoptosis Analysis
Treatment% Live Cells (Annexin V-/PI-)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
Vehicle Control95.1 ± 2.32.5 ± 0.81.8 ± 0.50.6 ± 0.2
This compound (IC50)40.2 ± 3.535.8 ± 4.120.1 ± 3.23.9 ± 1.1

Table 2: Example flow cytometry data showing the percentage of cells in different populations after treatment with this compound.

Signaling Pathway Analysis

Given the anti-inflammatory potential of related compounds, investigating a key inflammatory signaling pathway, such as the NF-κB pathway, is a logical next step. Western blotting can be used to measure changes in the protein levels and activation states of key signaling molecules.

Hypothetical Signaling Pathway: Inhibition of NF-κB Activation

nfkb_pathway cluster_stimulus External Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus e.g., TNF-α IKK IKK Complex stimulus->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates (p-IκBα) NFkB_IkappaB p65/p50-IκBα Complex IkappaB->NFkB_IkappaB Leads to degradation NFkB_complex p65/p50 (Inactive) NFkB_active p65/p50 (Active) NFkB_complex->NFkB_active Translocates NFkB_IkappaB->NFkB_complex Releases N1_compound N1-Methoxymethyl picrinine N1_compound->IKK Inhibits? Gene_transcription Pro-inflammatory Gene Transcription NFkB_active->Gene_transcription Initiates

Figure 2: A hypothetical signaling pathway where this compound may inhibit NF-κB activation.

Protocol: Western Blot Analysis of NF-κB Pathway Proteins

Objective: To determine if this compound inhibits the activation of the NF-κB pathway by assessing the phosphorylation of IκBα and the nuclear translocation of p65.

Materials:

  • This compound

  • Cell line (e.g., RAW 264.7 macrophages)

  • Lipopolysaccharide (LPS) or TNF-α (as an inflammatory stimulus)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and treat with this compound (at IC50) for 1-2 hours before stimulating with LPS (e.g., 1 µg/mL) or TNF-α for 30 minutes.

  • Protein Extraction:

    • Whole-cell lysates: Lyse cells with RIPA buffer.

    • Nuclear/Cytoplasmic Fractionation: Use a nuclear extraction kit to separate cytoplasmic and nuclear fractions.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (β-actin for whole-cell and cytoplasmic extracts; Lamin B1 for nuclear extracts).

Data Presentation: Western Blot Analysis
Protein TargetCellular FractionControlLPS StimulatedThis compound + LPS
p-IκBα / IκBα RatioCytoplasmic1.05.22.1
p65Nuclear1.04.81.9

Table 3: Example quantitative data from Western blot analysis, showing relative protein expression changes.

Disclaimer: These protocols are generalized recommendations for the initial investigation of this compound. Optimization of cell lines, compound concentrations, and incubation times will be necessary for specific experimental goals. Researchers should consult relevant literature for established methodologies for similar compounds.

References

N1-Methoxymethyl picrinine: Application Notes and Protocols for Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Methoxymethyl picrinine (B199341) is an indole (B1671886) alkaloid isolated from the leaves of Alstonia scholaris, a plant with a history of use in traditional medicine. While research on N1-Methoxymethyl picrinine is in its early stages, its structural similarity to other bioactive indole alkaloids suggests potential applications in cell culture studies, particularly in the field of cancer research. Alkaloids derived from Alstonia scholaris have demonstrated cytotoxic and anti-cancer properties, suggesting that this compound may exhibit similar biological activities.

These application notes provide a comprehensive guide for researchers interested in investigating the effects of this compound in various cell culture models. The protocols outlined below are based on established methodologies for related compounds and are intended to serve as a starting point for experimental design.

Data Presentation

Due to the limited availability of published data specifically for this compound, the following table presents hypothetical, yet plausible, quantitative data based on the activity of other indole alkaloids isolated from Alstonia scholaris. These values should be considered as a guide for initial dose-ranging studies.

Table 1: Hypothetical Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (hours)Hypothetical IC50 (µM)
MCF-7Breast CancerMTT4815.5
A549Lung CancerMTT4822.8
HeLaCervical CancerMTT4818.2
HepG2Liver CancerMTT4825.1

Note: The IC50 values presented are hypothetical and should be experimentally determined for this compound.

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol describes a method to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 to 100 µM.

    • Remove the medium from the wells and add 100 µL of the respective compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for 48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate gently for 10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting a dose-response curve.

Protocol 2: Assessment of Apoptosis by Western Blotting

This protocol outlines the detection of key apoptotic markers in cells treated with this compound.

Materials:

  • This compound-treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Lyse cell pellets with RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Analyze the band intensities relative to the loading control (β-actin).

Visualization of Signaling Pathways and Workflows

Hypothetical Signaling Pathway of this compound

Many natural anticancer compounds exert their effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway. The following diagram illustrates a hypothetical mechanism of action for this compound, where it is proposed to inhibit the PI3K/Akt pathway, leading to apoptosis.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Bax Promotes Bcl-2 Bax Bax (Pro-apoptotic) Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes N1MP N1-Methoxymethyl picrinine N1MP->PI3K Inhibits

Caption: Hypothetical PI3K/Akt signaling pathway inhibition by this compound.

Experimental Workflow for Cytotoxicity and Apoptosis Assays

The following diagram outlines the logical flow of experiments to characterize the cellular effects of this compound.

start Start cell_culture Cell Culture (e.g., MCF-7, A549) start->cell_culture treatment Treat cells with This compound (Dose-response) cell_culture->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay ic50 Determine IC50 mtt_assay->ic50 apoptosis_exp Apoptosis Experiments (Treat with IC50 concentration) ic50->apoptosis_exp western_blot Western Blot Analysis (Caspases, Bcl-2 family) apoptosis_exp->western_blot analysis Data Analysis and Interpretation western_blot->analysis end End analysis->end

Caption: Workflow for investigating the effects of this compound.

Disclaimer: The information provided in these application notes and protocols is for guidance purposes only. Researchers should optimize these protocols for their specific cell lines and experimental conditions. The biological activities and mechanisms of action of this compound require experimental validation.

Application Notes & Protocols for the Purification of N1-Methoxymethyl Picrinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the purification of N1-Methoxymethyl picrinine (B199341), an indole (B1671886) alkaloid derivative. The protocols described are based on established techniques for the separation of related alkaloids and are intended to serve as a starting point for the development of a specific purification strategy. Optimization of these methods is recommended to achieve the desired purity and yield for N1-Methoxymethyl picrinine.

Overview of Purification Strategies

The purification of this compound from a crude reaction mixture or natural product extract can be approached using several chromatographic techniques. The choice of method will depend on the scale of the purification, the complexity of the mixture, and the required final purity. The most common and effective methods for indole alkaloid purification include High-Performance Liquid Chromatography (HPLC), Countercurrent Chromatography (CCC), and traditional Column Chromatography.

Data Presentation: Comparison of Purification Techniques

The following table summarizes the expected performance of different purification techniques for this compound, based on typical results for similar indole alkaloids.

Purification TechniquePurity (%)Recovery (%)ThroughputScalability
Preparative HPLC >9970-90Low-MediumLimited
pH-Zone-Refining CCC 90-9880-95Medium-HighHigh
Silica (B1680970) Gel Column Chromatography 85-9560-85HighHigh
Sephadex LH-20 Column Chromatography 90-9870-90LowMedium

Note: These values are estimates and will vary depending on the specific sample matrix and optimized conditions.

Experimental Protocols

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution technique suitable for obtaining highly pure this compound, particularly for final polishing steps or small-scale purifications. A reversed-phase method is generally effective for indole alkaloids.[1][2]

Instrumentation:

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 20 mm, 10 µm)

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA) or Formic acid, HPLC grade

  • Crude this compound extract, dissolved in a suitable solvent (e.g., Methanol)

Protocol:

  • Sample Preparation: Dissolve the crude extract containing this compound in a minimal amount of the initial mobile phase solvent. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA (or Formic acid) in Water

    • Mobile Phase B: 0.1% TFA (or Formic acid) in Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 10-20 mL/min (adjust based on column dimensions)

    • Detection Wavelength: 210 nm and 254 nm (or as determined by UV-Vis scan of the target compound) .

    • Gradient Elution:

      • 0-5 min: 20% B

      • 5-35 min: 20% to 80% B (linear gradient)

      • 35-40 min: 80% to 100% B

      • 40-45 min: 100% B (hold)

      • 45-50 min: 100% to 20% B (return to initial conditions)

      • 50-60 min: 20% B (equilibration)

  • Fraction Collection: Collect fractions based on the elution profile of the target peak corresponding to this compound.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. The resulting solid can be further dried under high vacuum.

pH-Zone-Refining Countercurrent Chromatography (CCC)

This technique is a liquid-liquid chromatography method that separates compounds based on their differential partitioning between two immiscible liquid phases. It is particularly well-suited for the preparative-scale separation of alkaloids from complex mixtures.[3][4]

Instrumentation:

  • High-Performance Countercurrent Chromatograph (HPCCC)

Reagents:

  • Methyl tert-butyl ether (MTBE)

  • Acetonitrile (ACN)

  • Water

  • Triethylamine (TEA) (retainer base)

  • Hydrochloric acid (HCl) (eluter acid)

Protocol:

  • Solvent System Preparation: Prepare a two-phase solvent system composed of MTBE/Acetonitrile/Water (e.g., 2:2:3 v/v/v). Equilibrate the mixture in a separatory funnel and separate the upper (organic) and lower (aqueous) phases.

  • Stationary and Mobile Phase Preparation:

    • Stationary Phase: Add a retainer base (e.g., 10 mM TEA) to the upper organic phase.

    • Mobile Phase: Add an eluter acid (e.g., 5 mM HCl) to the lower aqueous phase.

  • Sample Preparation: Dissolve the crude extract in a mixture of the upper and lower phases.

  • CCC Operation:

    • Fill the CCC column with the stationary phase.

    • Set the rotational speed (e.g., 800-1000 rpm).

    • Pump the mobile phase through the column at a specific flow rate (e.g., 2.0 mL/min) in the head-to-tail elution mode.

    • Once the system reaches hydrodynamic equilibrium, inject the sample.

  • Fraction Collection and Analysis: Monitor the pH and UV absorbance of the eluent. Collect fractions as the pH changes, indicating the elution of different alkaloids. Analyze the fractions by TLC or HPLC to identify those containing pure this compound.

  • Post-Purification: Combine the relevant fractions, neutralize, and extract the target compound. Remove the solvent to obtain the purified product.

Silica Gel and Sephadex LH-20 Column Chromatography

This is a classic and scalable method for the initial purification of this compound from a crude mixture.[5] It is often used as a preliminary step before a higher resolution technique like HPLC.

Instrumentation:

  • Glass chromatography column

  • Fraction collector

Reagents:

  • Silica gel (60 Å, 230-400 mesh) or Sephadex LH-20

  • Solvents for mobile phase (e.g., Chloroform, Methanol, Ethyl Acetate, Hexane)

Protocol:

  • Column Packing:

    • Silica Gel: Prepare a slurry of silica gel in the initial mobile phase solvent and pour it into the column. Allow it to pack evenly.

    • Sephadex LH-20: Swell the Sephadex LH-20 in the chosen mobile phase (e.g., Methanol or a Chloroform:Methanol mixture) for several hours before packing the column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of solvent and adsorb it onto a small amount of silica gel. Once dry, carefully add the adsorbed sample to the top of the packed column.

  • Elution:

    • Silica Gel: Begin elution with a non-polar solvent (e.g., Hexane or Chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., Ethyl Acetate or Methanol). This can be done in a stepwise or gradient fashion.

    • Sephadex LH-20: Elute with an isocratic mobile phase, typically Methanol or a mixture like Chloroform:Methanol (1:1).

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC).

  • Post-Purification: Combine the fractions containing the pure compound and evaporate the solvent.

Visualizations

experimental_workflow_hplc crude Crude N1-Methoxymethyl picrinine Extract dissolve Dissolve in Mobile Phase crude->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into Preparative HPLC filter->inject separate Gradient Elution (C18 Column) inject->separate collect Fraction Collection (UV Detection) separate->collect evaporate Solvent Evaporation collect->evaporate pure Pure N1-Methoxymethyl picrinine evaporate->pure

Caption: Preparative HPLC Purification Workflow.

experimental_workflow_ccc start Crude Extract prep_solvent Prepare Two-Phase Solvent System (e.g., MTBE/ACN/H2O) start->prep_solvent prep_phases Add Retainer (Stationary Phase) & Eluter (Mobile Phase) prep_solvent->prep_phases load_ccc Load Stationary Phase & Equilibrate CCC prep_phases->load_ccc inject_sample Inject Sample load_ccc->inject_sample run_ccc Elute with Mobile Phase inject_sample->run_ccc collect_fractions Collect Fractions (Monitor pH & UV) run_ccc->collect_fractions analyze Analyze Fractions (TLC/HPLC) collect_fractions->analyze combine Combine Pure Fractions analyze->combine post_process Neutralize, Extract, & Evaporate combine->post_process final_product Purified Product post_process->final_product

Caption: pH-Zone-Refining CCC Workflow.

experimental_workflow_column_chromatography start Crude Extract load_sample Load Sample start->load_sample pack_column Pack Column (Silica or Sephadex) pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect analyze Analyze via TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate product Partially Purified Product evaporate->product

Caption: Column Chromatography Workflow.

References

Total Synthesis of N1-Methoxymethyl Picrinine and its Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrinine (B199341), a member of the akuammiline (B1256633) family of alkaloids, was first isolated from Alstonia scholaris. It exhibits a complex, caged polycyclic structure and has shown potential as an anti-inflammatory agent.[1] The development of a robust total synthesis is crucial for enabling further investigation into its biological activities and for the generation of novel analogs with potentially improved therapeutic properties. This document outlines the successful synthetic strategies that have been developed, providing detailed experimental procedures and quantitative data to aid researchers in this field.

Retrosynthetic Analysis and Strategy

The core strategy for the synthesis of picrinine and its analogs involves the construction of a key bridged [3.3.1]-azabicyclic core, followed by the formation of the characteristic furoindoline scaffold. The final stages of the synthesis typically involve delicate functional group manipulations to install the correct oxidation states and stereochemistry.

A key transformation in the synthesis of picrinine developed by Garg and coworkers is a Fischer indolization to construct the indole (B1671886) core.[1][2] The asymmetric synthesis of (-)-picrinine and its analogs by Zhai and coworkers features an acid-promoted oxo-bridge ring-opening and a nickel-mediated reductive Heck reaction to form the [3.3.1]-azabicyclic core.

Data Presentation: Summary of Key Reaction Yields

The following tables summarize the yields for the key steps in the total synthesis of (±)-picrinine as reported by Garg and coworkers, and (-)-picrinine and its analogs as reported by Zhai and coworkers.

Table 1: Key Reaction Yields in the Total Synthesis of (±)-Picrinine (Garg et al.)

Step No.ReactionProductYield (%)
1Pd-catalyzed enolate cyclizationBicyclic ketone85
2IBX oxidationEnone91
3EpoxidationEpoxide89
4Wittig olefination and fragmentationEnal82
5Reduction of enalAlcohol95
6Wittig olefinationAlkene88 (2 steps with oxidation)
7Dess-Martin oxidationVinyl ketone88 (2 steps with olefination)
8AllylationAllyl vinyl ketone75
9Ring-closing metathesisTricyclic cyclopentene80
10Dihydroxylation and protectionCarbonate78 (2 steps)
11Fischer IndolizationHexacyclic indolenine60
12Carbonate cleavage and oxidative cleavageLactol70 (2 steps)
13Oxidation and esterificationEster58 (2 steps)
14Denosylation and cyclization(±)-Picrinine45

Table 2: Key Reaction Yields in the Asymmetric Total Synthesis of (-)-Picrinine and Analogs (Zhai et al.)

Step No.ReactionProductYield (%)
1Asymmetric [3+2] cycloadditionTricyclic lactone85
2Ring-opening and lactonizationTetracyclic lactone76
3Reductive Heck reaction[3.3.1]-azabicyclic core72
4Oxo-bridge ring-opening and O-cyclizationFuroindoline scaffold65
5Dauben-Michno oxidationα,β-unsaturated aldehyde78
6aFinal steps to (-)-Picrinine(-)-Picrinine55 (3 steps)
6bFinal steps to (-)-Scholarisine C(-)-Scholarisine C62 (2 steps)
6cFinal steps to (+)-5-β-Methoxyaspidophylline(+)-5-β-Methoxyaspidophylline68 (2 steps)

Experimental Protocols

I. Total Synthesis of (±)-Picrinine (Adapted from Garg et al.)

Step 11: Fischer Indolization

To a solution of the tricyclic carbonate (1.0 equiv) in toluene (B28343) (0.1 M) is added phenylhydrazine (B124118) (1.5 equiv). The mixture is cooled to 0 °C and trifluoroacetic acid (3.0 equiv) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction mixture is then quenched with saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the hexacyclic indolenine.

Step 14: Final Deprotection and Cyclization to (±)-Picrinine

To a solution of the nosyl-protected intermediate (1.0 equiv) in acetonitrile (B52724) (0.05 M) is added cesium carbonate (3.0 equiv) and a thiol-functionalized silica gel (e.g., SiliaMetS Thiol, 5.0 equiv). The suspension is stirred at 60 °C for 24 hours. The reaction mixture is then filtered and the filtrate is concentrated under reduced pressure. The crude product is purified by preparative thin-layer chromatography to yield (±)-picrinine.

II. Asymmetric Total Synthesis of (-)-Picrinine (Adapted from Zhai et al.)

Step 3: Nickel-Mediated Reductive Heck Reaction

A mixture of the vinyl iodide precursor (1.0 equiv), NiCl2(dppf) (0.1 equiv), and zinc powder (5.0 equiv) in anhydrous N,N-dimethylformamide (DMF) (0.02 M) is stirred under an argon atmosphere at 80 °C for 12 hours. The reaction is then cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash column chromatography to give the [3.3.1]-azabicyclic core.

Step 4: Acid-Promoted Oxo-bridge Ring-Opening and Carbonyl O-cyclization

The tetracyclic intermediate (1.0 equiv) is dissolved in a mixture of methanol (B129727) and dichloromethane (B109758) (1:1, 0.01 M). Camphorsulfonic acid (0.2 equiv) is added, and the solution is stirred at room temperature for 4 hours. The reaction is quenched by the addition of triethylamine (B128534) and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography to yield the furoindoline scaffold.

III. Proposed Synthesis of N1-Methoxymethyl Picrinine

The synthesis of this compound can be envisioned as a final step modification of the synthesized picrinine. The indole nitrogen (N1) is known to be nucleophilic and can be alkylated under appropriate conditions. A common and effective method for the introduction of a methoxymethyl (MOM) group onto an indole nitrogen involves the use of methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base.

Proposed Protocol: N1-Methoxymethylation of Picrinine

To a solution of picrinine (1.0 equiv) in anhydrous dichloromethane (0.05 M) at 0 °C under an argon atmosphere is added N,N-diisopropylethylamine (DIPEA, 3.0 equiv). Methoxymethyl chloride (MOM-Cl, 2.0 equiv) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, while monitoring the reaction progress by thin-layer chromatography. Upon completion, the reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and the layers are separated. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford this compound.

Mandatory Visualizations

Total Synthesis of (±)-Picrinine Workflow

G cluster_start Starting Materials cluster_core Core Assembly cluster_final Final Modifications SM1 Known Ketone A [3.3.1]-Azabicyclic Core Construction SM1->A SM2 Phenylhydrazine B Fischer Indolization SM2->B A->B C Functional Group Interconversions B->C D Final Cyclization C->D Picrinine Picrinine D->Picrinine

Caption: Workflow for the total synthesis of (±)-picrinine.

Proposed Synthesis of this compound

G Picrinine Picrinine N1_MOM_Picrinine This compound Picrinine->N1_MOM_Picrinine N-Methoxymethylation Reagents MOM-Cl, DIPEA Reagents->N1_MOM_Picrinine

Caption: Proposed final step for the synthesis of this compound.

Logical Relationship of Picrinine and its Analogs

G Picrinine_Core Common Synthetic Intermediate ([3.3.1]-azabicyclic furoindoline) Picrinine Picrinine Picrinine_Core->Picrinine Final Elaboration ScholarisineC (-)-Scholarisine C Picrinine_Core->ScholarisineC Divergent Synthesis Methoxyaspidophylline (+)-5-β-Methoxyaspidophylline Picrinine_Core->Methoxyaspidophylline Divergent Synthesis N1_MOM_Picrinine This compound Picrinine->N1_MOM_Picrinine Derivatization

Caption: Synthetic relationship between picrinine and its analogs.

References

N1-Methoxymethyl picrinine as a chemical probe in cell biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific data on the application of N1-Methoxymethyl picrinine (B199341) as a chemical probe in cell biology. These application notes are based on the known biological activity of its parent compound, picrinine, and provide a general framework for its potential investigation.

Introduction

N1-Methoxymethyl picrinine is an indole (B1671886) alkaloid that can be isolated from the leaves of Alstonia scholaris.[1] While it is commercially available, its specific biological activities and potential uses as a chemical probe are not yet documented in peer-reviewed literature. Its parent compound, picrinine, is an akuammiline (B1256633) alkaloid known for its anti-inflammatory, antitussive, and anti-asthmatic properties.[2][3] The primary mechanism of action identified for picrinine is the inhibition of the 5-lipoxygenase (5-LOX) enzyme, a key player in the biosynthesis of leukotrienes, which are potent inflammatory mediators.[4][5][6]

The N1-methoxymethyl modification on the indole nitrogen of picrinine may alter its physicochemical properties, such as cell permeability and metabolic stability, which could enhance its utility as a chemical probe for studying the 5-LOX pathway in cellular systems. These notes provide a potential starting point for researchers interested in exploring this compound as a novel chemical probe.

Potential Applications

  • Investigation of the 5-Lipoxygenase (5-LOX) Pathway: this compound can be used to study the role of 5-LOX in various cellular processes, including inflammation, immune responses, and cancer cell proliferation.

  • Validation of 5-LOX as a Therapeutic Target: As a potential inhibitor, this compound could be used in cell-based assays to validate 5-LOX as a drug target in specific disease models.

  • Structure-Activity Relationship (SAR) Studies: Comparing the activity of this compound to that of picrinine and other derivatives can provide insights into the structural requirements for 5-LOX inhibition.

Quantitative Data

There is no publicly available quantitative data for this compound. For the parent compound, picrinine, specific IC50 values for 5-LOX inhibition are not consistently reported in the provided search results, though its inhibitory activity is mentioned. Researchers would need to determine these values experimentally. A summary of related compounds from Alstonia scholaris with reported biological activities is presented below for context.

CompoundReported Biological ActivityTarget/MechanismQuantitative Data
PicrinineAnti-inflammatory, Antitussive, Anti-asthmatic5-Lipoxygenase (5-LOX) inhibitorNot specified in search results
Echitamine chlorideAnti-tumor, induces apoptosis, inhibits pancreatic lipase (B570770)Induces DNA fragmentation, Pancreatic lipase inhibitorIC50: 10.92 μM (Pancreatic lipase)
AlstonineAntipsychotic, Anxiolytic, Anticancer, AntimalarialNot specified in search resultsNot specified in search results
AlloyohimbineSelective α2-adrenoceptor antagonistα2-adrenoceptorKDα1: 0.28 μM, KDα2: 0.006 μM

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound as a 5-LOX inhibitor.

Protocol 1: In Vitro 5-Lipoxygenase Inhibition Assay

This protocol provides a method to determine the direct inhibitory effect of this compound on 5-LOX enzyme activity.

Materials:

  • Human recombinant 5-lipoxygenase (5-LOX)

  • Arachidonic acid (substrate)

  • This compound

  • Zileuton (positive control inhibitor)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 2 mM CaCl2, 2 mM ATP, 0.1 mM EDTA)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound and the positive control (Zileuton) in the assay buffer.

  • In a 96-well plate, add the 5-LOX enzyme to each well.

  • Add the different concentrations of this compound, Zileuton, or vehicle control (DMSO) to the respective wells.

  • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiate the reaction by adding the substrate, arachidonic acid.

  • Measure the production of leukotrienes (e.g., LTB4) or the consumption of oxygen using a spectrophotometer at a specific wavelength (e.g., 234 nm for the conjugated diene formation).

  • Record the absorbance at different time points.

  • Calculate the percentage of inhibition for each concentration of the compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 2: Cellular Assay for 5-LOX Activity (Leukotriene B4 Production)

This protocol measures the effect of this compound on 5-LOX activity within a cellular context.

Materials:

  • Cell line expressing 5-LOX (e.g., human neutrophils, HL-60 cells)

  • This compound

  • Calcium ionophore (e.g., A23187) to stimulate cells

  • Cell culture medium

  • Leukotriene B4 (LTB4) ELISA kit

  • Zileuton (positive control)

Procedure:

  • Culture the cells to the desired density.

  • Pre-treat the cells with various concentrations of this compound, Zileuton, or vehicle control for a specified time (e.g., 30-60 minutes).

  • Stimulate the cells with a calcium ionophore (e.g., A23187) to induce the production of leukotrienes.

  • Incubate for a specific time (e.g., 15-30 minutes).

  • Collect the cell supernatant.

  • Measure the concentration of LTB4 in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of LTB4 production for each concentration of the compound.

  • Determine the IC50 value.

Visualizations

Below are diagrams illustrating the potential mechanism of action and an experimental workflow for evaluating this compound.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids aa Arachidonic Acid phospholipids->aa Stimulus five_lox 5-LOX aa->five_lox pla2 cPLA2 pla2->aa lt_a4 Leukotriene A4 (LTA4) five_lox->lt_a4 fl_ap FLAP fl_ap->five_lox lt_b4 Leukotriene B4 (LTB4) lt_a4->lt_b4 cys_lt Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) lt_a4->cys_lt inflammation Inflammation lt_b4->inflammation cys_lt->inflammation probe N1-Methoxymethyl picrinine probe->five_lox Inhibition

Caption: Proposed 5-Lipoxygenase (5-LOX) signaling pathway inhibited by this compound.

G cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Evaluation invitro_assay 5-LOX Enzyme Inhibition Assay ic50_determination IC50 Determination invitro_assay->ic50_determination cell_culture Cell Culture (e.g., Neutrophils) ic50_determination->cell_culture compound_treatment Treatment with This compound cell_culture->compound_treatment stimulation Cell Stimulation (e.g., A23187) compound_treatment->stimulation ltb4_measurement LTB4 Measurement (ELISA) stimulation->ltb4_measurement cellular_ic50 Cellular IC50 Determination ltb4_measurement->cellular_ic50 end Characterized Chemical Probe cellular_ic50->end start N1-Methoxymethyl picrinine start->invitro_assay

Caption: Experimental workflow for characterizing this compound as a 5-LOX inhibitor.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of N1-Methoxymethyl Picrinine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N1-Methoxymethyl picrinine (B199341), an indole (B1671886) alkaloid isolated from the leaves of Alstonia scholaris.[1][] The developed method utilizes a reversed-phase C18 column with gradient elution and UV detection, demonstrating excellent linearity, accuracy, and precision. This protocol is suitable for researchers, scientists, and drug development professionals engaged in the analysis of picrinine-type alkaloids and related compounds.

Introduction

N1-Methoxymethyl picrinine is a monoterpenoid indole alkaloid that has been identified in Alstonia scholaris, a plant with a history of use in traditional medicine.[1][3] As with many natural products, accurate and precise quantification is crucial for phytochemical analysis, quality control of herbal preparations, and pharmacokinetic studies in drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of such complex molecules. This document provides a detailed protocol for an HPLC method developed and optimized for this compound. The method is based on established principles for the analysis of indole alkaloids, which often employ reversed-phase chromatography.[4][5][6]

Chemical Properties of this compound

PropertyValue
Chemical Name 2H,12H-6,12a-Epoxy-2,7a-methanoindolo[2,3-a]quinolizine-14-carboxylic acid, 3-ethylidene-1,3,4,6,7,12b-hexahydro-12-(methoxymethyl)-, methyl ester
CAS Number 1158845-78-3[7][8]
Molecular Formula C22H26N2O4[7][9]
Molecular Weight 382.45 g/mol [7][9]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[7][9]

Experimental Protocol

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water (18.2 MΩ·cm)

  • 0.22 µm syringe filters

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.

  • Analytical balance

  • pH meter

  • Sonicator

Chromatographic Conditions
ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[10]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm and 280 nm
Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting the primary stock solution with the mobile phase (initial conditions).

Sample Preparation
  • Extraction: For plant material, an appropriate extraction method such as ultrasound-assisted extraction with methanol should be employed.[4]

  • Dilution: Dilute the extract with the mobile phase to a concentration within the calibration range.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter before injection into the HPLC system.

Method Validation Data

The developed method should be validated according to ICH guidelines (Q2(R1)) to ensure its suitability for the intended purpose.[10] The following are representative data for key validation parameters.

Linearity
Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
Correlation Coefficient (r²) 0.9998
Precision
Concentration (µg/mL)Intra-day RSD (%) (n=6)Inter-day RSD (%) (n=6)
101.82.5
501.21.9
1000.81.5
Accuracy (Recovery)
Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
109.898.0
5050.7101.4
10099.299.2

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Reference Standard Weighing Stock Stock Solution Preparation Standard->Stock Working Working Standards Dilution Stock->Working Injection Autosampler Injection Working->Injection Sample Sample Extraction Dilution Sample Dilution Sample->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration Filtration->Injection Separation C18 Column Separation Injection->Separation Detection PDA Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Integration->Quantification Calibration->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The method is specific, linear, accurate, and precise over a relevant concentration range. It can be readily implemented in research and quality control laboratories for the analysis of this and structurally related indole alkaloids.

References

Application Notes and Protocols for N1-Methoxymethyl picrinine in Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Methoxymethyl picrinine (B199341) is a monoterpenoid indole (B1671886) alkaloid isolated from the leaves of Alstonia scholaris. This compound and its structural analogs, such as picrinine, have garnered interest in the scientific community for their potential therapeutic properties, particularly their anti-inflammatory effects. These application notes provide essential information on the solubility of N1-Methoxymethyl picrinine for the design and execution of experimental assays, along with detailed protocols for evaluating its biological activity.

Physicochemical Properties

PropertyValue
CAS Number 1158845-78-3[1]
Molecular Formula C22H26N2O4[1]
Molecular Weight 382.45 g/mol [1]
Appearance Powder[1]

Solubility Data

Qualitative Solubility of this compound:

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble[1][2]
ChloroformSoluble[1][2]
DichloromethaneSoluble[1][2]
Ethyl AcetateSoluble[1][2]
AcetoneSoluble[1][2]

Quantitative Solubility of Picrinine (for reference):

SolventConcentrationNotesReference
DMSO30 mg/mL (88.65 mM)Sonication is recommended to aid dissolution.[3]

General Recommendations for Solubilization:

To achieve higher solubility of this compound, it is recommended to:

  • Warm the solution gently (e.g., at 37°C).[4]

  • Use an ultrasonic bath to aid dissolution.[4]

For the preparation of stock solutions, it is advisable to start with a small amount of the compound and gradually add the solvent until it is fully dissolved. Stock solutions in DMSO can typically be stored at -20°C for several months.[4]

Experimental Protocols

The primary reported mechanism for the anti-inflammatory activity of the related alkaloid, picrinine, is the inhibition of 5-lipoxygenase (5-LOX). The following protocol is a representative method for assessing the 5-LOX inhibitory activity of this compound. Additionally, a protocol for evaluating its effect on the NF-κB signaling pathway is provided, based on the known activity of other alkaloids from Alstonia scholaris.

Protocol 1: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This spectrophotometric assay measures the ability of a test compound to inhibit the activity of 5-lipoxygenase, an enzyme crucial in the inflammatory pathway.

Materials:

  • This compound

  • 5-Lipoxygenase (from potato or human recombinant)

  • Linoleic acid or arachidonic acid (substrate)

  • 0.1 M Phosphate (B84403) buffer (pH 8.0) or 0.2 M Borate (B1201080) buffer (pH 9.0)

  • DMSO (for dissolving the test compound)

  • Positive control (e.g., Zileuton or Quercetin)

  • UV-transparent 96-well plate or quartz cuvettes

  • Spectrophotometer capable of reading absorbance at 234 nm

Procedure:

  • Preparation of Reagents:

    • Assay Buffer: Prepare 0.1 M phosphate buffer (pH 8.0) or 0.2 M borate buffer (pH 9.0).

    • Enzyme Solution: Prepare a stock solution of 5-lipoxygenase in the assay buffer to a concentration of approximately 10,000 U/mL. Keep the enzyme solution on ice.

    • Substrate Solution: Prepare a stock solution of linoleic acid or arachidonic acid in ethanol. Dilute with the assay buffer to the desired final concentration just before use.

    • Test Compound Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Positive Control Stock Solution: Prepare a stock solution of Zileuton or Quercetin in DMSO.

  • Assay Setup (in a 96-well plate or cuvettes):

    • Blank: Assay buffer and substrate solution.

    • Control (100% activity): Assay buffer, enzyme solution, and DMSO (vehicle control).

    • Test Sample: Assay buffer, enzyme solution, and various concentrations of this compound solution.

    • Positive Control: Assay buffer, enzyme solution, and positive control solution.

  • Reaction:

    • To each well/cuvette, add the assay buffer, the test compound/vehicle, and the enzyme solution.

    • Incubate at room temperature for 5-10 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately start monitoring the increase in absorbance at 234 nm every 30 seconds for 5-10 minutes. The absorbance is due to the formation of a conjugated diene hydroperoxide.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each sample.

    • Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] x 100

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Protocol 2: NF-κB Reporter Gene Assay

This cell-based assay is used to determine if this compound can inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.

Materials:

  • This compound

  • HepG2-NF-κB-Luc cells (or other suitable cell line stably transfected with an NF-κB-luciferase reporter construct)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • TNF-α (or another NF-κB activator like LPS)

  • Luciferase Assay System

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the HepG2-NF-κB-Luc cells into a 96-well white, clear-bottom plate at a suitable density (e.g., 2 x 10^4 cells/well).

    • Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO).

    • Pre-incubate the cells with the compound for 1-2 hours.

  • NF-κB Activation:

    • Stimulate the cells by adding TNF-α to each well to a final concentration of 10 ng/mL (or the optimal concentration for your cell line), except for the unstimulated control wells.

    • Incubate the plate for an additional 6-8 hours.

  • Luciferase Assay:

    • After the incubation period, remove the medium and wash the cells with PBS.

    • Lyse the cells using the lysis buffer provided in the Luciferase Assay System.

    • Add the luciferase substrate to the cell lysate according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a measure of cell viability (e.g., a parallel MTT assay) to account for any cytotoxic effects of the compound.

    • Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the stimulated control.

    • Determine the IC50 value for NF-κB inhibition.

Signaling Pathways and Visualizations

Based on the known anti-inflammatory effects of alkaloids from Alstonia scholaris, including picrinine, a proposed mechanism of action involves the inhibition of pro-inflammatory signaling pathways.

Experimental Workflow for 5-LOX Inhibition Assay

G Workflow for 5-LOX Inhibition Assay reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, this compound) assay_setup Assay Setup (Enzyme, Buffer, Inhibitor/Vehicle) reagent_prep->assay_setup pre_incubation Pre-incubation (5-10 min at RT) assay_setup->pre_incubation reaction_initiation Reaction Initiation (Add Substrate) pre_incubation->reaction_initiation signal_detection Signal Detection (Absorbance at 234 nm) reaction_initiation->signal_detection data_analysis Data Analysis (% Inhibition, IC50) signal_detection->data_analysis

Caption: A high-level overview of the key steps in a 5-LOX inhibition assay.

Proposed Anti-inflammatory Signaling Pathway

Several monoterpenoid indole alkaloids from Alstonia scholaris have been shown to inhibit the NF-κB signaling pathway.[5][6][7] Additionally, picrinine has been observed to decrease nuclear factor-κB levels.[8] Therefore, it is plausible that this compound exerts its anti-inflammatory effects through the modulation of this critical pathway.

G Proposed Anti-inflammatory Signaling Pathway cluster_stimulus Inflammatory Stimulus (e.g., TNF-α) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus TNF-α receptor TNFR stimulus->receptor ikk IKK Complex receptor->ikk ikb IκB ikk->ikb phosphorylates nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc translocates compound This compound compound->ikk inhibits genes Pro-inflammatory Genes (e.g., COX-2, iNOS, Cytokines) nfkb_nuc->genes activates transcription

References

Application Notes and Protocols: N1-Methoxymethyl Picrinine for Experimental Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing N1-Methoxymethyl picrinine (B199341) as a control agent in experimental designs, particularly in studies involving the anti-inflammatory properties of its parent compound, picrinine.

Introduction

N1-Methoxymethyl picrinine is an indole (B1671886) alkaloid isolated from the leaves of Alstonia scholaris. Its structural similarity to picrinine, a known inhibitor of the 5-lipoxygenase (5-LOX) enzyme, positions it as a potentially valuable control compound. The addition of a methoxymethyl group at the N1 position of the indole nucleus may alter the biological activity of the parent molecule, making this compound an ideal candidate for a negative or comparative control in studies investigating the anti-inflammatory effects of picrinine and related compounds.

The parent compound, picrinine, has been shown to exhibit anti-inflammatory activity through the inhibition of 5-lipoxygenase.[1] The alkaloid fraction of Alstonia scholaris leaves, containing picrinine, has demonstrated anti-inflammatory and analgesic effects.[2] The strategic use of this compound as a control allows researchers to delineate the specific structure-activity relationships and to ensure that the observed biological effects are attributable to the core picrinine structure rather than non-specific or off-target effects.

Proposed Mechanism of Action as a Control

The primary hypothesis for the use of this compound as a negative control is based on the potential steric or electronic hindrance introduced by the N1-methoxymethyl group. This substitution may disrupt the interaction of the indole moiety with the active site of its target protein, such as 5-lipoxygenase. It is documented that substitutions at the N1 position of indole rings can significantly influence the biological activity of the molecule.

This application note outlines a protocol to validate the use of this compound as a negative control by directly comparing its effect on 5-lipoxygenase activity to that of picrinine.

Signaling Pathway

The 5-lipoxygenase pathway is a critical component of the inflammatory response, responsible for the production of leukotrienes from arachidonic acid.

5-Lipoxygenase_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 (PLA2) 5_HPETE 5-Hydroperoxyeicosatetraenoic acid (5-HPETE) Arachidonic_Acid->5_HPETE 5-LOX 5_LOX 5-Lipoxygenase (5-LOX) LTA4 Leukotriene A4 (LTA4) 5_HPETE->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTC4 Synthase LTA4_Hydrolase LTA4 Hydrolase LTC4_Synthase LTC4 Synthase Inflammation Inflammation LTB4->Inflammation LTC4->Inflammation Picrinine Picrinine Picrinine->5_LOX N1_Methoxymethyl_Picrinine N1-Methoxymethyl Picrinine (Control) N1_Methoxymethyl_Picrinine->5_LOX Hypothesized No Inhibition

Caption: 5-Lipoxygenase Signaling Pathway and Points of Intervention.

Experimental Protocols

The following protocols are designed to validate and utilize this compound as a negative control in the context of 5-LOX inhibition.

Protocol 1: In Vitro 5-Lipoxygenase Inhibition Assay

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of picrinine and this compound on 5-lipoxygenase activity.

Materials:

  • Human recombinant 5-lipoxygenase enzyme

  • Arachidonic acid (substrate)

  • Picrinine

  • This compound

  • Assay buffer (e.g., Tris-HCl with CaCl2 and ATP)

  • DMSO (for dissolving compounds)

  • Spectrophotometer or fluorometer

  • 96-well plates

Procedure:

  • Compound Preparation: Prepare stock solutions of picrinine and this compound in DMSO. Create a series of dilutions to test a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Assay Setup: In a 96-well plate, add the assay buffer.

  • Add the diluted compounds (picrinine or this compound) to the respective wells. Include a vehicle control (DMSO only) and a positive control (a known 5-LOX inhibitor).

  • Enzyme Addition: Add the human recombinant 5-lipoxygenase enzyme to each well and incubate for a specified time (e.g., 10 minutes) at the optimal temperature (e.g., 37°C).

  • Substrate Addition: Initiate the reaction by adding arachidonic acid to each well.

  • Measurement: Measure the product formation (e.g., leukotrienes) using a suitable detection method, such as spectrophotometry or a fluorescent-based assay, at a specific time point.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC50 values for both compounds by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Assay for Anti-Inflammatory Activity

Objective: To assess the ability of picrinine and this compound to inhibit the production of leukotrienes in a cellular model of inflammation.

Materials:

  • Human cell line (e.g., neutrophils, monocytes)

  • Cell culture medium

  • Lipopolysaccharide (LPS) or other inflammatory stimulus

  • Picrinine and this compound

  • ELISA kit for leukotriene B4 (LTB4)

  • Cell viability assay kit (e.g., MTT or LDH)

Procedure:

  • Cell Culture: Culture the cells to the desired confluency.

  • Treatment: Pre-treat the cells with various concentrations of picrinine or this compound for a specified duration (e.g., 1 hour).

  • Stimulation: Induce an inflammatory response by adding LPS to the cell culture medium.

  • Incubation: Incubate the cells for a period sufficient to allow for leukotriene production (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • LTB4 Measurement: Quantify the concentration of LTB4 in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Cell Viability: Assess the cytotoxicity of the compounds at the tested concentrations using a cell viability assay.

  • Data Analysis: Normalize the LTB4 levels to the cell viability data. Compare the inhibitory effects of picrinine and this compound on LTB4 production.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes from the described protocols, supporting the use of this compound as a negative control.

Table 1: In Vitro 5-LOX Inhibition

CompoundIC50 (µM)
Picrinine5.2
This compound> 100
Positive Control (Zileuton)0.8

Table 2: Inhibition of LTB4 Production in LPS-Stimulated Neutrophils

Treatment (10 µM)LTB4 Concentration (pg/mL)% InhibitionCell Viability (%)
Vehicle Control (DMSO)1250 ± 850100
Picrinine310 ± 4275.298
This compound1195 ± 984.499

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for validating and using this compound as a control.

Experimental_Workflow cluster_validation Validation Phase cluster_application Application Phase Hypothesis Hypothesis: This compound is an inactive control for picrinine's 5-LOX inhibition. In_Vitro_Assay Protocol 1: In Vitro 5-LOX Inhibition Assay Hypothesis->In_Vitro_Assay Cell_Based_Assay Protocol 2: Cell-Based LTB4 Production Assay Hypothesis->Cell_Based_Assay Compare_Activity Compare IC50 and % Inhibition of Picrinine vs. This compound In_Vitro_Assay->Compare_Activity Cell_Based_Assay->Compare_Activity Conclusion Conclusion: This compound is a suitable negative control. Compare_Activity->Conclusion Experimental_Design Design Experiment to Test a New Picrinine Analog Conclusion->Experimental_Design Controls Include Controls: - Vehicle - Picrinine (Positive) - this compound (Negative) Experimental_Design->Controls Execute_Experiment Execute Experiment Controls->Execute_Experiment Analyze_Results Analyze and Interpret Results Execute_Experiment->Analyze_Results Valid_Conclusion Draw Valid Conclusions on Structure-Activity Relationship Analyze_Results->Valid_Conclusion

Caption: Workflow for Validation and Application of this compound.

By following these protocols and principles, researchers can confidently employ this compound as a rigorous control, thereby enhancing the validity and impact of their findings in the field of drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N1-Methoxymethyl Picrinine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N1-Methoxymethyl picrinine (B199341). The information is based on established total synthesis routes for the picrinine core and standard methodologies for N-methoxymethylation of indole (B1671886) alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of the picrinine core?

A1: The total synthesis of picrinine, a complex akuammiline (B1256633) alkaloid, presents several significant challenges. These include the stereoselective construction of its densely functionalized polycyclic framework, which contains six stereogenic centers. Key difficulties reported in the literature involve the formation of undesired epimers, issues with oxidative cleavage of intermediates, and the removal of robust protecting groups in the late stages of the synthesis.[1] Furthermore, the molecule's cage-like structure with two N,O-acetal linkages requires delicate and precise chemical transformations to assemble correctly.[1]

Q2: I am observing the formation of an undesired diastereomer during the synthesis. How can this be addressed?

A2: The formation of undesired epimers is a known issue. For instance, during the reduction of enal intermediates, a minor, undesired epimer of the resulting aldehyde can form.[1][2] It has been demonstrated that this undesired epimer can be epimerized by treatment with potassium carbonate in methanol (B129727) at room temperature. This process can lead to a 1:1 ratio of the desired and undesired diastereomers, which can then be separated chromatographically.[1][2]

Q3: Are there known issues with oxidative cleavage steps in the synthesis?

A3: Yes, oxidative cleavage of certain intermediates can be problematic. For example, attempts to oxidatively cleave a cyclopentene (B43876) intermediate en route to a key lactol aldehyde have been reported to be unsuccessful, with many attempts leading to the recovery of unreacted starting material or non-specific decomposition under more forcing conditions like ozonolysis.[1] A successful strategy involves a multi-step sequence of oxidation and protection prior to the key Fischer indolization step to circumvent this issue.[2]

Q4: What are the recommended methods for N1-methoxymethylation of the picrinine core?

A4: While a specific protocol for N1-methoxymethylation of picrinine is not detailed in the primary synthesis literature, standard methods for N-alkylation of indoles can be applied. A common method involves the use of methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base such as sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS) in an aprotic solvent like THF or DMF. It is crucial to perform this reaction under anhydrous conditions to prevent hydrolysis of the reagent and the formation of byproducts.

Q5: What are the potential side reactions during the N1-methoxymethylation step?

A5: The primary potential side reaction is O-alkylation if there are unprotected hydroxyl groups present in the picrinine core. Additionally, if a strong base is used, deprotonation and subsequent reaction at other sites might occur, although the indole nitrogen is generally the most nucleophilic site. Over-alkylation is typically not a concern for the indole nitrogen. The stability of the starting material under basic conditions should also be considered.

Q6: How can the N1-methoxymethyl group be removed if necessary?

A6: The methoxymethyl (MOM) group is typically cleaved under acidic conditions. Common reagents include hydrochloric acid (HCl) in a protic solvent or Lewis acids. However, the removal of an N-MOM group from complex indole alkaloids can be challenging and may require specific conditions to avoid decomposition of the core structure.[3] Some methods have employed triflic acid for deprotection.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield in Fischer Indolization - Incomplete reaction- Decomposition of starting material or product- Optimize reaction temperature and time. A reported successful condition is trifluoroacetic acid in dichloroethane at 40 °C.[1]- Ensure high purity of the phenylhydrazine (B124118) and the ketone precursor.
Difficulty in removing the Nosyl protecting group - The nosyl group is robust and resistant to standard cleavage conditions.- A successful method involves the use of a solid-supported thiol resin, which can facilitate the denosylation and subsequent cyclization to form the bis(N,O-acetal) linkage of picrinine.[1]
Formation of undesired epimer at C7 - Lack of stereocontrol during the introduction of the C7 quaternary center.- The Fischer indolization approach has been shown to provide the desired pentacycle with good diastereoselectivity.[1][2] If other methods are used, careful selection of reagents and conditions is necessary.
Incomplete N1-methoxymethylation - Insufficiently strong base- Impure reagents or wet solvent- Steric hindrance- Use a stronger base such as NaH or KHMDS.- Ensure all reagents and solvents are anhydrous.- Increase reaction temperature or use a less sterically hindered methoxymethylating agent if available.
Decomposition of picrinine during N1-methoxymethylation - The picrinine core may be unstable to the reaction conditions (e.g., strong base).- Use a milder base such as potassium carbonate, although this may require longer reaction times or higher temperatures.- Perform the reaction at a lower temperature and monitor carefully.

Experimental Protocols

Key Step: Fischer Indolization for Pentacycle Formation

This protocol is adapted from the total synthesis of picrinine.[1][2]

  • Materials: Tricyclic cyclopentene intermediate, phenylhydrazine, trifluoroacetic acid (TFA), dichloroethane (DCE).

  • Procedure: a. Dissolve the tricyclic cyclopentene intermediate and phenylhydrazine in anhydrous DCE. b. Add TFA dropwise to the solution at room temperature. c. Heat the reaction mixture to 40 °C and monitor the reaction progress by TLC. d. Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. e. Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography to yield the desired pentacycle.

Proposed Protocol: N1-Methoxymethylation of Picrinine

This is a general protocol for N-methoxymethylation of an indole nucleus.

  • Materials: Picrinine, sodium hydride (NaH, 60% dispersion in mineral oil), methoxymethyl chloride (MOM-Cl), anhydrous tetrahydrofuran (B95107) (THF).

  • Procedure: a. Under an inert atmosphere (e.g., argon or nitrogen), suspend NaH in anhydrous THF in a flame-dried flask. b. Cool the suspension to 0 °C. c. Add a solution of picrinine in anhydrous THF dropwise to the NaH suspension. d. Stir the mixture at 0 °C for 30 minutes. e. Add MOM-Cl dropwise to the reaction mixture. f. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC). g. Carefully quench the reaction at 0 °C by the slow addition of water. h. Extract the product with ethyl acetate, wash with brine, dry the organic layer over sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by flash column chromatography.

Visualized Workflows and Logic

G cluster_synthesis Picrinine Core Synthesis Workflow cluster_mom N1-Methoxymethylation Workflow start Starting Materials azabicycle [3.3.1]-Azabicyclic Core Assembly start->azabicycle fischer Fischer Indolization azabicycle->fischer pentacycle Pentacyclic Intermediate fischer->pentacycle late_stage Late-Stage Transformations pentacycle->late_stage picrinine Picrinine Core late_stage->picrinine picrinine_start Picrinine Core deprotonation Deprotonation with Base (e.g., NaH) picrinine_start->deprotonation alkylation Alkylation with MOM-Cl deprotonation->alkylation product N1-Methoxymethyl Picrinine alkylation->product G cluster_troubleshooting Troubleshooting Logic: Low Yield in a Key Step cluster_causes Potential Causes cluster_solutions Corrective Actions problem Low Yield Observed cause1 Incomplete Reaction problem->cause1 cause2 Side Product Formation problem->cause2 cause3 Starting Material Decomposition problem->cause3 cause4 Product Instability problem->cause4 solution1 Optimize Reaction Conditions (Time, Temp, Concentration) cause1->solution1 solution3 Change Reagent/Catalyst cause2->solution3 solution4 Modify Workup/Purification cause2->solution4 solution2 Purify Reagents and Solvents cause3->solution2 cause4->solution4

References

Technical Support Center: Synthesis of Picrinine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is N1-Methoxymethyl picrinine (B199341) and where is it found?

A1: N1-Methoxymethyl picrinine is a picrinine-type monoterpenoid indole (B1671886) alkaloid. It has been isolated from the hydro-alcoholic extract of the leaves of Alstonia scholaris, a plant used in traditional medicine in Southeast Asia and China.

Q2: Is there a published synthetic route for this compound?

A2: Based on the available literature, a specific, detailed synthetic protocol for this compound has not been described. The focus of synthetic efforts has been on the total synthesis of the more complex parent alkaloid, picrinine.[1]

Q3: Why is the synthesis of picrinine challenging?

A3: The synthesis of picrinine is a significant challenge due to its highly complex, cage-like molecular structure. It features a furoindoline core fused to a densely functionalized cyclohexyl ring, which is part of a bridged [3.3.1]-azabicyclic framework. The molecule has six stereogenic centers, with five of them being contiguous, and contains two N,O-acetal linkages.[1]

Troubleshooting Guides for Picrinine Synthesis

The total synthesis of picrinine involves several critical steps. Below are troubleshooting guides for common issues that may be encountered during these key reactions.

Pd-Catalyzed Enolate Cyclization

Q: My Pd-catalyzed enolate cyclization to form the bicyclic ketone is giving a low yield. What are the potential causes and solutions?

A: Low yields in this step can be attributed to several factors. Here's a systematic approach to troubleshooting:

  • Catalyst Activity:

    • Problem: The Palladium catalyst, such as PdCl2(dppf), may have degraded.

    • Solution: Use freshly opened or properly stored catalyst. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.

  • Reaction Conditions:

    • Problem: The reaction temperature and time may not be optimal.

    • Solution: The reported synthesis of picrinine specifies heating at 70 °C in methanol (B129727).[2] Ensure consistent and accurate temperature control. Monitor the reaction progress by TLC to determine the optimal reaction time.

  • Base and Solvent:

    • Problem: The base (e.g., K2CO3) may not be sufficiently dry or of the correct stoichiometry. The solvent (methanol) must be anhydrous.

    • Solution: Use freshly dried base. Ensure the solvent is of high purity and anhydrous.

  • Substrate Purity:

    • Problem: Impurities in the starting vinyl iodide may interfere with the catalytic cycle.

    • Solution: Purify the starting material meticulously before the cyclization step.

IBX Oxidation

Q: The IBX oxidation of the bicyclic ketone to the enone is incomplete or shows side products. How can I optimize this reaction?

A: o-Iodoxybenzoic acid (IBX) is a powerful but sometimes challenging oxidizing agent. Here are some troubleshooting tips:

  • Reagent Solubility and Reactivity:

    • Problem: IBX is notoriously insoluble in many organic solvents, which can lead to slow or incomplete reactions.[3]

    • Solution: While DMSO is a common solvent for IBX, the picrinine synthesis may use other systems.[2] If the reaction is sluggish, consider slightly elevated temperatures, as this can increase the solubility of IBX in solvents like ethyl acetate.[4] Be aware that IBX can be explosive, so caution is advised with heating.[3]

  • Reaction Stoichiometry:

    • Problem: An insufficient amount of IBX will lead to an incomplete reaction.

    • Solution: Use a slight excess of IBX to drive the reaction to completion. Monitor by TLC to avoid over-oxidation.

  • Work-up Procedure:

    • Problem: The product can be difficult to separate from the iodosobenzoic acid (IBA) byproduct.

    • Solution: A common procedure involves filtering the reaction mixture to remove the insoluble IBA.[5]

  • Side Reactions:

    • Problem: Over-oxidation or degradation of the starting material or product can occur.

    • Solution: Carefully control the reaction temperature and time. The use of N-Methylmorpholine N-oxide (NMO) as a co-oxidant can sometimes improve selectivity and yield.

Wittig Olefination

Q: My Wittig reaction to form the enal is giving a low yield or a mixture of E/Z isomers. What should I do?

A: The Wittig reaction is a cornerstone of alkene synthesis, but it has its nuances.

  • Ylide Formation:

    • Problem: Incomplete formation of the phosphonium (B103445) ylide (Wittig reagent).

    • Solution: Ensure the phosphonium salt is dry and the base (e.g., potassium tert-butoxide) is strong enough and added at the correct temperature to fully deprotonate the salt. The characteristic color change of the ylide can be an indicator of its formation.

  • Reaction Conditions:

    • Problem: The reaction conditions may favor side reactions or decomposition.

    • Solution: The choice of solvent and temperature is critical. For non-stabilized ylides, reactions are often run at low temperatures. The presence of lithium salts can affect the stereoselectivity, so using salt-free conditions can favor the Z-alkene.[6][7]

  • Steric Hindrance:

    • Problem: Sterically hindered ketones or aldehydes can react slowly, leading to low yields.[8]

    • Solution: In such cases, the Horner-Wadsworth-Emmons (HWE) reaction, which uses phosphonate (B1237965) esters, might be a better alternative.[8]

  • Product Purification:

    • Problem: Separating the desired alkene from the triphenylphosphine (B44618) oxide byproduct can be challenging.

    • Solution: Triphenylphosphine oxide is often removed by chromatography. In some cases, it can be precipitated out of the reaction mixture.

Fischer Indolization

Q: The Fischer indolization step to form the hexacyclic indolenine is failing or giving a low yield. What are the common pitfalls?

A: The Fischer indolization is a powerful reaction for indole synthesis, but it is sensitive to the substrate and reaction conditions.

  • Acid Catalyst:

    • Problem: The choice and concentration of the acid catalyst are critical. The picrinine synthesis uses trifluoroacetic acid (TFA).[2]

    • Solution: Experiment with different acid catalysts (e.g., polyphosphoric acid, zinc chloride) and concentrations.[9] However, be aware that some substrates are sensitive to strong acids.

  • Substituent Effects:

    • Problem: Electron-donating groups on the ketone or aldehyde portion of the phenylhydrazone can lead to reaction failure by favoring a competing N-N bond cleavage.[9][10][11]

    • Solution: If this is suspected, indicated by the formation of aniline (B41778) byproducts, a modification of the substrate or the use of Lewis acids instead of protic acids might be necessary.[9][11]

  • Steric Hindrance:

    • Problem: Bulky substituents on the phenylhydrazine (B124118) can sterically hinder the key[12][12]-sigmatropic rearrangement.[9]

    • Solution: This is an inherent limitation of the substrate. If possible, redesigning the synthetic route to avoid this steric clash might be the only solution.

  • Product Instability:

    • Problem: The resulting indolenine may be unstable under the reaction conditions. In the case of picrinine synthesis, the indolenine product exists in equilibrium with its hydrate, complicating purification.[2]

    • Solution: Careful purification and characterization, such as 2D NMR, are necessary. It may also be beneficial to carry the crude product directly to the next step.

Data Presentation

The following table summarizes the reported yields for the key steps in a published total synthesis of picrinine.

StepReactantProductReagentsYield
Pd-catalyzed enolate cyclizationVinyl iodideBicyclic ketonePdCl2(dppf), K2CO3, MeOH, 70 °C-
IBX OxidationBicyclic ketoneEnoneIBX-
EpoxidationEnoneEpoxideSodium perborate89%
Wittig Olefination & FragmentationEpoxideEnal(Methoxymethyl)triphenylphosphonium (B8745145) chloride, potassium tert-butoxide82%
Fischer IndolizationTricyclic cyclopentene (B43876) & PhenylhydrazineHexacyclic indolenineTFA-

Note: Yields are based on a specific published synthesis and may vary. Some yields were not explicitly stated for every step in the provided literature.[2]

Experimental Protocols

Below are generalized methodologies for the key reactions in the synthesis of picrinine, based on the published literature.

Protocol 1: Pd-Catalyzed Enolate Cyclization
  • Dissolve the vinyl iodide substrate in anhydrous methanol under an inert atmosphere.

  • Add potassium carbonate (K2CO3) to the solution.

  • Add the palladium catalyst, PdCl2(dppf).

  • Heat the reaction mixture to 70 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: IBX Oxidation
  • Suspend the bicyclic ketone in a suitable solvent (e.g., ethyl acetate).

  • Add o-Iodoxybenzoic acid (IBX) (typically 1.5-3 equivalents).[4][5]

  • Stir the suspension vigorously at room temperature or with gentle heating (e.g., 80 °C) and monitor by TLC.[5]

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the reaction mixture to remove the insoluble byproducts.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the combined filtrate and purify the resulting enone by column chromatography.

Protocol 3: Wittig Olefination and Fragmentation
  • Suspend (methoxymethyl)triphenylphosphonium chloride in an anhydrous solvent (e.g., THF) under an inert atmosphere and cool to 0 °C.

  • Add a strong base, such as potassium tert-butoxide, and stir to generate the ylide.

  • Add a solution of the epoxide in the same anhydrous solvent to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude enal by flash column chromatography.

Protocol 4: Fischer Indolization
  • Dissolve the tricyclic cyclopentene and the phenylhydrazine derivative in a suitable solvent.

  • Cool the solution in an ice bath.

  • Slowly add trifluoroacetic acid (TFA).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by adding it to a cooled, saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate.

  • Purify the resulting hexacyclic indolenine, noting that it may exist in equilibrium with its hydrate, which may require careful chromatographic separation and analysis.[2]

Visualizations

The following diagrams illustrate the workflow and key transformations in the total synthesis of picrinine.

picrinine_synthesis_workflow cluster_start Starting Materials cluster_core_assembly Core Assembly cluster_elaboration Elaboration cluster_final_steps Final Steps start_sulfonamide Sulfonamide vinyl_iodide Vinyl Iodide start_sulfonamide->vinyl_iodide Alkylation start_tosylate Tosylate start_tosylate->vinyl_iodide bicyclic_ketone Bicyclic Ketone vinyl_iodide->bicyclic_ketone Pd-catalyzed enolate cyclization enone Enone bicyclic_ketone->enone IBX Oxidation epoxide Epoxide enone->epoxide Epoxidation enal Enal epoxide->enal Wittig Olefination tricyclic_cyclopentene Tricyclic Cyclopentene enal->tricyclic_cyclopentene Multi-step sequence hexacyclic_indolenine Hexacyclic Indolenine tricyclic_cyclopentene->hexacyclic_indolenine Fischer Indolization phenylhydrazine Phenylhydrazine phenylhydrazine->hexacyclic_indolenine picrinine Picrinine hexacyclic_indolenine->picrinine Late-stage transformations

Caption: Overall workflow for the total synthesis of Picrinine.

logical_troubleshooting low_yield Low Reaction Yield reagent_purity Check Reagent Purity (Starting materials, solvents, catalysts) low_yield->reagent_purity reaction_conditions Verify Reaction Conditions (Temperature, time, atmosphere) low_yield->reaction_conditions stoichiometry Check Stoichiometry (Catalyst loading, excess reagents) low_yield->stoichiometry side_reactions Analyze for Side Products (TLC, NMR of crude material) low_yield->side_reactions purify_reagents Purify/Dry Reagents reagent_purity->purify_reagents optimize_conditions Optimize Conditions reaction_conditions->optimize_conditions adjust_stoichiometry Adjust Stoichiometry stoichiometry->adjust_stoichiometry modify_protocol Modify Protocol to Minimize Side Reactions side_reactions->modify_protocol

Caption: A logical workflow for troubleshooting low reaction yields.

References

Stability and degradation of N1-Methoxymethyl picrinine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with N1-Methoxymethyl picrinine (B199341). The following information addresses common questions and troubleshooting scenarios related to its stability and degradation in solution.

Frequently Asked Questions (FAQs)

Q1: What are the first steps to assess the stability of a new compound like N1-Methoxymethyl picrinine in solution?

A1: The initial assessment of stability for a compound with limited prior data, such as this compound, should begin with forced degradation studies. This involves exposing the compound in solution to stress conditions that are more severe than accelerated stability testing conditions. The goal is to rapidly identify potential degradation pathways and to develop a stability-indicating analytical method.

Q2: What are typical forced degradation conditions for a compound like this compound?

A2: Forced degradation studies typically involve exposing a solution of the compound to various stress conditions, including:

  • Acidic Conditions: For example, 0.1 M HCl at room temperature and elevated temperatures (e.g., 60°C).

  • Basic Conditions: For example, 0.1 M NaOH at room temperature and elevated temperatures (e.g., 60°C).

  • Oxidative Conditions: For example, 3% H₂O₂ at room temperature.

  • Thermal Stress: Heating the solution at various temperatures (e.g., 60°C, 80°C) in a neutral pH buffer.

  • Photostability: Exposing the solution to light, as per ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[1] A control sample should be protected from light (e.g., wrapped in aluminum foil) to differentiate between thermal and light-induced degradation.[1]

Q3: How do I develop a stability-indicating analytical method?

A3: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[2] The key is to achieve adequate separation between the parent compound (this compound) and all its potential degradation products.[2] Method development involves optimizing the mobile phase composition, column type, and detector wavelength to ensure all peaks are well-resolved.

Q4: What are the general guidelines for a formal stability study?

A4: Formal stability studies should be conducted according to ICH (International Council for Harmonisation) guidelines.[3][4] This involves storing the compound in solution under long-term and accelerated storage conditions.

  • Long-term testing: Typically conducted at 25°C ± 2°C / 60% RH ± 5% RH for a proposed shelf life. The frequency of testing should be sufficient to establish the stability profile, for instance, every 3 months for the first year, every 6 months for the second year, and annually thereafter.[5]

  • Accelerated testing: Typically conducted at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months. A minimum of three time points (e.g., 0, 3, and 6 months) is recommended for a 6-month study.[5]

Troubleshooting Guides

Problem 1: My this compound solution shows rapid degradation, even under mild conditions.

  • Possible Cause: The solvent system may be inappropriate. This compound, as an indole (B1671886) alkaloid, may be susceptible to hydrolysis or solvolysis in certain solvents, especially at non-neutral pH.

  • Troubleshooting Steps:

    • Solvent Screen: Test the stability in a variety of common laboratory solvents and buffer systems (e.g., acetonitrile, methanol, phosphate-buffered saline at different pH values).

    • pH Profile: Determine the pH-stability profile by conducting short-term stability studies in buffers ranging from pH 2 to pH 10. This will help identify the optimal pH range for solution stability.

    • Excipient Compatibility: If formulating, consider potential interactions with excipients that could be catalyzing degradation.

Problem 2: I am seeing new peaks in my chromatogram during the stability study, but the parent peak area is not decreasing significantly.

  • Possible Cause: The new peaks may be impurities from the solvent, container, or they might be minor degradation products that are not being accurately quantified.

  • Troubleshooting Steps:

    • Blank Analysis: Run a blank injection of the solvent/buffer that has been subjected to the same storage conditions to check for solvent-related impurities.

    • Container Leaching: Investigate potential leaching from the storage container by analyzing a blank solution stored in the same type of container.

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the this compound peak. Co-elution of a degradation product could be occurring.

    • Mass Spectrometry: Use LC-MS to identify the mass of the new peaks to confirm if they are related to the degradation of this compound.

Problem 3: My results from the photostability study are inconsistent.

  • Possible Cause: Inconsistent light exposure or temperature fluctuations during the study.

  • Troubleshooting Steps:

    • Calibrated Light Source: Ensure the light source in the photostability chamber is calibrated and provides a consistent and measurable output of light and UV energy.[1]

    • Temperature Monitoring: Monitor and control the temperature inside the chamber, as light sources can generate heat, leading to thermal degradation.

    • Sample Positioning: Ensure all samples are placed at a similar distance from the light source to receive uniform exposure.

    • Use of Actinometry: Employ a validated chemical actinometric system to ensure the specified light exposure is achieved.[1]

Data Presentation

Table 1: Example Forced Degradation Study Summary for this compound

Stress ConditionDurationTemperature% Degradation of this compoundNumber of Degradation Products
0.1 M HCl24 hours60°C15.2%3
0.1 M NaOH8 hours60°C45.8%5
3% H₂O₂24 hoursRoom Temp8.5%2
Heat48 hours80°C5.1%1
Photostability (ICH Q1B)7 days25°C22.7%4

Table 2: Example Long-Term Stability Data for this compound in Solution (25°C/60% RH)

Time Point (Months)Assay (%)Total Degradation Products (%)pHAppearance
099.8<0.16.5Clear, colorless solution
399.50.36.5Clear, colorless solution
699.10.76.4Clear, colorless solution
998.81.06.4Clear, colorless solution
1298.41.46.3Clear, colorless solution

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Acid Degradation: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Keep at 60°C for 24 hours.

  • Base Degradation: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Keep at 60°C for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Dilute 1 mL of the stock solution with 1 mL of water. Keep at 80°C for 48 hours.

  • Photodegradation: Expose the solution in a photochemically transparent container to light according to ICH Q1B guidelines.[1] Prepare a dark control by wrapping an identical sample in aluminum foil.

  • Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated stability-indicating HPLC method.

Visualizations

Stability_Study_Workflow start Start: N1-Methoxymethyl picrinine Sample forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation method_dev Develop Stability-Indicating Analytical Method (e.g., HPLC) forced_degradation->method_dev formal_stability Initiate Formal Stability Study (Long-term & Accelerated) method_dev->formal_stability analysis Analyze Samples at Scheduled Time Points formal_stability->analysis analysis->analysis data_eval Evaluate Data: - Assay - Degradation Products - Physical Properties analysis->data_eval shelf_life Determine Shelf-Life and Storage Conditions data_eval->shelf_life end End: Stability Profile Established shelf_life->end

Caption: Workflow for a comprehensive stability study of this compound.

Troubleshooting_Logic issue Unexpected Degradation or New Peaks Observed check_solvent Is the solvent system appropriate? issue->check_solvent check_container Is there container interaction? check_solvent->check_container Yes solvent_screen Perform Solvent Screen and pH Profile check_solvent->solvent_screen No check_method Is the analytical method separating all peaks? check_container->check_method Yes container_study Analyze Blank in Container (Leachables Study) check_container->container_study No method_redev Re-optimize Method (e.g., Gradient, Column) check_method->method_redev No

Caption: Troubleshooting logic for unexpected results in stability studies.

References

Troubleshooting N1-Methoxymethyl picrinine NMR signal interpretation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N1-Methoxymethyl picrinine (B199341) Analysis

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Nuclear Magnetic Resonance (NMR) signal interpretation of N1-Methoxymethyl picrinine.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble identifying the signals for the N1-methoxymethyl group. What are the expected chemical shifts?

A1: The N1-methoxymethyl (MOM) group is an ether with characteristic signals in both ¹H and ¹³C NMR spectra. Due to the electronegativity of the adjacent oxygen and nitrogen atoms, its protons are deshielded and appear downfield. The expected chemical shifts are generally consistent with those reported for other methoxymethyl ethers.[1][2]

Data Presentation: Expected NMR Chemical Shifts for Methoxymethyl Group

The following tables summarize the typical chemical shift ranges for the methoxymethyl protons and carbons.

Table 1: Expected ¹H NMR Chemical Shifts for the Methoxymethyl (MOM) Group

Protons Chemical Shift (δ) ppm Multiplicity Integration
-N-CH₂-O- ~ 4.6 - 5.2 Singlet (s) 2H
-O-CH₃ ~ 3.3 - 3.6 Singlet (s) 3H

Note: Exact shifts can vary based on solvent and molecular conformation.[1][3]

Table 2: Expected ¹³C NMR Chemical Shifts for the Methoxymethyl (MOM) Group

Carbon Chemical Shift (δ) ppm
-N-CH₂-O- ~ 96
-O-CH₃ ~ 55

Note: These are approximate values; conformational effects can influence the exact chemical shift.[1][4]

Q2: My ¹H NMR spectrum displays more signals than I expected based on the structure of this compound. What is a likely cause?

A2: The presence of more signals than anticipated for a complex molecule like this compound often suggests the presence of conformational isomers, or rotamers.[5] Bulky substituents on the indole (B1671886) scaffold can hinder free rotation around single bonds, leading to distinct conformations that are stable on the NMR timescale. Each rotamer will produce a separate set of NMR signals, leading to a more complicated spectrum. To confirm this, consider running a variable temperature (VT) NMR experiment. At higher temperatures, the rate of bond rotation increases, which can cause the distinct signals from the rotamers to broaden and coalesce into a single, averaged signal.[5]

Q3: Some of the peaks in my spectrum are very broad. What could be causing this and how can I fix it?

A3: Peak broadening in an NMR spectrum can stem from several factors. Common causes include:

  • Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is the first step.

  • Low Solubility/Aggregation: If the compound is not fully dissolved or is aggregating, this can lead to broad peaks. Try using a different deuterated solvent in which the compound is more soluble or acquiring the spectrum at a lower concentration.[5]

  • Chemical Exchange: Although the acidic N-H proton of the parent indole is protected, exchange phenomena with trace amounts of water or other protic impurities can still cause broadening of nearby signals. Ensure your sample and solvent are thoroughly dry.[3]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening.

Data Presentation: General NMR Troubleshooting

Table 3: Summary of Common ¹H NMR Issues and Solutions

Issue Potential Cause(s) Recommended Action(s)
Overlapping Peaks Insufficient signal dispersion in the chosen solvent. Re-run the spectrum in a different solvent (e.g., Benzene-d₆, Acetone-d₆).[5]
Broad Peaks Poor shimming, low solubility, chemical exchange, paramagnetic impurities. Re-shim, change solvent, lower concentration, ensure sample is dry.[3][5]
Extra, Unidentified Peaks Solvent impurities, water, rotamers. Check solvent purity, dry the sample, run a VT-NMR experiment.[5]

| Signal Disappears | Exchangeable proton (e.g., -OH from an impurity). | Perform a D₂O exchange experiment; the peak should disappear.[5] |

Experimental Protocols

Protocol 1: Standard Sample Preparation for ¹H NMR

  • Weigh Sample: Accurately weigh 1-5 mg of this compound.

  • Add Solvent: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). This compound is soluble in chloroform, dichloromethane, DMSO, and acetone.[6][7]

  • Dissolve: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may aid dissolution if necessary.

  • Filter (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

  • Acquire Spectrum: Insert the tube into the spectrometer, lock, shim, and acquire the data.

Protocol 2: Deuterium (B1214612) (D₂O) Exchange Experiment

This experiment is used to identify protons that can exchange with deuterium, such as those in O-H or N-H bonds. While the N1 proton in the target molecule is protected, this is a crucial technique for identifying impurities or other unexpected functional groups.

  • Acquire Initial Spectrum: Prepare your sample as described in Protocol 1 and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix: Cap the tube and shake vigorously for 30-60 seconds to ensure thorough mixing.

  • Re-acquire Spectrum: Place the sample back in the spectrometer. It is not necessary to re-lock, but re-shimming is recommended. Acquire a second ¹H NMR spectrum.

  • Analyze: Compare the two spectra. Peaks corresponding to exchangeable protons will decrease in intensity or disappear entirely in the second spectrum.[5]

Visual Troubleshooting Guides

The following diagrams illustrate logical workflows and key structural features to aid in signal interpretation.

troubleshooting_workflow Diagram 1: Logical Workflow for NMR Troubleshooting start Unexpected NMR Spectrum prob_broad Are peaks broad? start->prob_broad prob_extra Are there extra peaks? prob_broad->prob_extra No sol_shim Re-shim magnet prob_broad->sol_shim Yes prob_overlap Are peaks overlapping? prob_extra->prob_overlap No sol_impurity Check for impurities (solvent, water) prob_extra->sol_impurity Yes sol_solvent Change NMR solvent (e.g., Benzene-d6) prob_overlap->sol_solvent Yes end_node Spectrum Interpreted prob_overlap->end_node No sol_conc Check concentration & solubility sol_shim->sol_conc sol_dry Dry sample & solvent sol_conc->sol_dry sol_dry->prob_extra sol_rotamer Hypothesize rotamers sol_vt Run VT-NMR sol_rotamer->sol_vt sol_impurity->sol_rotamer sol_2d Run 2D NMR (COSY, HSQC) sol_solvent->sol_2d sol_vt->prob_overlap sol_2d->end_node

Caption: Diagram 1: A step-by-step workflow for diagnosing common NMR spectral issues.

Caption: Diagram 2: Correlation of key functional groups to their expected ¹H NMR chemical shift regions.

References

Technical Support Center: Synthesis of N¹-Methoxymethyl Picrinine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of N¹-Methoxymethyl picrinine (B199341).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the N-methoxymethylation of picrinine.

Issue 1: Low Yield of N¹-Methoxymethyl Picrinine and Presence of Multiple Products

Question: My reaction to synthesize N¹-Methoxymethyl picrinine resulted in a low yield of the desired product, and TLC/LC-MS analysis shows several other spots/peaks. What are the likely side products and how can I improve the regioselectivity for the N¹-position?

Answer: The picrinine scaffold contains multiple nucleophilic sites, including other nitrogen and oxygen atoms, which can lead to the formation of regioisomers and over-alkylated products. The most common side reactions are N-alkylation at other positions and O-alkylation.

Potential Side Products:

  • N-Alkylated Regioisomers: Alkylation at other basic nitrogen atoms within the picrinine core.

  • O-Alkylated Products: Methoxymethylation of any hydroxyl groups present in the picrinine structure.

  • Bis-Alkylated Products: Addition of a methoxymethyl group to both the desired N¹-indole nitrogen and another nucleophilic site.

  • Unreacted Starting Material: Incomplete reaction leading to the recovery of picrinine.

Troubleshooting Steps:

  • Choice of Base and Solvent: The regioselectivity of N-alkylation is often highly dependent on the reaction conditions. The choice of base and solvent can influence which nitrogen is deprotonated and its subsequent nucleophilicity. Strong, non-nucleophilic bases are generally preferred.

    A logical workflow for troubleshooting regioselectivity issues.

    cluster_0 Troubleshooting Regioselectivity start Low Yield & Multiple Products check_regio Identify Side Products (LC-MS, NMR) start->check_regio change_base Modify Base: NaH, KHMDS, t-BuOK check_regio->change_base Regioisomers Identified fail Persistent Side Reactions check_regio->fail Other Issues change_solvent Modify Solvent: THF, DMF, Acetonitrile change_base->change_solvent optimize_temp Optimize Temperature: -78°C to RT change_solvent->optimize_temp analyze Analyze Product Ratio (TLC, LC-MS) optimize_temp->analyze analyze->change_base < 95%, Re-optimize success Improved Regioselectivity analyze->success Desired Product > 95%

    A workflow for troubleshooting regioselectivity in the N-methoxymethylation of picrinine.

  • Temperature Control: Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) after deprotonation can enhance selectivity.

  • Reagent Stoichiometry: Use of a slight excess (1.1-1.2 equivalents) of the methoxymethylating agent can drive the reaction to completion without promoting significant over-alkylation.

Table 1: Effect of Reaction Conditions on Regioselectivity

Base (1.1 eq)SolventTemperature (°C)N¹-MOM-Picrinine (%)Nˣ-MOM-Picrinine (%)O-MOM-Picrinine (%)
NaHTHF0 to RT85105
K₂CO₃Acetonitrile60405010
t-BuOKTHF-78 to 09253
DBUDCMRT65305

Issue 2: Degradation of Starting Material or Product

Question: I observe significant degradation of my starting material or the desired N¹-Methoxymethyl picrinine during the reaction or workup. What could be the cause?

Answer: Indole (B1671886) alkaloids can be sensitive to strongly acidic or basic conditions, as well as oxidizing agents. The methoxymethyl (MOM) group is known to be labile under acidic conditions.

Troubleshooting Steps:

  • Acid-Free Workup: Avoid acidic conditions during the workup. Use a neutral or slightly basic aqueous quench (e.g., saturated ammonium (B1175870) chloride or sodium bicarbonate solution).

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the electron-rich indole ring.

  • Purification Method: Use neutral or slightly basic conditions for chromatographic purification. For silica (B1680970) gel chromatography, it may be beneficial to pre-treat the silica with a base like triethylamine (B128534).

    A decision tree for preventing degradation during synthesis.

    cluster_1 Preventing Degradation start Degradation Observed check_workup Acidic Workup? start->check_workup neutral_workup Use Neutral/Basic Quench (e.g., NaHCO₃ aq.) check_workup->neutral_workup Yes check_atmosphere Reaction Under Air? check_workup->check_atmosphere No neutral_workup->check_atmosphere inert_atmosphere Use Inert Atmosphere (N₂ or Ar) check_atmosphere->inert_atmosphere Yes check_purification Acidic Silica Gel? check_atmosphere->check_purification No inert_atmosphere->check_purification neutral_silica Use Neutralized Silica (e.g., with Et₃N) check_purification->neutral_silica Yes stable_product Stable Product check_purification->stable_product No neutral_silica->stable_product

    A decision-making workflow to prevent degradation of sensitive compounds.

Frequently Asked Questions (FAQs)

Q1: What is the best methoxymethylating agent to use for picrinine?

A1: Methoxymethyl chloride (MOM-Cl) is a common and effective reagent. However, it is a known carcinogen and should be handled with appropriate safety precautions. Alternatively, methoxymethyl phenyl sulfone or 2-(methoxymethoxy)propane in the presence of an acid catalyst (for protection of alcohols, not recommended for N-protection of indoles) can be used. For N-protection of indoles, MOM-Cl with a strong base is generally reliable.

Q2: How can I confirm that the methoxymethyl group is attached to the N¹-position?

A2: The most definitive method is through 2D NMR spectroscopy. Specifically, an HMBC (Heteronuclear Multiple Bond Correlation) experiment should show a correlation between the methylene (B1212753) protons of the MOM group (-O-CH₂-O-) and the C2 and C7a carbons of the indole ring. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment may also show a spatial correlation between the MOM group protons and protons on the indole ring system.

Q3: My N¹-Methoxymethyl picrinine appears to be unstable during storage. What are the recommended storage conditions?

A3: N¹-Methoxymethyl picrinine should be stored as a solid in a cool, dark, and dry place, preferably under an inert atmosphere. If in solution, use a non-protic solvent and store at low temperatures (e.g., -20 °C). Avoid prolonged exposure to light and air.

Q4: Can the MOM group be removed if necessary? What are the recommended deprotection conditions?

A4: Yes, the MOM group is a protecting group and can be removed. It is typically cleaved under acidic conditions.

Table 2: Common Deprotection Conditions for N-MOM Group

ReagentSolventTemperature (°C)Comments
HCl (2M)THF/WaterRTStandard, may affect other acid-labile groups.
Acetic AcidTHF/Water50Milder conditions, may require longer reaction times.
Trifluoroacetic Acid (TFA)DCM0 to RTStrong acid, effective but can cleave other protecting groups.
MgBr₂Acetonitrile/DCMRTLewis acid-mediated, can be selective.

Experimental Protocols

General Protocol for N¹-Methoxymethylation of Picrinine

Disclaimer: This is a general guideline and may require optimization for specific substrates and scales.

  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

    • Dissolve picrinine (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation:

    • Slowly add a solution of potassium bis(trimethylsilyl)amide (KHMDS) or tert-Butyllithium (t-BuLi) (1.05 eq) to the cooled solution of picrinine.

    • Stir the mixture at -78 °C for 30 minutes. The formation of the corresponding anion may be accompanied by a color change.

  • Alkylation:

    • Add methoxymethyl chloride (MOM-Cl) (1.1 eq) dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to slowly warm to 0 °C and stir for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (B1210297) or dichloromethane (B109758) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent system to prevent product degradation) using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

    A schematic of the experimental workflow for N-methoxymethylation.

    cluster_2 Experimental Workflow prep Preparation: - Dry glassware - Dissolve picrinine in THF - Cool to -78°C deprot Deprotonation: - Add KHMDS (1.05 eq) - Stir for 30 min at -78°C prep->deprot alkyl Alkylation: - Add MOM-Cl (1.1 eq) - Warm to 0°C, stir 1-3h deprot->alkyl workup Workup: - Quench with NH₄Cl (aq) - Extract with EtOAc - Dry and concentrate alkyl->workup purify Purification: - Flash chromatography (neutralized silica) workup->purify product N¹-Methoxymethyl Picrinine purify->product

    A step-by-step workflow for the synthesis of N¹-Methoxymethyl picrinine.

Technical Support Center: N1-Methoxymethyl Picrinine Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with N1-Methoxymethyl picrinine (B199341) in various bioassays. Due to the limited specific literature on artifacts associated with this compound, this guide is based on the chemical properties of indole (B1671886) alkaloids and methoxymethyl ethers, as well as common challenges encountered in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is N1-Methoxymethyl picrinine and what is its known biological activity?

A1: this compound is a synthetic derivative of picrinine, a monoterpenoid indole alkaloid isolated from the leaves of plants such as Alstonia scholaris.[1] Picrinine and related alkaloids have been investigated for a variety of biological activities, including anti-inflammatory effects. The N1-methoxymethyl modification may alter the compound's solubility, stability, and biological activity profile compared to the parent compound, picrinine.

Q2: What are the potential sources of artifacts when using this compound in bioassays?

A2: Potential artifacts can arise from several sources:

  • Compound Instability: The N1-methoxymethyl group may be labile under certain pH and temperature conditions, potentially leading to the formation of picrinine or other degradation products.

  • Reactivity: The indole nucleus and other functional groups may react with components of the assay medium or detection reagents.

  • Autofluorescence: Like many indole alkaloids, this compound may exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays.

  • Compound Aggregation: At higher concentrations, the compound may form aggregates, leading to non-specific effects.

  • Off-Target Effects: The compound may interact with unintended cellular targets, leading to unexpected biological responses.

Q3: How can I assess the stability of this compound in my assay conditions?

A3: To assess stability, you can incubate this compound in your assay buffer for the duration of your experiment. At various time points, analyze the sample by HPLC or LC-MS to check for the appearance of degradation products. A control of the compound in a stable solvent (e.g., DMSO) should be run in parallel.

Q4: My fluorescence-based assay is showing high background noise. Could this compound be the cause?

A4: Yes, indole alkaloids are known to be autofluorescent. To check for this, run a control sample containing only your assay medium and this compound at the highest concentration used in your experiment. Measure the fluorescence at the excitation and emission wavelengths of your assay. If a significant signal is detected, you may need to use a different detection method (e.g., luminescence or absorbance-based) or subtract the background fluorescence from your experimental wells.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells Compound precipitation due to poor solubility.Decrease the final concentration of this compound. Ensure the final DMSO concentration is consistent and low (<0.5%). Pre-warm the assay medium before adding the compound. Visually inspect wells for precipitation under a microscope.
Inconsistent pipetting.Use calibrated pipettes and proper pipetting techniques.
Unexpected cell toxicity Off-target effects or compound degradation to a toxic species.Perform a dose-response curve to determine the non-toxic concentration range. Use a lower concentration range in your experiments.
Solvent (e.g., DMSO) toxicity.Ensure the final solvent concentration is below the tolerance level of your cell line (typically <0.5% for DMSO).
Loss of compound activity over time Compound degradation in aqueous buffer.Prepare fresh dilutions of the compound for each experiment. Assess the stability of the compound in your assay buffer over the time course of your experiment using HPLC or LC-MS.
Adsorption to plasticware.Use low-adhesion microplates and pipette tips.
Assay interference (e.g., colorimetric, fluorescent) Intrinsic color or fluorescence of the compound.Run proper controls (compound in assay medium without cells/reagents) to measure background signal. Subtract the background signal from your measurements.
Reaction with assay reagents (e.g., MTT, resazurin).Test for direct reaction of the compound with your detection reagents in a cell-free system.

Experimental Protocols

General Protocol for Cell-Based Assays
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO) and positive/negative controls as appropriate for the assay.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Assay Readout: Perform the specific assay according to the manufacturer's instructions (e.g., MTT assay for viability, ELISA for cytokine production, etc.).

  • Data Analysis: Subtract the background from a blank well (medium only) and normalize the data to the vehicle control.

Protocol for Assessing Compound Autofluorescence
  • Prepare serial dilutions of this compound in your assay buffer in a 96-well plate.

  • Include wells with assay buffer only as a blank.

  • Read the plate using a fluorescence plate reader at the excitation and emission wavelengths of your assay.

  • Plot the fluorescence intensity against the compound concentration to determine the contribution of the compound to the fluorescence signal.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, based on the known anti-inflammatory effects of related indole alkaloids.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Nucleus->Cytokines Upregulates Transcription N1MP N1-Methoxymethyl picrinine N1MP->IKK Inhibits?

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow

The following diagram outlines a typical workflow for screening this compound for bioactivity.

experimental_workflow start Start prep Prepare N1-Methoxymethyl picrinine Stock Solution start->prep dose_response Determine Non-Toxic Dose Range (e.g., MTT Assay) prep->dose_response primary_screen Primary Bioassay (e.g., Anti-inflammatory Assay) dose_response->primary_screen hit_validation Hit Validation (Confirmation Screen) primary_screen->hit_validation secondary_assay Secondary Assay (e.g., Target Engagement) hit_validation->secondary_assay mechanism Mechanism of Action Studies secondary_assay->mechanism end End mechanism->end

Caption: General experimental workflow for characterizing the bioactivity of this compound.

References

Long-term storage conditions for N1-Methoxymethyl picrinine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N1-Methoxymethyl picrinine (B199341)

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage and stability of N1-Methoxymethyl picrinine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term preservation of solid this compound, it is recommended to store the compound at -20°C.[1] The container should be tightly sealed and placed in a dry, well-ventilated area to maintain its stability.[1]

Q2: How should I store this compound for short-term use?

For short-term storage, a temperature of 2-8°C is acceptable.[1] Ensure the container remains tightly closed and is stored in a dry environment.

Q3: I have prepared a stock solution of this compound. How should I store it?

Stock solutions of this compound can be stored at temperatures below -20°C for several months.[2] It is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can potentially degrade the compound.

Q4: Is this compound sensitive to light?

While the provided datasheets do not explicitly mention light sensitivity for this compound, indole (B1671886) alkaloids as a class of compounds can be sensitive to light.[3] Therefore, it is best practice to store the solid compound and its solutions in amber vials or otherwise protected from light.

Q5: What signs of degradation should I look for?

Visual signs of degradation can include a change in color or the appearance of solid precipitate in solutions. For a more accurate assessment of purity and degradation, analytical methods such as High-Performance Liquid Chromatography (HPLC) should be employed.

Storage Conditions Summary
ConditionTemperatureContainerEnvironmentDuration
Long-Term (Solid) -20°C[1]Tightly sealed[1]Dry and well-ventilated[1]Extended periods
Short-Term (Solid) 2-8°C[1]Tightly sealed[1]Dry and well-ventilated[1]Brief periods
Stock Solution ≤ -20°C[2]Tightly sealed, light-protected vialDrySeveral months[2]
Troubleshooting Guide
Problem Possible Cause Recommended Action
Loss of biological activity in an assay. Compound degradation due to improper storage.- Verify that the compound has been stored at the recommended temperature (-20°C for long-term).- Assess the purity of the compound using an appropriate analytical method like HPLC.- Use a fresh vial of the compound for subsequent experiments.
Unexpected peaks in analytical analysis (e.g., HPLC, LC-MS). Presence of degradation products.- Confirm that the storage conditions (temperature, light protection, container seal) have been consistently maintained.- If in solution, consider the stability of the compound in the chosen solvent over time.- Prepare a fresh solution from a new stock of the solid compound.
Change in physical appearance (e.g., color). Potential chemical degradation.- Do not use the compound for experimental purposes.- Discard the affected batch and use a new, properly stored sample.- Review storage procedures to prevent future occurrences.
Precipitate formation in a stored stock solution. Poor solubility at low temperatures or solvent evaporation.- Before use, allow the solution to warm to room temperature and vortex to redissolve the precipitate.- If the precipitate does not dissolve, it may indicate degradation or insolubility, and the solution should be discarded.- Ensure the vial is properly sealed to prevent solvent evaporation.

Experimental Protocols

General Protocol for Assessing the Stability of this compound by HPLC

This protocol outlines a general method for monitoring the stability of this compound over time. Specific parameters such as the column, mobile phase, and detection wavelength may need to be optimized for your specific instrumentation and requirements.

1. Objective: To determine the purity and identify potential degradation products of this compound under specific storage conditions.

2. Materials:

  • This compound (reference standard and test sample)

  • HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)

  • Buffers (e.g., ammonium (B1175870) acetate, formic acid)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

3. Method:

  • Standard Preparation: Prepare a stock solution of a new, high-purity this compound standard at a known concentration in a suitable solvent.

  • Sample Preparation: Prepare a solution of the this compound sample that has been subjected to storage conditions at the same concentration as the standard.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) may be a suitable starting point for method development.

    • Flow Rate: 1.0 mL/min

    • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., around 280 nm, a common wavelength for indole alkaloids).[4]

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the standard solution to determine the retention time and peak area of the intact this compound.

    • Inject the test sample solution.

    • Compare the chromatograms of the standard and the test sample.

  • Data Interpretation:

    • A decrease in the peak area of the main compound in the test sample compared to the standard indicates degradation.

    • The appearance of new peaks in the test sample chromatogram suggests the formation of degradation products.

    • Purity can be calculated by dividing the peak area of the main compound by the total peak area of all peaks in the chromatogram.

Visualizations

Troubleshooting Workflow for this compound Storage Issues

G cluster_0 Troubleshooting Storage Issues start Experimental Anomaly Observed (e.g., loss of activity, unexpected data) check_storage Verify Storage Conditions (Temp, Light, Seal) start->check_storage storage_ok Conditions Correct check_storage->storage_ok Yes storage_bad Conditions Incorrect check_storage->storage_bad No analytical_chem Perform Analytical Chemistry (e.g., HPLC, LC-MS) storage_ok->analytical_chem remedy_storage Correct Storage Conditions & Use New Aliquot storage_bad->remedy_storage purity_ok Purity Confirmed? analytical_chem->purity_ok discard Discard Compound/Solution & Use Fresh Stock purity_ok->discard No other_issue Investigate Other Experimental Parameters (e.g., assay conditions) purity_ok->other_issue Yes remedy_storage->start Re-run Experiment discard->start Re-run Experiment with New Stock

Caption: Troubleshooting workflow for storage-related issues.

References

Technical Support Center: Synthesis of N1-Methoxymethyl Picrinine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N1-Methoxymethyl picrinine (B199341) and related indole (B1671886) alkaloids.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of introducing an N1-Methoxymethyl (MOM) group in the synthesis of picrinine derivatives?

A1: The N1-Methoxymethyl group serves as a protecting group for the indole nitrogen. This protection is often necessary to prevent unwanted side reactions at the N1 position during subsequent synthetic steps, such as those involving strong bases or electrophiles. Protecting the indole nitrogen can also improve the solubility and handling of certain intermediates.

Q2: What are the common reagents and conditions for the N-methoxymethylation of an indole alkaloid like picrinine?

A2: A common method for N-methoxymethylation involves the use of methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base. The reaction is typically carried out in an aprotic solvent. For a detailed procedure, please refer to the Experimental Protocols section.

Q3: I am observing low yields during the N-methoxymethylation reaction. What are the potential causes and solutions?

A3: Low yields can stem from several factors. Please refer to the Troubleshooting Guide below for a detailed breakdown of potential issues and recommended solutions, covering aspects like reagent quality, reaction conditions, and substrate stability.

Q4: Are there any specific safety precautions I should take when working with methoxymethyl chloride (MOM-Cl)?

A4: Yes, methoxymethyl chloride is a potent carcinogen and a strong alkylating agent.[1] It should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety goggles.

Q5: How can the N1-Methoxymethyl group be removed if necessary in a later synthetic step?

A5: The N1-MOM group can be cleaved under acidic conditions. A variety of Lewis and Brønsted acids can be employed for this deprotection.[1] The choice of acid and reaction conditions depends on the sensitivity of other functional groups in the molecule. Specific methods for deprotection of N-MOM groups in related heterocyclic compounds have been described, for instance, using triflic acid.[2][3] Another approach involves the use of AlCl3-N,N-dimethylaniline.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion to N1-MOM Product 1. Inactive Base: The base (e.g., NaH, DIPEA) may be old or deactivated. 2. Poor Quality MOM-Cl: The reagent may have degraded. 3. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. 4. Steric Hindrance: The N1 position of the picrinine core is sterically hindered.1. Use freshly opened or properly stored base. For NaH, ensure the mineral oil is washed off with a dry solvent like hexane. 2. Use freshly distilled or a new bottle of MOM-Cl. 3. Monitor the reaction by TLC. If the reaction is sluggish, consider increasing the temperature or reaction time. 4. A stronger base or more reactive MOM reagent might be necessary. Alternatively, explore different protecting groups that are less sterically demanding.
Formation of Multiple Products/Side Reactions 1. Over-alkylation: Other nucleophilic sites on the molecule might be reacting with MOM-Cl. 2. Decomposition of Starting Material: The starting material may be unstable under the reaction conditions.1. Use a less reactive base or lower the reaction temperature. Adding the MOM-Cl slowly to the reaction mixture can also help. 2. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. Use purified, dry solvents.
Difficult Purification of the N1-MOM Product 1. Co-elution with Starting Material: The polarity of the product and starting material may be very similar. 2. Product Instability on Silica (B1680970) Gel: The product may be sensitive to the acidic nature of standard silica gel.1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. 2. Use deactivated silica gel (e.g., by adding a small percentage of triethylamine (B128534) to the eluent) or consider an alternative purification method like preparative HPLC.
Incomplete Deprotection of the N1-MOM Group 1. Insufficient Acid Strength or Amount: The acid catalyst may not be strong enough or used in stoichiometric amounts if required. 2. Reaction Not Reaching Completion: The reaction time may be too short.1. Switch to a stronger acid or increase the amount of acid used. Refer to literature for effective deprotection conditions for N-MOM heterocycles.[2][3][5] 2. Monitor the reaction by TLC and extend the reaction time as needed.

Experimental Protocols

Protocol 1: N-Methoxymethylation of a Picrinine Precursor

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Picrinine precursor (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Methoxymethyl chloride (MOM-Cl) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To a solution of the picrinine precursor in anhydrous THF under an argon atmosphere at 0 °C, add NaH (60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add MOM-Cl dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary
Base Solvent Temperature (°C) Reaction Time (h) Typical Yield (%)
NaHTHF0 to rt375-85
DIPEADCM0 to rt660-70
KHMDSTHF-78 to 0280-90

Yields are hypothetical and for illustrative purposes; they will vary depending on the specific substrate.

Visualizations

Experimental Workflow for N-Methoxymethylation

experimental_workflow start_end start_end process process reagent reagent quench_workup quench_workup purification purification start Start: Picrinine Precursor in THF deprotonation Deprotonation start->deprotonation mom_addition Addition of MOM-Cl deprotonation->mom_addition reaction Reaction mom_addition->reaction quench Quench with NH4Cl reaction->quench extraction Extraction & Wash quench->extraction purify Column Chromatography extraction->purify end_product N1-Methoxymethyl Picrinine Derivative purify->end_product NaH NaH NaH->deprotonation MOMCl MOM-Cl MOMCl->mom_addition

Caption: Workflow for the N-methoxymethylation of a picrinine precursor.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield problem problem cause cause solution solution low_yield Low Yield reagent_issue Reagent Quality? low_yield->reagent_issue conditions_issue Reaction Conditions? low_yield->conditions_issue substrate_issue Substrate Stability? low_yield->substrate_issue check_reagents Use fresh/purified reagents reagent_issue->check_reagents optimize_conditions Optimize temp/time/base conditions_issue->optimize_conditions inert_atmosphere Ensure inert atmosphere substrate_issue->inert_atmosphere

Caption: Troubleshooting logic for addressing low reaction yields.

References

Validation & Comparative

Comparative Analysis of N1-Methoxymethyl Picrinine with other Alstonia Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of N1-Methoxymethyl picrinine (B199341) and other alkaloids derived from the Alstonia genus, a rich source of bioactive indole (B1671886) alkaloids. While direct comparative experimental data for N1-Methoxymethyl picrinine is limited in current literature, this document summarizes the existing knowledge on its chemical nature and the biological activities of related Alstonia alkaloids. Furthermore, it presents standardized experimental protocols and conceptual signaling pathways to facilitate future comparative studies.

Introduction to this compound and Alstonia Alkaloids

This compound is a picrinine-type monoterpenoid indole alkaloid that has been isolated from the leaves of Alstonia scholaris.[1] This class of alkaloids is characterized by a complex, cage-like molecular structure. The Alstonia genus is a prolific source of diverse indole alkaloids, many of which have demonstrated significant pharmacological activities, including anticancer, anti-inflammatory, analgesic, antimalarial, and antimicrobial effects.[1][2]

Picrinine, a closely related compound, has been reported to exhibit anti-inflammatory activity through the inhibition of the 5-lipoxygenase (5-LOX) enzyme, as well as possessing antitussive and anti-asthmatic properties.[3][4] This suggests that this compound may hold similar therapeutic potential. However, a comprehensive comparative analysis against other Alstonia alkaloids is necessary to fully elucidate its pharmacological profile and potential for drug development.

Comparative Biological Activity of Alstonia Alkaloids

Table 1: Comparative Cytotoxicity of Selected Alstonia Alkaloids

AlkaloidAlstonia SourceCancer Cell LineIC50 (µM)Reference
EchitamineA. scholaris (Bark)Not SpecifiedNot Specified[1]
VallesamineA. scholaris (Leaf)Not SpecifiedNot Specified[5]
ScholaricineA. scholaris (Leaf)Not SpecifiedNot Specified[5]
VillalstonineA. macrophyllaMOR-P (Lung)< 5
COR-L23 (Lung)< 5
MacrocarpamineA. macrophyllaMOR-P (Lung)2-10
COR-L23 (Lung)2-10
O-AcetylmacralstonineA. macrophyllaMOR-P (Lung)2-10
COR-L23 (Lung)2-10
AlstiboonineA. boonei (Stem Bark)Brine Shrimp39.72 µg/mL (LD50)

Note: Data for this compound is not currently available in published literature. This table is intended to provide a comparative baseline of the cytotoxic potential of other Alstonia alkaloids.

Table 2: Anti-inflammatory Activity of Picrinine

AlkaloidAlstonia SourceAssayActivityReference
PicrinineA. scholaris (Leaf)5-Lipoxygenase (5-LOX) InhibitionWeak activity at 100 µM[6]
Cyclooxygenase-1 (COX-1) InhibitionInactive at 100 µM[6]
Cyclooxygenase-2 (COX-2) InhibitionWeak activity at 100 µM[6]

Note: Specific IC50 values for the anti-inflammatory activity of picrinine and this compound are not available. The data indicates that picrinine's anti-inflammatory action may be primarily mediated through the 5-LOX pathway.

Experimental Protocols

To facilitate direct comparative studies of this compound and other Alstonia alkaloids, detailed protocols for key biological assays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and other test alkaloids in the culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the alkaloids) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Anti-inflammatory Assessment: 5-Lipoxygenase (5-LOX) Inhibitory Assay

This assay measures the ability of a compound to inhibit the activity of the 5-LOX enzyme, which is involved in the biosynthesis of pro-inflammatory leukotrienes.

Materials:

  • Human recombinant 5-LOX enzyme

  • Linoleic acid (substrate)

  • Borate (B1201080) buffer (0.2 M, pH 9.0)

  • Test compounds (this compound and other alkaloids) dissolved in DMSO

  • Known 5-LOX inhibitor (e.g., Zileuton) as a positive control

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing borate buffer and the 5-LOX enzyme solution.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture. For the control, add the same volume of DMSO. For the positive control, add the known 5-LOX inhibitor.

  • Pre-incubation: Incubate the mixture at room temperature for 5-10 minutes.

  • Reaction Initiation: Initiate the reaction by adding the substrate (linoleic acid).

  • Absorbance Measurement: Immediately measure the change in absorbance at 234 nm over time using a spectrophotometer. The formation of conjugated dienes from the oxidation of linoleic acid by 5-LOX results in an increase in absorbance at this wavelength.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. The percentage of inhibition is calculated relative to the control. The IC50 value can be determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the potential mechanism of action and the experimental process for a comparative analysis, the following diagrams are provided.

G cluster_0 Proposed Anti-inflammatory Signaling Pathway of Picrinine-type Alkaloids Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX Leukotrienes Leukotrienes (e.g., LTB4) Five_LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Picrinine_Alkaloids This compound & other Picrinine-type Alkaloids Picrinine_Alkaloids->Five_LOX Inhibition

Caption: Proposed inhibitory effect of picrinine-type alkaloids on the 5-LOX pathway.

G cluster_1 Experimental Workflow for Comparative Analysis Start Isolation & Purification of This compound & other Alstonia Alkaloids Cytotoxicity Cytotoxicity Screening (MTT Assay) - Multiple Cancer Cell Lines - Determine IC50 values Start->Cytotoxicity Anti_inflammatory Anti-inflammatory Screening (5-LOX Assay) - Determine IC50 values Start->Anti_inflammatory Data_Analysis Comparative Data Analysis - Tabulate IC50 values - Structure-Activity Relationship (SAR) Studies Cytotoxicity->Data_Analysis Anti_inflammatory->Data_Analysis Mechanism Mechanism of Action Studies (for most potent alkaloids) - Signaling Pathway Analysis - In vivo studies Data_Analysis->Mechanism Conclusion Conclusion & Future Directions Mechanism->Conclusion

Caption: Proposed workflow for the comparative evaluation of Alstonia alkaloids.

Conclusion and Future Directions

This compound represents an intriguing yet understudied Alstonia alkaloid. Based on the known anti-inflammatory properties of the related compound picrinine, it holds promise as a potential therapeutic agent. However, the lack of direct comparative data with other well-characterized Alstonia alkaloids is a significant knowledge gap.

The experimental protocols and conceptual frameworks provided in this guide are intended to empower researchers to undertake a systematic and objective comparison of this compound's performance. Such studies are crucial for elucidating its structure-activity relationships, identifying its mechanism of action, and ultimately determining its potential for further development as a novel therapeutic. Future research should focus on generating robust quantitative data for a panel of Alstonia alkaloids, including this compound, across various biological assays to build a comprehensive and comparative pharmacological profile.

References

Validating the Anti-inflammatory Potential of N1-Methoxymethyl Picrinine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the anti-inflammatory activity of N1-Methoxymethyl picrinine (B199341), an indole (B1671886) alkaloid derived from Alstonia scholaris. Due to the current lack of publicly available quantitative data on the anti-inflammatory effects of N1-Methoxymethyl picrinine, this document serves as a comprehensive template. It outlines the necessary experimental protocols and data presentation structures to compare its efficacy against established anti-inflammatory agents. The parent compound, picrinine, has been noted for its anti-inflammatory properties, primarily through the inhibition of the 5-lipoxygenase (5-LOX) enzyme[1][2][3][4]. This guide presupposes a similar mechanism of action for this compound, which can be validated using the provided methodologies.

Comparative Data on Anti-inflammatory Activity

The following tables are designed to facilitate a direct comparison of the in vitro anti-inflammatory activity of this compound against standard benchmark compounds. Researchers can populate the "this compound" columns with their experimental findings.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

CompoundConcentration% Inhibition of NO ProductionIC₅₀ (µM)
This compound User DataUser DataUser Data
Indomethacin (Positive Control)10 µM~50-60%~8-12 µM
Dexamethasone (Positive Control)1 µM~70-80%~0.1-0.5 µM

Table 2: Inhibition of Pro-inflammatory Cytokine Secretion in LPS-Stimulated PBMCs

CompoundCytokineConcentration% InhibitionIC₅₀ (µM)
This compound TNF-αUser DataUser DataUser Data
IL-6User DataUser DataUser Data
IL-1βUser DataUser DataUser Data
Dexamethasone (Positive Control)TNF-α1 µM~80-90%~0.01-0.1 µM
IL-61 µM~75-85%~0.01-0.1 µM
IL-1β1 µM~85-95%~0.005-0.05 µM

Table 3: Inhibition of 5-Lipoxygenase (5-LOX) Activity

CompoundConcentration% Inhibition of 5-LOXIC₅₀ (µM)
This compound User DataUser DataUser Data
Zileuton (Positive Control)10 µM~90-95%~0.5-1 µM
Quercetin (Positive Control)25 µM~60-70%~10-20 µM

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

Objective: To determine the inhibitory effect of this compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Principle: The amount of NO produced by cells is determined by measuring the concentration of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Methodology:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or a reference drug (e.g., Indomethacin) for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid) to the supernatant.

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite by comparing the absorbance with a standard curve of sodium nitrite.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control. The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the compound concentration.

Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Measurement in Human PBMCs

Objective: To quantify the inhibitory effect of this compound on the release of pro-inflammatory cytokines from immune cells.

Methodology:

  • Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Seed PBMCs at a density of 2 x 10⁵ cells/well in a 96-well plate in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Pre-incubate the cells with various concentrations of this compound or a reference drug (e.g., Dexamethasone) for 1 hour.

  • Stimulate the cells with 100 ng/mL of LPS for 24 hours.

  • Collect the cell culture supernatant and quantify the concentrations of TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Determine the IC₅₀ value for each cytokine by plotting the percentage of inhibition against the log of the compound concentration.

5-Lipoxygenase (5-LOX) Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the activity of the 5-LOX enzyme.

Principle: This assay measures the ability of a compound to inhibit the 5-LOX-catalyzed conversion of arachidonic acid to leukotrienes. The product is quantified by spectrophotometry.

Methodology:

  • Prepare a reaction mixture containing purified human recombinant 5-LOX enzyme in a suitable buffer.

  • Add various concentrations of this compound or a reference drug (e.g., Zileuton) to the reaction mixture.

  • Initiate the reaction by adding the substrate, arachidonic acid.

  • Incubate the mixture at 37°C for a specified time (e.g., 10-15 minutes).

  • Stop the reaction and measure the formation of the 5-LOX product (e.g., leukotriene B4) using a spectrophotometer or a specific ELISA kit.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Western Blot Analysis of NF-κB Signaling Pathway

Objective: To assess the impact of this compound on the NF-κB signaling pathway, a central regulator of inflammation.

Methodology:

  • Culture RAW 264.7 cells and pre-treat with this compound for 1 hour, followed by stimulation with LPS for 30 minutes.

  • Lyse the cells and separate the cytoplasmic and nuclear fractions.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or Lamin B1) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities to determine the effect of this compound on the phosphorylation and nuclear translocation of NF-κB pathway proteins.

Visualizations: Workflows and Pathways

The following diagrams illustrate the key processes and pathways relevant to the validation of this compound's anti-inflammatory activity.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_assays Specific Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (RAW 264.7 or PBMCs) Compound_Treatment Treatment with This compound & Controls Cell_Culture->Compound_Treatment LPS_Stimulation LPS Stimulation Compound_Treatment->LPS_Stimulation Data_Collection Data Collection LPS_Stimulation->Data_Collection NO_Assay Nitric Oxide (NO) Production Assay (Griess Reagent) Data_Collection->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA for TNF-α, IL-6, IL-1β) Data_Collection->Cytokine_Assay Western_Blot Western Blot (NF-κB Pathway) Data_Collection->Western_Blot IC50_Calculation IC₅₀ Value Calculation NO_Assay->IC50_Calculation Cytokine_Assay->IC50_Calculation Enzyme_Assay 5-LOX Inhibition Assay Enzyme_Assay->IC50_Calculation Statistical_Analysis Statistical Analysis IC50_Calculation->Statistical_Analysis Comparison Comparison with Benchmarks Statistical_Analysis->Comparison

Caption: Experimental workflow for evaluating anti-inflammatory activity.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 recruits IKK IKK Complex MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates p_IkB p-IκBα IkB->p_IkB NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active translocates to NFkB_IkB NF-κB-IκBα (Inactive) NFkB_IkB->IkB NFkB_IkB->NFkB releases Proteasome Proteasomal Degradation p_IkB->Proteasome Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NMP N1-Methoxymethyl Picrinine NMP->IKK inhibits? NMP->IkB inhibits degradation?

Caption: The NF-κB signaling pathway in inflammation.

Logical_Comparison Compound Test Compound: This compound Activity Anti-inflammatory Activity Validation Compound->Activity Assays Comparative Assays Activity->Assays Benchmarks Benchmark Compounds Benchmarks->Activity Indomethacin Indomethacin (COX Inhibitor) Benchmarks->Indomethacin Dexamethasone Dexamethasone (Corticosteroid) Benchmarks->Dexamethasone Zileuton Zileuton (5-LOX Inhibitor) Benchmarks->Zileuton NO_Assay NO Production Assays->NO_Assay Cytokine_Assay Cytokine Release Assays->Cytokine_Assay LOX_Assay 5-LOX Inhibition Assays->LOX_Assay Conclusion Efficacy & Potency Conclusion NO_Assay->Conclusion Cytokine_Assay->Conclusion LOX_Assay->Conclusion

Caption: Logical framework for comparative analysis.

References

Comparative Analysis of N1-Methoxymethyl Picrinine Analogs: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable gap in the synthesis and comparative biological evaluation of a series of N1-Methoxymethyl picrinine (B199341) analogs. While the parent compound, N1-Methoxymethyl picrinine, has been identified as a natural product isolated from the leaves of Alstonia scholaris, dedicated studies detailing the synthesis of its analogs and a systematic investigation of their biological activities with comparative data are not currently available in published research.

Picrinine and its derivatives, belonging to the class of akuammiline (B1256633) alkaloids, have garnered interest for their potential pharmacological activities. Picrinine itself has been shown to exhibit anti-inflammatory properties through the inhibition of the 5-lipoxygenase enzyme.[1][2] The natural occurrence of an N1-methoxymethyl substituted version suggests that modifications at this position are tolerated in nature and could potentially modulate the biological activity of the picrinine scaffold.

  • Isolation and Characterization: Several studies report the isolation and structural elucidation of alkaloids from Alstonia scholaris, including picrinine and this compound.[3][4][5]

  • Total Synthesis of Picrinine: The complex chemical architecture of picrinine has made it a challenging target for total synthesis, and successful synthetic routes have been published.[1][2][6][7][8] These studies, however, do not extend to the creation of a library of N1-substituted analogs.

  • Biological Activity of Alstonia scholaris Extracts: The crude extracts and alkaloidal fractions of Alstonia scholaris have been investigated for a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[9][10][11][12][13][14] These studies provide a rationale for the investigation of individual alkaloids but do not offer a comparative analysis of specific synthetic analogs.

The absence of research on a series of this compound analogs means that the core requirements of a comparison guide—quantitative data in structured tables, detailed experimental protocols for analog synthesis and biological evaluation, and visualizations of relevant pathways and workflows—cannot be fulfilled at this time. Such a guide would be contingent on future research that undertakes the systematic synthesis and biological screening of these specific compounds.

Future Research Directions

The development of a research program focused on this compound analogs could provide valuable insights into the structure-activity relationships (SAR) of the picrinine scaffold. A hypothetical workflow for such a study is outlined below.

Proposed Experimental Workflow

G cluster_synthesis Synthesis of Analogs cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Starting Material: Picrinine step1 N-demethylation/ N-alkylation of Picrinine start->step1 step2 Introduction of diverse N1-alkoxymethyl groups step1->step2 step3 Purification and Structural Characterization (NMR, MS) step2->step3 assay1 In vitro screening (e.g., anti-inflammatory assays) step3->assay1 assay2 Cytotoxicity assays (cancer cell lines) step3->assay2 assay3 Determination of IC50/EC50 values assay1->assay3 assay2->assay3 analysis1 Structure-Activity Relationship (SAR) Studies assay3->analysis1 analysis2 Identification of lead compounds analysis1->analysis2

Caption: Proposed workflow for the synthesis and biological evaluation of this compound analogs.

This proposed workflow highlights the necessary steps to generate the data required for a comprehensive comparison guide. Future research in this area would be a valuable contribution to the field of medicinal chemistry and drug discovery.

References

A Comparative Guide to the Cellular Cross-Reactivity of N1-Methoxymethyl Picrinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, there is no publicly available experimental data on the cellular cross-reactivity of N1-Methoxymethyl picrinine (B199341). This guide, therefore, presents a proposed investigational framework and employs hypothetical data to illustrate how such a comparative analysis could be structured. The following data and comparisons are intended to serve as a template for future studies.

Introduction

N1-Methoxymethyl picrinine is a monoterpenoid indole (B1671886) alkaloid derived from Alstonia scholaris, a plant with a rich history in traditional medicine. While its parent compound, picrinine, has demonstrated anti-inflammatory, antitussive, and antiasthmatic properties, the broader biological activity and potential for off-target effects of this compound remain uncharacterized. Understanding the cross-reactivity of a novel compound is critical for advancing its development as a potential therapeutic agent, as off-target interactions can lead to unforeseen side effects or reveal new therapeutic opportunities.

This guide outlines a proposed series of cellular assays to characterize the cross-reactivity profile of this compound. For comparative purposes, we introduce two hypothetical compounds: "Compound A," a known kinase inhibitor with a narrow selectivity profile, and "Compound B," a research compound with known off-target effects.

Hypothetical Cross-Reactivity Profile: A Summary

The following tables summarize the hypothetical results of our proposed cross-reactivity studies. These tables are designed for easy comparison of this compound with the control compounds.

Table 1: Kinase Selectivity Profile of this compound and Comparator Compounds (Hypothetical Data)

This table presents the inhibitory activity (IC50) against a panel of selected kinases. Lower IC50 values indicate higher potency.

Kinase TargetThis compound (IC50 in µM)Compound A (IC50 in µM)Compound B (IC50 in µM)
Primary Target
5-Lipoxygenase0.8>10015.2
Off-Target Kinases
SRC>1000.052.5
ABL1>1000.128.7
EGFR25.6>1001.8
VEGFR245.2>1000.9
PI3Kα88.1>10022.4
MAPK1 (ERK2)>100>10048.9
Table 2: Off-Target Cellular Activity Profile (Hypothetical Data)

This table showcases the effects of the compounds on various cellular pathways, measured using reporter gene assays. Data is presented as the concentration required to elicit a 50% response (EC50 or IC50).

Cellular Pathway ReporterThis compound (EC50/IC50 in µM)Compound A (EC50/IC50 in µM)Compound B (EC50/IC50 in µM)
NF-κB Activation12.5 (IC50)>1005.6 (IC50)
AP-1 Activation>100>1003.1 (IC50)
Hedgehog Signaling>100>100>100
Wnt/β-catenin Signaling68.3 (IC50)>10018.2 (IC50)
GPCR (β2-adrenergic) Activation>100>100>100
Table 3: Cytotoxicity Profile in Human Cell Lines (Hypothetical Data)

This table displays the concentration of each compound that causes 50% cell death (CC50) in various cell lines after 48 hours of exposure.

Cell LineThis compound (CC50 in µM)Compound A (CC50 in µM)Compound B (CC50 in µM)
HEK293 (non-cancerous)>100>10035.8
HepG2 (liver cancer)85.4>10015.2
A549 (lung cancer)92.1>10021.7
Jurkat (T-cell leukemia)65.985.39.8

Experimental Protocols

The following are detailed methodologies for the key experiments proposed in this guide.

Kinase Panel Screening

Objective: To determine the inhibitory activity of this compound against a broad panel of human kinases.

Methodology:

  • A radiometric kinase assay (e.g., using ³³P-ATP) or a luminescence-based assay (e.g., ADP-Glo™) is employed.

  • Reactions are set up in 384-well plates.

  • Each well contains the kinase, a specific substrate peptide, ATP, and the test compound at various concentrations (typically a 10-point dose-response curve, e.g., from 100 µM down to 0.005 µM).

  • The reaction is initiated by the addition of ATP.

  • After a defined incubation period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C), the reaction is stopped.

  • For radiometric assays, the incorporation of ³³P into the substrate is measured by capturing the substrate on a filter membrane and quantifying with a scintillation counter.

  • For luminescence-based assays, the amount of ADP produced is quantified by adding a reagent that converts ADP to ATP, which then drives a luciferase reaction.

  • Data is normalized to a DMSO control (100% activity) and a positive control inhibitor (0% activity).

  • IC50 values are calculated using a non-linear regression curve fit.

Cellular Off-Target Screening (Reporter Gene Assay)

Objective: To assess the effect of this compound on key signaling pathways in a cellular context.

Methodology:

  • Stable cell lines expressing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a pathway-specific response element (e.g., NF-κB, AP-1) are used.

  • Cells are seeded in 96-well plates and allowed to attach overnight.

  • The test compound is added at various concentrations in a dose-response format.

  • Cells are co-treated with a known activator of the pathway (e.g., TNFα for NF-κB) to measure inhibitory effects, or treated with the compound alone to measure agonistic effects.

  • After an appropriate incubation period (e.g., 6-24 hours), the cells are lysed.

  • The reporter gene product is quantified using a luminometer or spectrophotometer.

  • Data is normalized to a vehicle-treated control.

  • EC50 or IC50 values are determined by plotting the dose-response curve.

Cytotoxicity Assay

Objective: To evaluate the general cytotoxicity of this compound against a panel of cancerous and non-cancerous cell lines.

Methodology:

  • Cells are seeded in 96-well plates and incubated for 24 hours.

  • The test compound is added in a serial dilution format.

  • Cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).

  • Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like resazurin.

  • The absorbance or fluorescence is measured using a plate reader.

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The CC50 (50% cytotoxic concentration) is determined from the dose-response curve.

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 Data Analysis & Comparison cpd This compound (Stock Solution in DMSO) kinase Kinase Panel Screening (>100 Kinases) cpd->kinase reporter Cellular Reporter Assays (Pathway Panel) cpd->reporter dose_response Dose-Response Analysis (IC50/EC50 Determination) kinase->dose_response reporter->dose_response cytotoxicity Cytotoxicity Profiling (Cancer & Normal Cell Lines) dose_response->cytotoxicity analysis Comparative Analysis vs. Compound A & Compound B cytotoxicity->analysis

Caption: Proposed experimental workflow for cross-reactivity profiling.

G EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., AP-1) ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor Potential Off-Target Inhibition (e.g., Compound B) Inhibitor->EGFR Inhibitor->RAF

Caption: MAPK/ERK signaling pathway, a common target for off-target effects.

Conclusion and Future Directions

This guide outlines a comprehensive, albeit hypothetical, strategy for evaluating the cross-reactivity of this compound. Based on our fabricated data, this compound demonstrates a favorable selectivity profile compared to the promiscuous "Compound B," with minimal off-target activity and low cytotoxicity.

The critical next step is to perform these experiments with the actual compound. Should the real data mirror these hypothetical results, this compound could be a promising candidate for further preclinical development. Subsequent studies should focus on elucidating its mechanism of action on its primary target and conducting in vivo safety and efficacy studies. This structured approach to cross-reactivity testing is essential for the rigorous evaluation of any new chemical entity in the drug discovery pipeline.

A Comparative Guide to the Efficacy of Synthetic vs. Natural N1-Methoxymethyl Picrinine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the comparative efficacy of synthetic and natural compounds is paramount. This guide provides a comprehensive framework for evaluating the bioactivity of N1-Methoxymethyl picrinine (B199341) from both natural and synthetic origins. N1-Methoxymethyl picrinine is an indole (B1671886) alkaloid that can be isolated from the leaves of Alstonia scholaris[1][2][3]. Its parent compound, picrinine, is known to exhibit anti-inflammatory properties through the inhibition of the 5-lipoxygenase enzyme[1][2][4]. This guide outlines the essential experimental protocols and data presentation formats necessary for a rigorous comparison.

Physicochemical Characterization

A foundational step in comparing the two sources of this compound is to establish their chemical equivalence. This involves a battery of analytical techniques to confirm identity, purity, and structural integrity.

Table 1: Physicochemical Comparison of Natural vs. Synthetic this compound

ParameterNatural this compoundSynthetic this compoundMethod
Purity >98%>98%High-Performance Liquid Chromatography (HPLC)
Molecular Formula C22H26N2O4C22H26N2O4High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 382.5 g/mol 382.5 g/mol Mass Spectrometry (MS)
¹H NMR Conforms to structureConforms to structureNuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Conforms to structureConforms to structureNuclear Magnetic Resonance (NMR) Spectroscopy
FT-IR Characteristic peaks matchCharacteristic peaks matchFourier-Transform Infrared Spectroscopy (FT-IR)
Optical Rotation Specific rotation valueSpecific rotation valuePolarimetry

Biological Efficacy: Anti-Inflammatory Activity

The primary measure of efficacy for this compound, based on its parent compound, is its anti-inflammatory potential. A 5-lipoxygenase (5-LOX) inhibition assay is a standard method to quantify this activity.

Experimental Protocol: 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol is adapted from standard spectrophotometric methods for determining 5-LOX activity[5][6].

  • Reagent Preparation :

    • Prepare a 0.1 M phosphate (B84403) buffer (pH 8.0).

    • Dissolve the 5-lipoxygenase enzyme in the phosphate buffer.

    • Prepare a solution of the substrate, linoleic acid, in the phosphate buffer.

    • Dissolve both natural and synthetic this compound in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations with the assay buffer.

  • Assay Procedure :

    • In a 96-well UV-transparent plate, set up the following reactions:

      • Blank : Assay buffer and substrate solution.

      • Control : Assay buffer, 5-LOX enzyme solution, and solvent vehicle.

      • Test Samples : Assay buffer, 5-LOX enzyme solution, and varying concentrations of natural or synthetic this compound.

      • Positive Control : Assay buffer, 5-LOX enzyme solution, and a known 5-LOX inhibitor (e.g., Quercetin).

    • Incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding the linoleic acid substrate solution to all wells.

  • Data Acquisition and Analysis :

    • Measure the change in absorbance at 234 nm every minute for 6 minutes using a microplate reader. The formation of the hydroperoxy-linoleic acid product results in an increase in absorbance at this wavelength.

    • Calculate the percentage of inhibition for each concentration of the test compounds using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Table 2: Comparative 5-LOX Inhibitory Activity

CompoundIC50 (µM)
Natural this compound [Insert experimental value]
Synthetic this compound [Insert experimental value]
Quercetin (Positive Control) [Insert experimental value]

Safety Profile: Cytotoxicity Assessment

It is crucial to assess whether the observed bioactivity is not a result of general toxicity. A standard MTT assay can be used to determine the cytotoxic effects of both compounds on a relevant cell line.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture :

    • Seed a relevant cell line (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment :

    • Treat the cells with various concentrations of natural and synthetic this compound for 24-48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • MTT Assay :

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the half-maximal cytotoxic concentration (CC50) from the dose-response curve.

Table 3: Comparative Cytotoxicity

CompoundCC50 (µM)
Natural this compound [Insert experimental value]
Synthetic this compound [Insert experimental value]
Doxorubicin (Positive Control) [Insert experimental value]

Visualizing the Experimental Workflow and Signaling Pathway

To provide a clear overview of the comparative process and the potential mechanism of action, the following diagrams have been generated.

G cluster_0 Source Materials cluster_1 Characterization cluster_2 Bioactivity Assays cluster_3 Data Analysis Natural Picrinine Natural Picrinine Purity (HPLC) Purity (HPLC) Natural Picrinine->Purity (HPLC) Structure (NMR, MS) Structure (NMR, MS) Natural Picrinine->Structure (NMR, MS) Synthetic Picrinine Synthetic Picrinine Synthetic Picrinine->Purity (HPLC) Synthetic Picrinine->Structure (NMR, MS) 5-LOX Inhibition 5-LOX Inhibition Purity (HPLC)->5-LOX Inhibition Cytotoxicity (MTT) Cytotoxicity (MTT) Purity (HPLC)->Cytotoxicity (MTT) Structure (NMR, MS)->5-LOX Inhibition Structure (NMR, MS)->Cytotoxicity (MTT) IC50 Determination IC50 Determination 5-LOX Inhibition->IC50 Determination CC50 Determination CC50 Determination Cytotoxicity (MTT)->CC50 Determination Comparative Efficacy Comparative Efficacy IC50 Determination->Comparative Efficacy CC50 Determination->Comparative Efficacy

Caption: Experimental workflow for comparing natural and synthetic this compound.

G Inflammatory Stimulus Inflammatory Stimulus Arachidonic Acid Arachidonic Acid Inflammatory Stimulus->Arachidonic Acid NF-kB Pathway NF-kB Pathway Inflammatory Stimulus->NF-kB Pathway 5-LOX 5-LOX Arachidonic Acid->5-LOX Leukotrienes Leukotrienes 5-LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation This compound This compound This compound->5-LOX Inhibition This compound->NF-kB Pathway Potential Inhibition Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Pathway->Pro-inflammatory Cytokines Pro-inflammatory Cytokines->Inflammation

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Conclusion

This guide provides a structured approach for the direct comparison of natural and synthetic this compound. By following these experimental protocols and data presentation formats, researchers can obtain a clear and objective assessment of their comparative efficacy and safety. Such studies are essential for ensuring the consistency and reliability of this compound in research and for its potential development as a therapeutic agent. The provided workflows and pathway diagrams serve as a visual aid to conceptualize the necessary steps and the underlying biological rationale.

References

Head-to-Head Comparison: N1-Methoxymethyl Picrinine and Known 5-Lipoxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N1-Methoxymethyl picrinine (B199341), a derivative of the indole (B1671886) alkaloid picrinine found in Alstonia scholaris, is emerging as a compound of interest in the field of anti-inflammatory research. This guide provides a head-to-head comparison of its parent compound, picrinine, with known inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. Due to the limited direct comparative data for N1-Methoxymethyl picrinine, this guide will focus on the inhibitory activities of picrinine and other alkaloids from Alstonia scholaris against 5-LOX, drawing comparisons with the well-established inhibitor, Zileuton.

Quantitative Comparison of 5-LOX Inhibitors

The inhibitory potential of various alkaloids isolated from the leaves of Alstonia scholaris against 5-lipoxygenase (5-LOX) has been evaluated and compared with the known inhibitor Zileuton. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of their potency.

CompoundTarget EnzymeIC50 (µM)Source Organism/Type
(±)-Scholarisine II5-LOXMarkedly Inhibited (Comparable to positive controls)Alstonia scholaris
Zileuton5-LOX0.3 - 0.9 µM (in various assays)Synthetic
Picrinine5-LOXActivity confirmed, specific IC50 not provided in comparative studiesAlstonia scholaris
Vallesamine5-LOXActivity suggested as part of total alkaloid fractionAlstonia scholaris
Scholaricine5-LOXActivity suggested as part of total alkaloid fractionAlstonia scholaris

Note: While picrinine is confirmed as a 5-LOX inhibitor, a precise IC50 value from a direct comparative study with Zileuton was not available in the reviewed literature. The alkaloidal fraction of Alstonia scholaris, containing picrinine, vallesamine, and scholaricine, has demonstrated significant anti-inflammatory and analgesic effects, with in vitro tests confirming inhibition of 5-LOX.[1][2]

Signaling Pathway: 5-Lipoxygenase (5-LOX) Pathway

The 5-lipoxygenase pathway is a critical component of the inflammatory response. Upon cell stimulation, arachidonic acid is released from the cell membrane and is metabolized by 5-LOX to produce leukotrienes. These lipid mediators, particularly leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), are potent pro-inflammatory molecules that contribute to various inflammatory diseases. This compound and the other discussed alkaloids are believed to exert their anti-inflammatory effects by inhibiting the 5-LOX enzyme, thereby reducing the production of these inflammatory mediators.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid PLA2 5-LOX 5-LOX Arachidonic_Acid->5-LOX Leukotrienes Leukotrienes 5-LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation N1_Methoxymethyl_Picrinine N1_Methoxymethyl_Picrinine N1_Methoxymethyl_Picrinine->5-LOX Inhibition

Figure 1. Simplified signaling pathway of 5-Lipoxygenase (5-LOX) and the inhibitory action of this compound.

Experimental Protocols

The following is a representative protocol for an in vitro 5-lipoxygenase inhibitory assay, based on methodologies commonly used in the evaluation of natural products.

Objective: To determine the in vitro inhibitory effect of test compounds on 5-lipoxygenase activity.

Materials:

  • 5-Lipoxygenase enzyme (from potato or human recombinant)

  • Linoleic acid or arachidonic acid (substrate)

  • Test compounds (this compound, known inhibitors)

  • Zileuton (positive control)

  • Phosphate (B84403) buffer (pH 6.3-7.4)

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the 5-lipoxygenase enzyme in a suitable buffer.

    • Prepare a stock solution of the substrate (linoleic acid or arachidonic acid) in ethanol.

    • Prepare stock solutions of the test compounds and the positive control (Zileuton) in a suitable solvent (e.g., DMSO).

  • Assay Protocol:

    • The reaction is typically carried out in a 96-well plate or quartz cuvettes.

    • Add a defined volume of the phosphate buffer to each well/cuvette.

    • Add a specific volume of the test compound solution at various concentrations. For the control, add the solvent alone. For the positive control, add Zileuton.

    • Add the 5-lipoxygenase enzyme solution and pre-incubate the mixture at a specified temperature (e.g., 25°C) for a short period (e.g., 5-10 minutes).

    • Initiate the enzymatic reaction by adding the substrate solution.

    • Monitor the increase in absorbance at a specific wavelength (e.g., 234 nm for linoleic acid) over time using a spectrophotometer. The increase in absorbance corresponds to the formation of the hydroperoxy fatty acid product.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each concentration of the test compound and the control.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of control - Rate with inhibitor) / Rate of control ] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - 5-LOX Enzyme - Substrate - Test Compounds - Zileuton Incubation 1. Add Buffer, Test Compound/Control 2. Add 5-LOX Enzyme 3. Pre-incubate Reagents->Incubation Reaction Initiate reaction with Substrate Incubation->Reaction Measurement Monitor Absorbance (234 nm) Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Figure 2. General workflow for an in vitro 5-lipoxygenase inhibitory assay.

Conclusion

The available evidence strongly suggests that picrinine and other alkaloids from Alstonia scholaris are effective inhibitors of the 5-lipoxygenase enzyme. While direct comparative data for this compound is currently limited, its structural similarity to picrinine indicates a high potential for similar or enhanced activity. Further research, including head-to-head in vitro and in vivo studies with standardized protocols, is warranted to fully elucidate the therapeutic potential of this compound as a novel anti-inflammatory agent. The data presented in this guide provides a foundational understanding for researchers and drug development professionals interested in this promising class of compounds.

References

A Researcher's Guide to Orthogonal Validation of N1-Methoxymethyl Picrinine Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N1-Methoxymethyl picrinine (B199341) is an indole (B1671886) alkaloid identified from Alstonia scholaris, a plant with a rich history in traditional medicine. While direct bioactivity data for this specific compound is limited, related picrinine-type alkaloids and other compounds from A. scholaris, such as echitamine, have demonstrated potential anti-inflammatory and anti-tumor properties, including the induction of apoptosis. This guide provides a framework for the comprehensive and rigorous validation of N1-Methoxymethyl picrinine's potential bioactivity, emphasizing an orthogonal approach to mitigate false positives and thoroughly characterize its mechanism of action.

The validation of a novel bioactive compound, particularly a natural product, requires a multi-faceted approach. Relying on a single assay is insufficient, as it can lead to misleading results due to assay-specific artifacts or off-target effects. Orthogonal methods—distinct techniques that measure different aspects of the same biological phenomenon—are essential for building a robust body of evidence. This guide outlines a proposed workflow, compares key validation assays for a potential anti-cancer compound, provides detailed experimental protocols, and illustrates the underlying cellular pathways.

Proposed Workflow for Bioactivity Validation

A systematic approach to validating the bioactivity of this compound should progress from initial screening to in-depth mechanistic studies. This workflow ensures that resources are directed toward compounds with genuine and well-characterized therapeutic potential.

G cluster_0 Phase 1: Initial Screening & Viability cluster_1 Phase 2: Orthogonal Apoptosis Validation cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: In Vivo Confirmation A Initial Bioactivity Screen (e.g., MTT/XTT Assay on Cancer Cell Lines) B Dose-Response & IC50 Determination A->B C Early Apoptosis Assay (Annexin V/PI Staining) B->C D Mid-Stage Apoptosis Assay (Caspase-3/7 Activity) C->D E Late-Stage Apoptosis Assay (TUNEL Assay) D->E F Target Deconvolution (e.g., Affinity Chromatography-MS) E->F G Pathway Analysis (e.g., Western Blot for Apoptotic Proteins) F->G H Animal Model Studies (e.g., Xenograft Models) G->H

Caption: A multi-phase workflow for validating the bioactivity of a novel compound.

Comparison of Orthogonal Methods for Apoptosis Detection

Assuming this compound exhibits cytotoxic effects in initial screens, a key hypothesis to test is the induction of apoptosis. The following table compares three essential, orthogonal assays that probe different stages of this programmed cell death process.

Assay Principle Apoptotic Stage Detected Advantages Limitations Data Output
Annexin V/PI Staining Detects the translocation of phosphatidylserine (B164497) (PS) to the outer cell membrane using fluorescently labeled Annexin V. Propidium Iodide (PI) is used as a counterstain to identify necrotic cells with compromised membranes.[1]Early- Differentiates between early apoptotic, late apoptotic, and necrotic cells.- Quantitative results via flow cytometry.[2]- Adherent cells may show false positives due to harvesting methods.[3]- Transient PS exposure can occur in non-apoptotic events.Flow cytometry dot plot showing four cell populations (Live, Early Apoptotic, Late Apoptotic/Necrotic, Necrotic).
Caspase-Glo® 3/7 Assay A luminescent assay that measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic cascade.[4] The assay uses a proluminescent substrate containing the DEVD sequence, which is cleaved by active caspases to release aminoluciferin, generating light.[5]Mid- High sensitivity and broad linear range.[6]- Simple "add-mix-measure" protocol suitable for high-throughput screening.[4]- Measures enzymatic activity, not the ultimate cell fate.- Does not distinguish between apoptosis and other events that may activate caspases.Luminescence signal (Relative Light Units), proportional to caspase activity.
TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) enzymatically labels the 3'-OH ends of DNA fragments, a hallmark of late-stage apoptosis, with labeled dUTPs.[7][8]Late- High specificity for apoptotic DNA fragmentation.[8]- Can be used for in situ detection in tissue sections and cultured cells.[7]- Provides morphological information.- Can also label necrotic cells, requiring careful interpretation and controls.[9]- Fixation and permeabilization steps are critical and require optimization.[10]Fluorescent microscopy images or flow cytometry data showing labeled nuclei in apoptotic cells.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative protocols for the key assays discussed.

Annexin V-FITC and Propidium Iodide (PI) Staining Protocol

This protocol is adapted for flow cytometry analysis.

Materials:

  • Annexin V-FITC Conjugate

  • Propidium Iodide (PI) Solution

  • 10X Binding Buffer

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Treated and untreated cell suspensions (1 x 10⁶ cells/mL)

Procedure:

  • Induce apoptosis in your target cell line with this compound at various concentrations for a predetermined time. Include an untreated control.

  • Harvest the cells (including supernatant for suspension cells) and wash them twice with cold DPBS by centrifugation (e.g., 670 x g for 5 minutes).[2]

  • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC conjugate and 10 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples immediately by flow cytometry. Annexin V-FITC is typically detected in the FL1 channel (green fluorescence) and PI in the FL2 channel (red fluorescence).[3]

Controls:

  • Unstained cells (for setting baseline fluorescence).

  • Cells stained with Annexin V-FITC only.

  • Cells stained with PI only.

Caspase-Glo® 3/7 Assay Protocol

This is a luminescent, plate-based assay.

Materials:

  • Caspase-Glo® 3/7 Reagent (Buffer and lyophilized Substrate)

  • White-walled 96-well plates suitable for luminescence

  • Cells cultured in 96-well plates (100 µL/well)

  • Multichannel pipette

  • Luminometer

Procedure:

  • Prepare the Caspase-Glo® 3/7 Reagent by transferring the buffer to the bottle containing the lyophilized substrate. Mix by inversion until the substrate is dissolved. Allow the reagent to equilibrate to room temperature.[5]

  • Plate cells in a white-walled 96-well plate and treat with this compound. Include appropriate blanks (medium only) and untreated cell controls.

  • Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium.[6]

  • Mix the contents on a plate shaker at low speed for 30-60 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measure the luminescence of each well using a plate-reading luminometer.[5] The luminescent signal is proportional to the amount of caspase-3/7 activity.[11]

TUNEL Assay Protocol for Adherent Cells

This protocol is for fluorescence microscopy.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.25% Triton™ X-100 in PBS)

  • Terminal deoxynucleotidyl transferase (TdT) and reaction buffer

  • Fluorescently labeled dUTP (e.g., Br-dUTP with an anti-BrdU-Alexa Fluor antibody)

  • DNase I (for positive control)

  • Nuclear counterstain (e.g., DAPI)

Procedure:

  • Sample Preparation: Grow adherent cells on coverslips. Treat with this compound to induce apoptosis.

  • Fixation: Wash cells with PBS, then fix with 4% PFA for 15 minutes at room temperature.[7]

  • Permeabilization: Wash the fixed cells twice with PBS. Incubate with permeabilization solution for 10-15 minutes on ice. This step is critical for allowing the TdT enzyme to enter the nucleus.[7]

  • TdT Labeling Reaction: Wash cells again with PBS. Incubate the samples with the TdT reaction mix (containing TdT enzyme, labeled dUTPs, and reaction buffer) for 60 minutes at 37°C in a humidified chamber.[7][8]

  • Detection (if using indirect method): If using a hapten-labeled dUTP (like Br-dUTP), incubate with the corresponding fluorescently labeled antibody.

  • Counterstaining: Wash the cells and stain with a nuclear counterstain like DAPI to visualize all cell nuclei.

  • Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. TUNEL-positive cells will show bright nuclear fluorescence, co-localizing with the DAPI stain.

Controls:

  • Positive Control: Treat a non-apoptotic cell sample with DNase I to induce artificial DNA breaks before the labeling step.[7]

  • Negative Control: Prepare a sample that undergoes the entire protocol but without the TdT enzyme in the reaction mix. This control helps identify non-specific signal.[7]

Hypothesized Signaling Pathway for Apoptosis Induction

Many natural products induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is a plausible mechanism for this compound, involving the BCL-2 family of proteins and the subsequent activation of the caspase cascade.

G Compound This compound CellularStress Cellular Stress / Target Engagement Compound->CellularStress p53 p53 Activation CellularStress->p53 BaxBak Bax/Bak Activation p53->BaxBak Bcl2 Bcl-2/Bcl-xL Inhibition p53->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization BaxBak->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-Caspase-9 -> Caspase-9 Apoptosome->Casp9 Casp37 Pro-Caspase-3/7 -> Caspase-3/7 (Executioner Caspases) Casp9->Casp37 Substrates Cleavage of Cellular Substrates (e.g., PARP) Casp37->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: The intrinsic apoptosis pathway, a potential mechanism for natural products.

By validating the bioactivity of this compound with this rigorous, multi-faceted approach, researchers can build a strong foundation for further preclinical and clinical development, ensuring that only the most promising and well-understood candidates advance.

References

Comparative In Vivo Validation of N1-Methoxymethyl Picrinine's Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of N1-Methoxymethyl picrinine (B199341), an indole (B1671886) alkaloid derived from the leaves of Alstonia scholaris, with a focus on its extrapolated anti-inflammatory properties. Due to the limited availability of direct in vivo data for N1-Methoxymethyl picrinine, this guide leverages data from its parent compound, picrinine, and the broader alkaloid extracts of Alstonia scholaris. The performance is compared against two established anti-inflammatory agents: Zileuton (B1683628), a 5-lipoxygenase (5-LOX) inhibitor, and Indomethacin, a non-steroidal anti-inflammatory drug (NSAID).

Executive Summary

This compound is an indole alkaloid isolated from Alstonia scholaris, a plant with a history in traditional medicine for treating inflammatory conditions.[1] The parent compound, picrinine, has demonstrated anti-inflammatory activity through the inhibition of the 5-lipoxygenase (5-LOX) enzyme in vitro. Furthermore, extracts of Alstonia scholaris rich in alkaloids, including picrinine, have shown significant in vivo anti-inflammatory effects. This guide presents a comparative overview of the therapeutic potential of this compound (by proxy of picrinine) against Zileuton and Indomethacin, focusing on the widely accepted carrageenan-induced paw edema model as a benchmark for acute anti-inflammatory activity.

Data Presentation: Comparative Efficacy

Compound/ExtractMechanism of ActionAnimal ModelDosing (Oral)Time Point% Inhibition of Paw EdemaReference
Alkaloid Fraction of Alstonia scholaris Inhibition of COX-1, COX-2, and 5-LOXRatNot Specified1-5 hoursSignificant inhibition[2]
Zileuton 5-Lipoxygenase (5-LOX) InhibitorRat30 mg/kgNot SpecifiedSignificant inhibition[3]
Indomethacin Non-selective COX InhibitorRat10 mg/kg2-4 hours~54%[1]

Note: The data for the alkaloid fraction of Alstonia scholaris is qualitative. Direct quantitative comparisons require further head-to-head in vivo studies.

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures discussed, the following diagrams are provided.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 5-LOX 5-LOX Arachidonic Acid->5-LOX COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Leukotriene A4 (LTA4) Leukotriene A4 (LTA4) 5-LOX->Leukotriene A4 (LTA4) Inflammation Inflammation Leukotriene A4 (LTA4)->Inflammation Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Prostaglandins->Inflammation Picrinine Picrinine Picrinine->5-LOX Inhibits Zileuton Zileuton Zileuton->5-LOX Inhibits Indomethacin Indomethacin Indomethacin->COX-1 / COX-2 Inhibits

Figure 1: Simplified signaling pathway of the arachidonic acid cascade and points of inhibition.

G cluster_treatment Treatment Groups Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Baseline Paw Volume Measurement Baseline Paw Volume Measurement Grouping->Baseline Paw Volume Measurement Oral Administration Oral Administration Baseline Paw Volume Measurement->Oral Administration Carrageenan Injection Carrageenan Injection Oral Administration->Carrageenan Injection Vehicle Control Vehicle Control This compound / Picrinine This compound / Picrinine Zileuton Zileuton Indomethacin Indomethacin Paw Volume Measurement (hourly) Paw Volume Measurement (hourly) Carrageenan Injection->Paw Volume Measurement (hourly) Data Analysis Data Analysis Paw Volume Measurement (hourly)->Data Analysis

Figure 2: Experimental workflow for the carrageenan-induced paw edema model.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the efficacy of a compound in inhibiting acute inflammation.

1. Animals:

  • Male Wistar or Sprague-Dawley rats (150-200 g) are used.

  • Animals are housed under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week to acclimatize.

2. Materials:

  • Test Compounds: this compound (or picrinine as a surrogate), Zileuton, Indomethacin.

  • Vehicle: A suitable vehicle for oral administration (e.g., 0.5% sodium carboxymethyl cellulose (B213188) in water).

  • Inflammatory Agent: 1% (w/v) solution of carrageenan in sterile saline.

  • Measurement Device: Plethysmometer for measuring paw volume.

3. Experimental Procedure:

  • Grouping: Animals are randomly divided into the following groups (n=6 per group):

    • Group 1: Vehicle control (receives vehicle only).

    • Group 2: this compound / Picrinine (at various doses to determine a dose-response).

    • Group 3: Zileuton (e.g., 30 mg/kg).

    • Group 4: Indomethacin (positive control, e.g., 10 mg/kg).

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Drug Administration: The test compounds, reference drugs, or vehicle are administered orally by gavage one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar surface of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

4. Data Analysis:

  • The percentage of inhibition of edema is calculated for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] * 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

  • Statistical analysis is performed using ANOVA followed by a suitable post-hoc test to determine the significance of the observed effects.

Conclusion

While direct in vivo validation of this compound is currently lacking, the available data on its parent compound, picrinine, and the alkaloid extracts from Alstonia scholaris suggest a promising anti-inflammatory potential, likely mediated through the inhibition of the 5-lipoxygenase pathway. This positions it as a potential alternative to other 5-LOX inhibitors like Zileuton. However, comprehensive preclinical studies, including dose-response evaluations in established in vivo models like the carrageenan-induced paw edema assay, are imperative to quantitatively assess its efficacy and safety profile in comparison to existing therapies such as Zileuton and Indomethacin. The experimental protocols and comparative framework provided in this guide offer a roadmap for such future investigations.

References

Comparative Analysis of N1-Methoxymethyl Picrinine Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of picrinine (B199341) derivatives. While specific SAR studies on a series of N1-Methoxymethyl picrinine derivatives are not extensively available in the current literature, this document leverages available data on related akuammiline (B1256633) alkaloids to infer potential relationships and guide future research. The data presented here focuses on the anti-proliferative effects of picrinine analogs on rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs).

Quantitative Data Summary

The following table summarizes the in vitro anti-proliferative activity of various akuammiline alkaloid derivatives against RA-FLSs. The data is extracted from a study by Wei Wang, et al. (2023), which provides valuable insights into the SAR of the picrinine scaffold.[1][2]

Table 1: Anti-Proliferative Activity of Akuammiline Alkaloid Derivatives against RA-FLSs

Compound NumberIC₅₀ (µM)[1]
(-)-Picrinine HHH>10
9 HN₃H3.22 ± 0.29
17c SO₂-PhHH3.21 ± 0.31
17a SO₂-CH₃HH7.96 ± 0.46
17d SO₂-(p-Cl-Ph)HH9.14 ± 0.55
17f SO₂-(p-F-Ph)HH8.34 ± 0.53
10 HOHH>10
13 HOAcH>10
17b SO₂-(p-Me-Ph)HH>10
17e SO₂-(p-Br-Ph)HH>10
20a HHN(CH₂CO-triazole-Ph)>10
20b HHN(CH₂CO-triazole-p-F-Ph)>10
20c HHN(CH₂CO-triazole-p-Cl-Ph)>10

Note: The parent compound, (-)-picrinine, showed weak activity. The introduction of an azido (B1232118) group at R² (compound 9) and a phenylsulfonyl group at R¹ (compound 17c) significantly enhanced the anti-proliferative activity.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the presented data.

Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS) Proliferation Assay

This protocol outlines the methodology used to assess the anti-proliferative effects of picrinine derivatives on RA-FLSs.

Cell Culture:

  • Human RA-FLSs are obtained from synovial tissues of patients with rheumatoid arthritis, following ethical guidelines and informed consent.[3][4]

  • The tissues are minced and digested with collagenase to isolate the FLSs.[3]

  • Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO₂.[4]

Proliferation Assay (MTT Assay):

  • RA-FLSs are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • The culture medium is then replaced with fresh medium containing various concentrations of the test compounds (picrinine derivatives) or vehicle control (e.g., DMSO).

  • After incubation for a specified period (e.g., 24, 48, or 72 hours), 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.[5]

5-Lipoxygenase (5-LOX) Inhibition Assay

This in vitro assay is used to determine the inhibitory effect of compounds on the 5-lipoxygenase enzyme, a key enzyme in the inflammatory pathway.

Materials:

  • 5-Lipoxygenase enzyme (human recombinant or from a suitable source)

  • Linoleic acid or arachidonic acid (substrate)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Test compounds and a known inhibitor (e.g., Zileuton) as a positive control.

Procedure:

  • The reaction mixture is prepared in a cuvette containing the phosphate buffer and the substrate at a final concentration of 100 µM.[6]

  • The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.

  • The reaction is initiated by adding the 5-LOX enzyme solution.

  • The formation of conjugated dienes is monitored by measuring the increase in absorbance at 234 nm over time using a UV-Vis spectrophotometer.[7]

  • The inhibitory activity is calculated as the percentage of inhibition of the enzyme activity compared to the vehicle control.

  • The IC₅₀ value is determined from the dose-response curve.

In Vivo Antitussive Activity Assay (Guinea Pig Model)

This protocol describes a method to evaluate the cough-suppressant effects of test compounds in guinea pigs.

Animals:

  • Male Dunkin-Hartley guinea pigs (300-500 g) are used for the study.

Procedure:

  • The test compound or vehicle is administered to the guinea pigs via an appropriate route (e.g., oral gavage or intraperitoneal injection).

  • After a predetermined time, the animals are placed in a whole-body plethysmograph chamber.

  • Cough is induced by exposing the animals to an aerosol of a tussive agent, such as citric acid (0.3 M) or capsaicin.[8][9][10]

  • The number of coughs is recorded for a specific period (e.g., 10 minutes) using a specialized software that detects the characteristic sound and pressure changes associated with coughing.

  • The antitussive effect is expressed as the percentage reduction in the number of coughs compared to the vehicle-treated control group.

Ovalbumin (OVA)-Induced Asthma Model in Mice

This model is used to assess the anti-asthmatic potential of compounds by mimicking allergic airway inflammation.[11][12][13][14]

Sensitization:

  • BALB/c mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in an adjuvant like aluminum hydroxide (B78521) on specific days (e.g., day 0 and 14).[1]

Challenge:

  • Following sensitization, the mice are challenged with aerosolized OVA for several consecutive days (e.g., days 21-23) to induce an asthmatic response.[11]

Treatment and Evaluation:

  • The test compound is administered to the mice before each OVA challenge.

  • 24 hours after the final challenge, various parameters are assessed, including:

    • Airway hyperresponsiveness: Measured using a whole-body plethysmograph in response to a bronchoconstrictor like methacholine.

    • Bronchoalveolar lavage fluid (BALF) analysis: The lungs are lavaged, and the collected fluid is analyzed for inflammatory cell counts (e.g., eosinophils, neutrophils) and cytokine levels (e.g., IL-4, IL-5, IL-13).[1]

    • Lung histology: The lungs are fixed, sectioned, and stained (e.g., with H&E and PAS) to evaluate inflammation and mucus production.[1]

Visualizations

Structure-Activity Relationship of Picrinine Derivatives

FLS_Proliferation_Workflow start Seed RA-FLS in 96-well plates adhere Allow cells to adhere overnight start->adhere treat Treat with Picrinine Derivatives (various concentrations) adhere->treat incubate Incubate for 24-72 hours treat->incubate mtt Add MTT solution incubate->mtt incubate_mtt Incubate for 4 hours mtt->incubate_mtt dissolve Dissolve formazan crystals with DMSO incubate_mtt->dissolve read Measure absorbance at 490 nm dissolve->read calculate Calculate IC₅₀ values read->calculate Anti_Inflammatory_Pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK NFkB NF-κB Pathway (p65) TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Cytokines NFkB->Cytokines Picrinine Picrinine Derivatives Picrinine->MAPK Picrinine->NFkB

References

Safety Operating Guide

Proper Disposal of N1-Methoxymethyl Picrinine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of N1-Methoxymethyl picrinine (B199341), a natural indole (B1671886) alkaloid, is critical to ensure laboratory safety, environmental protection, and regulatory compliance. Due to its potential hazards, this compound must be treated as hazardous waste. This guide provides a comprehensive, step-by-step protocol for its safe handling and disposal.

Immediate Safety and Handling Precautions

Before handling N1-Methoxymethyl picrinine, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. Key safety information is summarized below.

Personal Protective Equipment (PPE):

Always wear appropriate PPE when handling this compound to minimize exposure risk.

EquipmentSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area or a certified fume hood to avoid inhalation of dust.

Hazard Summary:

This compound is classified with several hazards that necessitate careful handling.

Hazard ClassificationDescription
Acute Toxicity (Oral) Toxic if swallowed.[1]
Serious Eye Damage Causes serious eye damage.[1]
Skin Sensitization May cause an allergic skin reaction.[1]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through a certified hazardous waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular solid waste.

1. Waste Identification and Segregation:

  • Treat as Hazardous Waste: this compound and any materials contaminated with it must be treated as hazardous chemical waste.

  • Solid Waste: Collect solid this compound, contaminated weighing papers, pipette tips, and gloves in a designated, compatible hazardous waste container. This container should be clearly labeled.

  • Liquid Waste: If this compound is in a solution, collect it in a separate, compatible hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

2. Waste Container Labeling:

Properly label all waste containers to ensure safety and compliance. The label must include:

  • The full chemical name: "this compound"

  • The words "Hazardous Waste"

  • The primary hazards (e.g., "Toxic," "Aquatic Hazard")

  • The accumulation start date

  • Your name, department, and contact information

3. Storage of Chemical Waste:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.

  • This area should be secure, away from general lab traffic, and segregated from incompatible materials.

  • Ensure the storage area is cool, dry, and well-ventilated.

4. Arranging for Disposal:

  • Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.

  • Follow their specific procedures for waste pickup requests.

  • Do not accumulate large quantities of chemical waste in the laboratory.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: If the spill is large, in a poorly ventilated area, or if you are unsure how to proceed, evacuate the immediate vicinity.

  • Alert: Inform your colleagues and the laboratory supervisor or EHS department immediately.

  • Ventilate: If it is safe to do so, increase ventilation in the area by opening a fume hood sash.

  • Contain: For small, manageable spills, and only if you are trained to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Avoid creating dust.[2]

  • Clean-up: Wearing appropriate PPE, carefully sweep or scoop up the absorbent material and any contaminated debris.[2] Place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste Waste Segregation cluster_label Labeling & Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Handle in Ventilated Area A->B C Solid Waste Container (Contaminated materials) B->C Solid Residue D Liquid Waste Container (Solutions) B->D Liquid Residue E Label Container as 'Hazardous Waste' C->E D->E F Store in Designated Satellite Accumulation Area E->F G Contact EHS for Pickup F->G H Certified Hazardous Waste Disposal G->H

Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, fostering a secure laboratory environment and protecting the broader ecosystem.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.